2-Chloro-4-nitrobenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVQQUVAILWCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393805 | |
| Record name | 2-chloro-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31150-99-9 | |
| Record name | 2-chloro-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-nitrobenzenesulfonamide (CAS Number: 31150-99-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2-Chloro-4-nitrobenzenesulfonamide, a key chemical intermediate and pharmaceutical impurity.
Chemical Identity and Structure
This compound is a substituted aromatic sulfonamide with the CAS number 31150-99-9.[1][2][3] Its structure features a benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and a sulfonamide group at the 1-position.
-
Synonyms: Benzenesulfonamide, 2-chloro-4-nitro-; 2-Chloro-4-nitro-benzenesulfonic acid amide; 2-Chloro-4-nitrobenzene-1-sulfonamide[2]
-
Canonical SMILES: C1=CC(=C(C=C1[O-])Cl)S(=O)(=O)N[4]
-
InChIKey: QHVQQUVAILWCLB-UHFFFAOYSA-N[5]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | This compound | 4-Chloro-3-nitrobenzenesulfonamide |
| CAS Number | 31150-99-9 | 97-09-6 |
| Appearance | No data available | - |
| Melting Point | No data available | 177-181 °C[6] |
| Boiling Point | No data available | 175-176 °C[6] |
| Solubility | No data available | - |
| Predicted XlogP | 0.9[5] | - |
| Storage | Store at 2-8°C in a well-closed container.[2] | Inert atmosphere, room temperature.[7] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of related aromatic sulfonamides. The synthesis would likely involve a two-step process starting from 1-chloro-3-nitrobenzene.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Step 1: Chlorosulfonation of 1-Chloro-3-nitrobenzene
The first step would be the electrophilic substitution of 1-chloro-3-nitrobenzene with chlorosulfonic acid. The directing effects of the chloro and nitro groups would favor the introduction of the sulfonyl chloride group at the position para to the nitro group and ortho to the chloro group.
Step 2: Amidation of 2-Chloro-4-nitrobenzenesulfonyl chloride
The resulting 2-chloro-4-nitrobenzenesulfonyl chloride would then be treated with ammonia to form the corresponding sulfonamide. This reaction is a standard method for the synthesis of sulfonamides from sulfonyl chlorides.[8]
Reactivity and Stability
Detailed experimental studies on the reactivity of this compound are limited. However, its reactivity can be inferred from the functional groups present in the molecule.
-
Stability: The compound is expected to be stable under normal storage conditions.
-
Incompatibilities: As with many nitro compounds, it is likely incompatible with strong oxidizing agents and strong reducing agents.
-
Hazardous Decomposition: Combustion may produce toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride.
-
Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, which is a common transformation in the synthesis of more complex molecules.[8]
-
Reactivity of the Aromatic Ring: The electron-withdrawing nature of the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly of the chlorine atom.
-
Acidity of the Sulfonamide N-H: The N-H protons of the sulfonamide group are acidic and can be deprotonated by a base.
Spectral Data
Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The following are expected spectral characteristics based on the molecular structure.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, nitro, and sulfonamide groups. The two protons of the sulfonamide group may appear as a broad singlet.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of a substituted benzene ring with electron-withdrawing groups.
Expected IR Spectral Features: The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching (sulfonamide): Around 3300-3400 cm⁻¹
-
Asymmetric and symmetric stretching of the nitro group (NO₂): Around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.
-
S=O stretching (sulfonamide): Two bands around 1350 cm⁻¹ and 1160 cm⁻¹.
-
C-Cl stretching: In the fingerprint region.
-
Aromatic C-H and C=C stretching: In their characteristic regions.
Mass Spectrometry: Predicted collision cross-section data for various adducts of this compound have been calculated.[5] The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of SO₂, NO₂, and other fragments.
Applications
The primary documented application of this compound is as a pharmaceutical impurity reference standard.[4][9]
-
Hydrochlorothiazide Impurity 20: It is identified as "Hydrochlorothiazide Impurity 20" and is used in the analytical method development, validation, and quality control during the production of the diuretic drug Hydrochlorothiazide.[4][9] As a reference standard, it is crucial for ensuring the purity and safety of the final pharmaceutical product.
Given its structure as a substituted nitrobenzenesulfonamide, it also has potential as a building block in organic synthesis for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a variety of chemical transformations.[8]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: Based on related compounds, it may cause skin, eye, and respiratory irritation.[7] The toxicological properties have not been thoroughly investigated.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical advice.
-
-
Fire Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a significant compound, primarily utilized as a pharmaceutical reference standard for the quality control of Hydrochlorothiazide. While there is a notable lack of publicly available experimental data on its physicochemical properties and spectral characteristics, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of related aromatic sulfonamides. Further research to characterize this compound would be beneficial for its broader application in synthetic chemistry and for a more complete understanding of its safety profile.
References
[10] The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
[4] ChemWhat. (n.d.). Hydrochlorothiazide Impurity 20 CAS#: 31150-99-9. Retrieved from [Link]
[9] Cleanchem. (n.d.). Hydrochlorothiazide Impurity 20 | CAS No: 31150-99-9. Retrieved from [Link]
[6] CAS Common Chemistry. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]
[2] Pharmaffiliates. (n.d.). CAS No : 31150-99-9 | Product Name : this compound. Retrieved from [Link]
[5] PubChemLite. (n.d.). This compound (C6H5ClN2O4S). Retrieved from [Link]
[11] ChemAnalyst. (n.d.). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?. Retrieved from [Link]
[3] ChemSigma. (n.d.). 31150-99-9 Benzenesulfonamide, 2-chloro-4-nitro-. Retrieved from [Link]
[8] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved from [Link]
[12] PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
[13] Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
[14] NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]
[15] Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from
[16] Pharmaffiliates. (n.d.). CAS No : 1540576-88-2 | Product Name : 2-(2-(Chloromethoxy)ethoxy)propane. Retrieved from [Link]
[17] PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]
[18] PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]
[19] Bailey, J. E., & Cox, E. A. (1984). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. Journal of the Association of Official Analytical Chemists, 67(4), 772–775.
[20] NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]
[21] Chegg.com. (2021, February 14). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Retrieved from [Link]
[22] Singh, S., & Yadav, R. A. (2018). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. International Journal of Creative Research Thoughts, 6(2), 1-8.
[23] Lendenmann, U., & Spain, J. C. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 62(8), 2893–2899.
[24] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive. Retrieved from [Link]
Sources
- 1. CAS 31150-99-9 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 31150-99-9 Benzenesulfonamide, 2-chloro-4-nitro- [chemsigma.com]
- 4. chemwhat.com [chemwhat.com]
- 5. PubChemLite - this compound (C6H5ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 97-09-6|3-Nitro-4-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. rsc.org [rsc.org]
- 11. Page loading... [wap.guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]
- 15. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]
- 21. Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene | Chegg.com [chegg.com]
- 22. ijcrt.org [ijcrt.org]
- 23. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 2-Chloro-4-nitrobenzenesulfonamide: Physicochemical Properties and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a sulfonamide moiety, a nitro group, and a chlorine atom, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable scaffold for the synthesis of novel therapeutic agents and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for their determination, offering a critical resource for researchers in the field.
Molecular Structure and Properties
The structural attributes of this compound, with the chemical formula C₆H₅ClN₂O₄S, fundamentally govern its physical and chemical behavior[1][2][3][4]. The presence of strong electron-withdrawing groups, the nitro (-NO₂) and chloro (-Cl) substituents, on the benzene ring significantly influences the acidity of the sulfonamide (-SO₂NH₂) proton and the reactivity of the aromatic system.
Figure 1: Chemical structure of this compound.
Physical Properties
| Property | Value | Source |
| CAS Number | 31150-99-9 | [1][2][3][4] |
| Molecular Formula | C₆H₅ClN₂O₄S | [1][2][3][4] |
| Molecular Weight | 236.63 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Chemical Properties
The chemical reactivity of this compound is dictated by its functional groups:
-
Sulfonamide Group: The sulfonamide proton is acidic due to the strong electron-withdrawing effects of the adjacent sulfonyl group and the substituted benzene ring. This acidity allows for the formation of salts and derivatization at the nitrogen atom.
-
Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. It can be reduced to an amino group, providing a key synthetic handle for further molecular elaboration.
-
Chloro Group: The chlorine atom is a deactivating but ortho-, para-directing group. It can be susceptible to nucleophilic aromatic substitution under certain conditions, although the presence of the deactivating nitro group makes this challenging.
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 10-20 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Figure 2: Workflow for melting point determination.
Determination of Solubility
Understanding the solubility profile is essential for formulation and in vitro studies.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Qualitative Assessment: To a small, known amount of this compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation. The visual observation of dissolution provides a qualitative measure of solubility.
-
Quantitative Measurement: For a more precise determination, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Determination of pKa
The acid dissociation constant (pKa) of the sulfonamide proton is a critical parameter for predicting its ionization state at physiological pH.
Methodology (Potentiometric Titration):
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Reactivity and Synthetic Applications
The presence of multiple functional groups makes this compound a versatile building block in organic synthesis.
-
N-Alkylation/Arylation: The acidic sulfonamide proton can be deprotonated with a suitable base, and the resulting anion can react with various electrophiles to introduce substituents on the nitrogen atom.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up possibilities for further functionalization, such as diazotization and subsequent coupling reactions or amide bond formation.
-
Nucleophilic Aromatic Substitution: While challenging, the chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of other functional groups onto the aromatic ring.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[6][7]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a compound with significant potential in the development of new chemical entities. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide has provided a detailed overview of its key characteristics and established experimental protocols for their determination. While some experimental data for this specific molecule remains to be fully elucidated, the information presented here, based on its structural similarity to well-characterized analogs, provides a solid foundation for researchers working with this versatile compound.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
- Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2012). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]
-
King-Pharm. (n.d.). 31150-99-9 Benzenesulfonamide, 2-chloro-4-nitro-. Retrieved from [Link]
-
SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure and Conformational Landscape of 2-Chloro-4-nitrobenzenesulfonamide
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-chloro-4-nitrobenzenesulfonamide, a member of the pharmacologically significant sulfonamide class of compounds. While specific single-crystal experimental data for this exact molecule is not prevalent in public literature, this document leverages first-principles computational methodologies, data from structurally analogous compounds, and established principles of physical organic chemistry to construct a robust and predictive model. We will explore the molecule's predicted geometry, the energetic landscape of its key rotatable bonds, and the nature of the intermolecular interactions that govern its solid-state packing. This guide is intended for researchers in medicinal chemistry, crystallography, and computational science, offering both a detailed structural hypothesis for this compound and a methodological framework for the analysis of related small molecules.
Part 1: Foundational Principles of the Aryl Sulfonamide Scaffold
Aryl sulfonamides are a cornerstone of modern drug discovery, recognized for their broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, and anti-inflammatory properties[1]. The core structure, characterized by a sulfonyl group directly attached to a benzene ring and a nitrogen atom, serves as a versatile template for molecular design. The specific properties of this compound are dictated by the interplay of three key functional components:
-
The Sulfonamide Group (-SO₂NH₂): This group is a powerful hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). This dual nature is the primary driver of the supramolecular structures and crystal packing in the solid state, often leading to the formation of well-defined dimers or catemers (chains) through N-H···O interactions[2][3].
-
The 4-Nitro Group (-NO₂): As a potent electron-withdrawing group via resonance and induction, the nitro group significantly decreases the electron density of the aromatic ring. This influences the molecule's reactivity, acidity of the N-H protons, and intermolecular packing through potential π-π stacking interactions.
-
The 2-Chloro Group (-Cl): This electronegative substituent also acts as an electron-withdrawing group by induction. Its position ortho to the sulfonyl anchor introduces steric and electronic asymmetry, which is critical in defining the conformational preferences around the C-S bond.
The combination of these features makes this compound an electron-deficient aromatic system with highly directional hydrogen bonding capabilities, suggesting its potential as a valuable building block in the synthesis of targeted therapeutics.
Part 2: Elucidation of Molecular Structure
In the absence of a definitive single-crystal X-ray structure for the title compound, we employ a hybrid strategy combining computational modeling with data from closely related, crystallographically-characterized molecules.
Theoretical Geometry Optimization: A DFT-Based Approach
Density Functional Theory (DFT) stands as the premier computational method for accurately predicting the ground-state geometry of organic molecules[4][5]. A typical high-level protocol for geometry optimization provides a reliable prediction of bond lengths, bond angles, and dihedral angles in the gaseous phase.
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Construction: Build an initial 3D model of this compound using molecular modeling software.
-
Method Selection: Employ the B3LYP hybrid functional, which balances accuracy and computational cost effectively for organic systems.
-
Basis Set Selection: Utilize a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to handle the lone pairs on oxygen and nitrogen and polarization functions (d,p) to accurately describe bonding[6].
-
Calculation Execution: Perform a full geometry optimization calculation without constraints. The goal is to find the minimum energy structure on the potential energy surface.
-
Verification: Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable ground state.
Diagram: Workflow for DFT-Based Structural Prediction
Caption: Predicted hydrogen-bonded R²₂(8) dimer motif in the solid state.
Part 3: Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. For this compound, conformational freedom is primarily defined by rotation around the C-S and S-N bonds.
Key Rotatable Bonds and Torsional Angles
-
τ₁ (C-C-S-N): This torsion angle defines the orientation of the sulfonamide group relative to the aromatic ring. Steric hindrance between the ortho-chloro substituent and the sulfonyl oxygens will be a major determinant of the preferred angle. A twisted, non-planar conformation is expected to be the energetic minimum.
-
τ₂ (C-S-N-H): This angle describes the orientation of the amine protons relative to the rest of the sulfonamide group. Different conformations, often described as syn or anti, arise from this rotation and play a role in the directionality of hydrogen bonding.[3]
Computational Protocol for Conformational Scanning
To map the conformational energy landscape, a relaxed potential energy surface (PES) scan is the method of choice. This involves systematically rotating one or more torsional angles while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step.
Experimental Protocol: Relaxed PES Scan
-
Select Optimized Structure: Begin with the fully optimized ground-state geometry obtained from the DFT protocol in Part 2.1.
-
Define Scan Coordinate: Choose the torsional angle of interest (e.g., τ₁).
-
Set Scan Parameters: Specify the range of the scan (e.g., 0° to 360°) and the step size (e.g., 10°). A smaller step size yields higher resolution but increases computational time.
-
Execute Calculation: Run the scan using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)) to ensure consistency.
-
Analyze Results: Plot the relative energy at each step versus the torsional angle. The minima on this plot correspond to stable conformers, while the maxima represent the rotational energy barriers.
Part 4: Predicted Physicochemical and Spectroscopic Properties
The optimized molecular structure from DFT calculations can be used to predict key data that would be used for experimental characterization.
Predicted Spectroscopic Signatures
Computational frequency calculations can predict vibrational (IR) and NMR spectra with a high degree of accuracy, aiding in the identification and characterization of the synthesized compound.
| Property | Predicted Signature | Methodology |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. Protons will exhibit complex splitting patterns (doublet of doublets). | GIAO method within a DFT calculation.[6] |
| ¹³C NMR | Six distinct signals for the aromatic carbons. Carbons bonded to the electron-withdrawing Cl, SO₂NH₂, and NO₂ groups will be significantly shifted. | GIAO method within a DFT calculation. |
| IR Spectroscopy | SO₂ Stretch: Strong, characteristic asymmetric and symmetric stretches around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. NO₂ Stretch: Strong asymmetric and symmetric stretches near 1530 cm⁻¹ and 1350 cm⁻¹. N-H Stretch: A moderate band around 3300-3400 cm⁻¹. | DFT frequency calculation. Calculated frequencies are often scaled by a factor (~0.96 for B3LYP) to better match experimental values.[5] |
Molecular Electrostatic Potential (MEP)
An MEP map illustrates the charge distribution across the molecule, highlighting regions of electrophilicity and nucleophilicity. For this compound, the MEP would show:
-
Negative Potential (Red/Yellow): Concentrated on the highly electronegative oxygen atoms of the sulfonyl and nitro groups, indicating these are the primary sites for hydrogen bond acceptance and electrophilic attack.
-
Positive Potential (Blue): Located around the acidic N-H protons, confirming their role as hydrogen bond donors.
-
Electron-Deficient Ring: The aromatic ring will show a less negative (or even slightly positive) potential compared to unsubstituted benzene due to the powerful withdrawing effects of the substituents.
Part 5: Proposed Synthesis and Conclusion
Plausible Synthetic Route
A viable synthetic pathway for this compound would likely begin with the commercially available 1-chloro-2-nitrobenzene.
-
Nitration: Introduction of a second nitro group at the 4-position using a standard nitrating mixture (HNO₃/H₂SO₄).
-
Reduction: Selective reduction of the 2-nitro group to an aniline (-NH₂) using a reducing agent like SnCl₂/HCl or catalytic hydrogenation. This yields 2-chloro-4-nitroaniline.
-
Diazotization & Sulfonation: Conversion of the aniline to a diazonium salt with NaNO₂/HCl, followed by a Sandmeyer-type reaction with SO₂ in the presence of a copper catalyst to form the 2-chloro-4-nitrobenzenesulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with aqueous ammonia (NH₄OH) to yield the final product, this compound.
Conclusion and Future Directions
This guide has established a comprehensive theoretical model for the structure and conformation of this compound. We predict a twisted, non-planar geometry governed by steric hindrance from the ortho-chloro group. The molecule's solid-state behavior is expected to be dominated by strong N-H···O hydrogen bonds, leading to the formation of stable dimers.
The ultimate validation of this theoretical framework requires experimental work. The synthesis of this compound, followed by full spectroscopic characterization (NMR, IR, MS) and, most critically, single-crystal X-ray diffraction, is the essential next step. Such experimental data would not only confirm the predictions made herein but also provide invaluable insights for the rational design of new sulfonamide-based therapeutic agents.
References
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 235-243. [2][3]2. Gowda, B. T., et al. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o930. [7]3. Soriano-Correa, C., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
-
Vedani, A., & Dunitz, J. D. (1985). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Molecular Biology, 186(3), 513-527. [8]5. Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3647-3661. 6. PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from National Center for Biotechnology Information. [9]7. Al-Otaibi, J. S., et al. (2018). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 133-144. [5]8. Asiri, A. M., et al. (2013). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 17(3), 429-444. [4]9. Turan, N., et al. (2020). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip: Journal of Engineering and Natural Sciences, 4(1), 1-15. [6]10. Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Basic & Applied Sciences, 12, 258-267.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. prensipjournals.com [prensipjournals.com]
- 7. 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C6H5ClN2O4S) [pubchemlite.lcsb.uni.lu]
solubility and stability of 2-Chloro-4-nitrobenzenesulfonamide in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-nitrobenzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these critical physicochemical properties. It outlines detailed, field-proven experimental protocols for determining thermodynamic solubility and assessing stability under forced degradation conditions. The causality behind experimental choices, from solvent selection to analytical quantification via High-Performance Liquid Chromatography (HPLC), is thoroughly explained. All methodologies are presented as self-validating systems to ensure scientific integrity. This guide summarizes quantitative data in structured tables and utilizes diagrams to visualize complex experimental workflows, providing an authoritative resource for laboratory application.
Introduction
This compound is an organic compound featuring a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide functional group.[1] Its molecular structure imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of electron-withdrawing nitro and chloro groups, combined with the acidic proton of the sulfonamide, dictates its chemical behavior and physical properties.
A thorough understanding of the solubility and stability of this molecule is paramount for its effective use. Solubility is a critical determinant for reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability and formulation. Stability dictates storage conditions, shelf-life, and potential degradation pathways, which is crucial for ensuring the purity and safety of resulting products. This guide provides the necessary protocols and scientific rationale to systematically characterize these properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are foundational to understanding its behavior in different environments.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 31150-99-9 | [1] |
| Molecular Formula | C₆H₅ClN₂O₄S | [1] |
| Molecular Weight | 236.63 g/mol | [1] |
| Appearance | Crystalline solid (typical) | N/A |
| XLogP3-AA | 0.9 | [2] |
Solubility Profile of this compound
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For drug development and chemical synthesis, both kinetic and thermodynamic solubility are important. This guide focuses on thermodynamic solubility, which represents the true equilibrium state and is essential for robust process development.
Theoretical Considerations
The solubility of this compound is governed by its functional groups:
-
Sulfonamide Group (-SO₂NH₂): The N-H bond is acidic and can be deprotonated, particularly in basic media. The ionized form is significantly more polar and water-soluble.
-
Nitro Group (-NO₂) & Chloro Group (-Cl): These are strong electron-withdrawing groups that increase the acidity of the sulfonamide proton but also contribute to the molecule's overall hydrophobicity.
-
Aromatic Ring: The benzene core is hydrophobic and favors solubility in organic solvents.
Based on these features, low to moderate solubility is expected in water, with solubility increasing significantly at higher pH due to deprotonation.[3] Higher solubility is anticipated in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period.
Methodology Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using an excess of the compound ensures saturation is reached. The extended equilibration time, filtration step to remove undissolved solids, and quantification by a validated analytical method like HPLC-UV provide an accurate and reproducible measurement.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the selected test solvents.
-
Solvent Selection: A diverse set of solvents should be used to build a comprehensive profile.
-
Aqueous: Purified Water, pH 4.0 Buffer, pH 7.4 Buffer, pH 9.0 Buffer.
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
Aprotic Polar: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone.
-
Non-Polar: Toluene, Hexane.
-
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection & Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5) to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation: Solubility of this compound
| Solvent | Type | Expected Solubility |
| Water (pH ~7) | Polar Protic, Aqueous | Low |
| 0.1 M HCl (pH 1) | Polar Protic, Aqueous | Low |
| pH 7.4 Buffer | Polar Protic, Aqueous | Low to Moderate |
| 0.1 M NaOH (pH 13) | Polar Protic, Aqueous | High (due to salt formation) |
| Methanol | Polar Protic, Organic | High |
| Ethanol | Polar Protic, Organic | High |
| Acetonitrile | Polar Aprotic, Organic | Moderate to High |
| Acetone | Polar Aprotic, Organic | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic, Organic | Very High |
| Toluene | Non-Polar, Organic | Low |
Note: This table presents expected qualitative solubility based on chemical principles. Actual quantitative data must be determined experimentally.
Stability Profile of this compound
Chemical stability studies are essential to identify conditions that may lead to degradation. Forced degradation (or stress testing) is employed to accelerate this process and elucidate potential degradation pathways and products.
Potential Degradation Pathways
Based on the structure of this compound and degradation pathways of similar compounds, several degradation mechanisms are plausible:[4][5][6]
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to form 2-chloro-4-nitrobenzenesulfonic acid and ammonia.
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may induce complex degradation reactions.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the aromatic ring or the sulfonamide group. Studies on related compounds like 2-chloro-4-nitrobenzoic acid show that oxidative dechlorination can be an initial degradation step.[4][5]
-
Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule.
Experimental Protocol: Forced Degradation Study
Methodology Rationale: This protocol exposes the compound to a range of harsh conditions to predict its long-term stability and identify degradation products. Each condition targets a specific degradation pathway. The use of a control sample (stored under ideal conditions) is critical for distinguishing actual degradation from experimental variability. Analysis at multiple time points helps to understand the rate of degradation.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Prepare a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature.
-
Photostability: Expose a solution (in a quartz vial) to a photostability chamber with a light source (e.g., UV-A and visible light). Keep a wrapped control vial in the same chamber.
-
Thermal Degradation: Incubate a solid sample in an oven at a high temperature (e.g., 80°C).
-
-
Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all samples (including the time-zero and control samples) by HPLC-UV. A diode-array detector (DAD) is recommended to help identify new peaks corresponding to degradation products.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.
-
Monitor for the appearance of new peaks in the chromatograms, which indicate degradation products.
-
Visualizations: Stability Assessment
Caption: Workflow for Forced Degradation (Stability) Study.
Caption: Key Factors Influencing Chemical Stability.
Analytical Methodology: Quantification by HPLC-UV
A robust and validated analytical method is required to accurately quantify this compound in both solubility and stability samples. High-Performance Liquid Chromatography with UV detection is a common and reliable technique for this purpose.[7][8]
Methodology Rationale: This method provides the necessary sensitivity, specificity, and linear range to accurately measure the compound's concentration. The C18 column is a versatile choice for moderately polar compounds. The mobile phase composition is chosen to achieve good peak shape and a reasonable retention time. UV detection is suitable as the aromatic nitro-compound structure will have a strong chromophore.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid to ensure consistent pH and protonation state). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the λmax (wavelength of maximum absorbance) of this compound by scanning with a UV-Vis spectrophotometer or DAD. This is expected to be in the 280-320 nm range.
-
Calibration:
-
Prepare a high-concentration stock solution of the reference standard in the mobile phase.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the samples.
-
Inject each standard in triplicate to establish a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.
-
-
Analysis: Inject the prepared samples from the solubility or stability studies and record the peak areas.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the injected samples.
Conclusion
The solubility and stability of this compound are critical parameters that influence its application in scientific research and industrial synthesis. This guide has provided a detailed, scientifically-grounded framework for the systematic evaluation of these properties. By employing the standardized shake-flask method for thermodynamic solubility and conducting comprehensive forced degradation studies, researchers can generate the robust data needed for process optimization, formulation development, and regulatory compliance. The successful application of these protocols, underpinned by a validated HPLC analytical method, will ensure a thorough and accurate characterization of this important chemical intermediate.
References
-
PubChem. (n.d.). 2-chloro-N-hex-5-yn-3-yl-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pandey, J., Chauhan, A., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(19), 7086–7093. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Pandey, J., Chauhan, A., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-chloro-4-nitrobenzoic Acid by Acinetobacter Sp. Strain RKJ12. PubMed. Retrieved from [Link]
-
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Arora, P. K., & Jain, R. K. (2012). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitrobenzene-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]
-
World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI Bookshelf. Retrieved from [Link]
-
Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. Retrieved from [Link]
-
USDA. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 10372-90-4,Benzenesulfonamide, 2-chloro-N,N-dimethyl-5-nitro-. Retrieved from [Link]
-
Arora, P. K., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(7), e69223. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Disposal of 2-Chloro-4-nitrobenzenesulfonamide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Chloro-4-nitrobenzenesulfonamide (CAS No. 31150-99-9). As a sulfonamide derivative containing both chloro and nitro functional groups, this compound requires careful management to mitigate potential health risks and ensure laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Understanding the Compound: Physicochemical Properties and Inferred Hazards
This compound is a pharmaceutical-related compound whose toxicological properties have not been fully elucidated.[1] A material safety data sheet indicates a lack of specific hazard pictograms and statements, classifying it as a "compound of unknown potency" that "may cause physiological effects".[1] Given this ambiguity, the principle of precaution dictates that it should be handled as a particularly hazardous substance.
The presence of the nitroaromatic and chlorinated functionalities suggests potential for toxicity. Related compounds, such as 2-chloronitrobenzene and 4-chloronitrobenzene, are known to cause methemoglobinemia, oxidative damage to red blood cells, and other systemic effects upon exposure.[2] Therefore, it is prudent to assume that this compound may present similar hazards, including potential carcinogenicity, mutagenicity, or reproductive toxicity.[3][4]
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 31150-99-9 | [5] |
| Molecular Formula | C₆H₅ClN₂O₄S | [5] |
| Molecular Weight | 236.63 g/mol | [5][6] |
| Appearance | Solid powder (specifics not widely available) | Inferred |
| Storage Temperature | 2-8°C (Refrigerator) | [5] |
| Acute Toxicity | No data available | [1][7] |
| Carcinogenicity | No data available | [7] |
Note: The lack of comprehensive public data necessitates treating this compound with a high degree of caution.
Core Safety Directives: Engineering Controls and Personal Protection
The primary directive when handling any potent or uncharacterized chemical powder is the minimization of exposure through a multi-layered safety approach. This involves a combination of robust engineering controls and appropriate personal protective equipment (PPE).
The Primacy of Engineering Controls
Engineering controls are the most critical line of defense as they isolate the hazard at the source.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][8] This is a non-negotiable requirement. The rationale is to prevent the inhalation of fine particles that can become aerosolized during handling.[9]
-
Ventilated Enclosures for Balances: For precise weighing, a ventilated balance enclosure or a dedicated balance placed inside the fume hood should be used. This prevents contamination of the general laboratory space and protects the user.[8][9]
-
Vacuum Systems: Any vacuum lines used in procedures with this compound must be protected with a HEPA filter to prevent the release of particulate matter into the vacuum pump and the wider laboratory environment.[8]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be used as a substitute for proper engineering controls.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or accidental generation of dust.[7]
-
Hand Protection: Wear nitrile gloves to prevent dermal contact. It is crucial to inspect gloves for any signs of damage before use. Given the unknown full toxicological profile, double-gloving is a recommended practice. Always wash hands thoroughly after removing gloves.[10]
-
Body Protection: A lab coat must be worn to protect against spills. Ensure the coat is fully buttoned.[9]
-
Respiratory Protection: Standard laboratory procedures within a fume hood should not require a respirator. However, in the case of a significant spill or failure of engineering controls, a respirator may be necessary. Use of respirators requires specific training and fit-testing.[10]
Procedural Integrity: Step-by-Step Handling Protocols
Adherence to standardized protocols is fundamental to laboratory safety. The following workflows are designed to be self-validating systems, minimizing risk at each stage.
Protocol for Weighing and Transferring Solid Powder
This protocol is designed to prevent the aerosolization and spread of chemical dust.
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound.[3] Cover the work surface with disposable bench paper to contain any minor spills.[9]
-
Pre-Weighing: If possible, pre-label vials and estimate the amount of powder needed to minimize handling time.[9]
-
Weighing: Use an anti-static weigh boat or creased weighing paper to facilitate transfer.[9] Transfer the powder in small, controlled scoops to minimize dust generation.
-
Transfer: Carefully transfer the weighed powder into the receiving vessel. If dissolving, add the solvent to the powder in the fume hood.
-
Closure: Keep the primary container of this compound tightly closed at all times when not in use.[9][11]
-
Decontamination: After handling, carefully wipe down the spatula, weigh boat (if reusable), and any other equipment with a damp cloth. Dispose of all contaminated disposable materials as hazardous waste. Decontaminate the work surface within the fume hood.[8]
Caption: Workflow for Safely Weighing Hazardous Powders.
Emergency Procedures: Spill and Exposure Response
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician.[1]
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
-
In Case of a Spill: Evacuate unnecessary personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[8] Do not allow the chemical to enter drains.[1]
Disposal Protocol: Managing Halogenated Organic Waste
Proper disposal is a legal and ethical responsibility. As a halogenated and nitrated organic compound, this compound must be disposed of as hazardous chemical waste.
The rationale for segregating halogenated waste is based on its disposal pathway. Non-halogenated solvents can often be recycled as fuel, while halogenated compounds require high-temperature incineration with subsequent scrubbing of acid gases, a more complex and costly process.[12] Mixing waste streams leads to the entire volume being treated by the more intensive method.[12][13]
Caption: Disposal Workflow for Halogenated Chemical Waste.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all waste materials contaminated with this compound (including residual powder, contaminated PPE, and spill cleanup debris) in a designated, leak-proof container.[14]
-
Segregation: This container must be clearly marked for Halogenated Organic Waste .[12][15] Do not mix with non-halogenated waste.[15]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first item of waste is added. The label must clearly state "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), and provide approximate percentages.[13][14]
-
Storage: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3][14] Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.
By implementing these scientifically grounded safety, handling, and disposal procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
University at Buffalo, Administrative Services Gateway. (n.d.). Toxic Materials Handling in the Laboratory. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Hydrochlorothiazide Impurity 20. Retrieved from [Link]
-
Terra Universal. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-nitrobenzene-1-sulfonic acid. PubChem Compound Database. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Aklomide. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Benzenesulfonamide, N-chloro-4-methyl-, sodium salt: Human health tier II assessment. Retrieved from [Link]
-
University of Maine, Department of Chemistry. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of British Columbia, Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. bucknell.edu [bucknell.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzenesulfonamide is a halogenated nitroaromatic sulfonamide. The toxicological profile of this compound class is of significant interest due to the known biological activities and potential toxicities associated with both the sulfonamide and nitroaromatic functional groups. Sulfonamides are a well-established class of antimicrobials, and their derivatives have found applications in a wide range of therapeutic areas, including as diuretics and hypoglycemic agents[1]. The nitroaromatic moiety, however, is often associated with genotoxicity and carcinogenicity, primarily through the metabolic reduction of the nitro group to reactive intermediates[2][3].
This technical guide provides a comprehensive overview of the available toxicological data for this compound and structurally related compounds. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the potential hazards, mechanisms of toxicity, and structure-activity relationships within this chemical class. The information presented herein is synthesized from publicly available safety data sheets, peer-reviewed literature, and toxicological databases.
Toxicological Profile of this compound
Publicly available, in-depth toxicological studies specifically on this compound are limited. Much of the current understanding is extrapolated from data on related compounds and the known toxicities of its core functional groups.
Hazard Identification and Classification
Safety Data Sheets (SDS) for structurally similar compounds provide initial hazard identification. For instance, 4-Nitrobenzenesulfonamide is classified as causing skin and eye irritation, and may cause respiratory irritation[4]. Similarly, 2-Chloro-4-nitrobenzamide is harmful if swallowed and causes skin and eye irritation[5]. Based on these data, it is prudent to handle this compound with appropriate personal protective equipment, including gloves, and eye and respiratory protection, in a well-ventilated area[4][5].
Table 1: Hazard Classification of Related Sulfonamides
| Compound | CAS Number | Hazard Statements |
| 4-Nitrobenzenesulfonamide | 6325-93-5 | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4] |
| 2-Chloro-4-nitrobenzamide | 3011-89-0 | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[5] |
| 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 | Skin Irrit. 2[6] |
Genotoxicity and Mutagenicity
A significant concern for nitroaromatic compounds is their potential for genotoxicity. The mutagenicity of these compounds is often dependent on the metabolic reduction of the nitro group to form reactive intermediates that can adduct to DNA[2].
The mechanism of genotoxicity for many nitroarenes involves enzymatic nitroreduction.[2] This process can lead to the formation of nitroso and hydroxylamino intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test, or bacterial reverse mutation assay, is a standard initial screen for genotoxicity.
Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to identify compounds that require metabolic activation to become mutagenic.
-
Plate Incorporation Assay:
-
Prepare a top agar overlay containing a specific Salmonella tester strain and the test compound at various concentrations.
-
For assays with metabolic activation, include the S9 mix in the top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.
Diagram 1: Ames Test Workflow
Caption: Workflow for the Ames bacterial reverse mutation assay.
Systemic and Organ-Specific Toxicity
Inhalation studies in rats and mice with 2-chloronitrobenzene and 4-chloronitrobenzene have shown that these compounds can cause methemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia[7]. Other observed toxicities included testicular atrophy in male rats exposed to 4-chloronitrobenzene and hyperplasia of the respiratory epithelium in rats exposed to 2-chloronitrobenzene[7]. These findings highlight the potential for systemic and organ-specific toxicity following exposure to chlorinated nitrobenzenes.
Structure-Activity Relationships (SAR)
The toxicity of sulfonamides and nitroaromatic compounds is highly dependent on their chemical structure. For sulfonamides, the nature of the substituent on the sulfonamide nitrogen can significantly influence biological activity and toxicity[9][10]. For nitroaromatic compounds, the position and nature of other substituents on the aromatic ring can affect the ease of nitroreduction and, consequently, the genotoxic potential.
Key SAR Insights:
-
Antibacterial Sulfonamides: Generally require a free amino group para to the sulfonamide group.[9]
-
Nitroaromatic Genotoxicity: The presence of electron-withdrawing groups can facilitate the reduction of the nitro group, potentially increasing genotoxicity. Conversely, bulky substituents near the nitro group may hinder enzymatic reduction.
Metabolic Pathways and Mechanisms of Toxicity
The toxicity of many nitroaromatic compounds is intrinsically linked to their metabolism.
Diagram 2: Proposed Metabolic Activation of Nitroaromatic Compounds
Caption: Generalized metabolic pathway for the activation of nitroaromatic compounds to genotoxic species.
The initial step in the activation of many nitroaromatic compounds is a one-electron reduction to a nitro anion radical, often catalyzed by nitroreductases[2]. Subsequent reduction steps can lead to the formation of nitroso and hydroxylamino intermediates. The hydroxylamino derivative can be further protonated and dehydrated to form a highly reactive nitrenium ion, which is often the ultimate carcinogenic species that reacts with DNA.
Conclusion and Future Directions
The available data, primarily from related compounds, suggest that this compound should be handled with caution due to its potential for skin, eye, and respiratory irritation, as well as a significant concern for genotoxicity. The presence of both a chloro and a nitro substituent on the benzenesulfonamide core warrants a thorough toxicological evaluation.
For drug development professionals, this compound class presents a challenge. While the sulfonamide moiety is a versatile pharmacophore, the nitroaromatic group is a structural alert for toxicity. Future research should focus on obtaining specific toxicological data for this compound, including in vitro genotoxicity assays and in vivo acute toxicity studies. Mechanistic studies to understand its metabolic fate and potential for DNA adduction would be crucial for a comprehensive risk assessment.
References
-
National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 25, 1–D5. Retrieved from [Link]
-
Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation research, 114(3), 217–267. Retrieved from [Link]
-
Khan, F. I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure & Dynamics, 39(12), 4538-4553. Retrieved from [Link]
-
Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105404. Retrieved from [Link]
-
Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 9(5), e96925. Retrieved from [Link]
-
Miller, G. H., et al. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(7), 700-706. Retrieved from [Link]
-
Yi, H., et al. (1995). The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies. Zhonghua yu fang yi xue za zhi [Chinese journal of preventive medicine], 29(5), 280–282. Retrieved from [Link]
-
Al-Suhaimi, E. A. (2012). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Global Journal of Pharmacology, 6(2), 92-98. Retrieved from [Link]
-
Edwards, D. I. (1986). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. British journal of venereal diseases, 62(1), 42–47. Retrieved from [Link]
-
Khan, F. I., et al. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Retrieved from [Link]
-
Dellarco, V. L., & Prival, M. J. (1989). Genotoxic Activity of M-Nitrobenzaldehyde. Environmental and Molecular Mutagenesis, 13(2), 115-122. Retrieved from [Link]
-
Cenas, N., et al. (1994). Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide. Mutation research, 319(1), 59–64. Retrieved from [Link]
-
de Paula, C. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry, 12(5), 389-404. Retrieved from [Link]
-
Stopper, H., et al. (1999). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Toxicology letters, 106(2-3), 163–169. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 2-Chloro-4-nitrobenzenesulfonamide: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 2-Chloro-4-nitrobenzenesulfonamide (C₆H₅ClN₂O₄S). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a detailed predictive blueprint. It is designed for researchers, scientists, and drug development professionals, offering in-depth predictions for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents standardized, field-proven protocols for the acquisition of such data, ensuring a self-validating framework for future experimental work. The synthesis of predictive data with robust experimental methodology provides a powerful tool for the identification, characterization, and quality control of this important chemical intermediate.
Introduction: The Rationale for a Predictive Spectroscopic Analysis
This compound is a substituted aromatic compound featuring a combination of electron-withdrawing groups (a nitro group and a chlorine atom) and a sulfonamide moiety. This unique electronic architecture makes it a valuable building block in the synthesis of various pharmaceutical agents and dyestuffs. Unambiguous structural confirmation is the bedrock of any chemical synthesis and application, and spectroscopic techniques remain the gold standard for this purpose.
A thorough search of contemporary chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this compound. This guide addresses this information gap by providing a detailed, theory-backed prediction of its spectral signatures. By dissecting the influence of each substituent on the benzene ring, we can forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns with a high degree of confidence. This predictive approach not only serves as a reference for future analysis but also reinforces the fundamental principles of structural elucidation.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the dissymmetry of the 1,2,4-trisubstituted benzene ring. The three aromatic protons are chemically distinct and will exhibit unique signals. The strong electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups, along with the sulfonamide (SO₂NH₂), will shift all aromatic protons significantly downfield, likely in the 7.8 to 8.8 ppm range.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.6 - 8.8 | Doublet (d) | Jortho = ~8.5-9.0 Hz |
| H-5 | ~8.2 - 8.4 | Doublet of Doublets (dd) | Jortho = ~8.5-9.0 Hz, Jmeta = ~2.0-2.5 Hz |
| H-3 | ~8.0 - 8.2 | Doublet (d) | Jmeta = ~2.0-2.5 Hz |
| -SO₂NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | N/A |
Causality of Predictions:
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it the most, pushing its chemical shift to the furthest downfield position. It will be split into a doublet by its only neighbor, H-5.
-
H-5: Positioned between two other protons, H-5 will be split by H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the chloro group and meta to the nitro group. It will be the most upfield of the aromatic protons and will appear as a doublet due to the small meta coupling with H-5.
-
-SO₂NH₂: The protons on the sulfonamide nitrogen are exchangeable and often appear as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
Due to the lack of symmetry, all six carbons in the aromatic ring are chemically non-equivalent and are expected to produce six distinct signals in the ¹³C NMR spectrum. The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced by those groups. Aromatic carbons typically resonate between 110-160 ppm.[2][3][4]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C-NO₂) | ~148 - 152 | Attached to the strongly electron-withdrawing nitro group. |
| C-1 (C-SO₂NH₂) | ~140 - 144 | Attached to the sulfonamide group. |
| C-2 (C-Cl) | ~135 - 139 | Attached to the chlorine atom. |
| C-6 | ~128 - 132 | Ortho to the nitro group. |
| C-5 | ~125 - 129 | Influenced by adjacent groups. |
| C-3 | ~120 - 124 | Ortho to the chloro group. |
Causality of Predictions: The chemical shifts are predicted based on the additive effects of the substituents. Electron-withdrawing groups generally deshield the ipso and para carbons while having a smaller effect on the meta carbons. The carbon attached to the nitro group (C-4) is expected to be the most downfield, followed by the carbons attached to the sulfonamide and chlorine groups.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the distinct vibrational modes of the sulfonamide and nitro functional groups, in addition to the absorptions from the substituted aromatic ring.[5][6][7]
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (sulfonamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1585 | Medium-Strong | Aromatic C=C in-ring stretching |
| 1540 - 1520 | Strong | Asymmetric NO₂ stretching |
| 1500 - 1400 | Medium-Strong | Aromatic C=C in-ring stretching |
| 1360 - 1340 | Strong | Symmetric NO₂ stretching |
| 1350 - 1310 | Strong | Asymmetric SO₂ stretching |
| 1170 - 1150 | Strong | Symmetric SO₂ stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
| ~750 | Medium-Strong | C-Cl stretching |
Causality of Predictions: The presence of two strong, sharp peaks for the SO₂ stretches and two strong peaks for the NO₂ stretches are highly diagnostic. The N-H stretch of the sulfonamide is expected to be a medium, broad band. The substitution pattern on the benzene ring will influence the exact position of the C-H out-of-plane bending bands in the fingerprint region.[8]
Predicted Mass Spectrum (MS)
The mass spectrum is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine. The fragmentation will be driven by the functional groups present.
-
Molecular Ion (M⁺): The nominal molecular weight is 236 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 236 and an M+2 peak at m/z 238, with a relative intensity ratio of approximately 3:1.[9]
-
Predicted Fragmentation Pathways: The fragmentation of aromatic sulfonamides and nitro compounds is well-documented.[10][11][12][13] Key fragmentation steps are expected to include:
-
Loss of SO₂ (64 Da) from the molecular ion.
-
Loss of the nitro group, NO₂ (46 Da), or NO (30 Da).
-
Cleavage of the C-S bond.
-
Cleavage of the S-N bond.
-
Below is a diagram illustrating the predicted major fragmentation pathway.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Standard Operating Protocols for Spectroscopic Analysis
The following protocols describe standardized methods for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the precursor ion ([M+H]⁺ at m/z 237/239) in the first mass analyzer.
-
Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Scan the second mass analyzer to detect the resulting product ions.
-
Workflow for Spectroscopic Structural Elucidation
The following diagram outlines the logical workflow for the complete spectroscopic characterization of an unknown compound, such as this compound.
Caption: Logical workflow for spectroscopic analysis and structural confirmation.
Conclusion
While experimental data remains the ultimate arbiter of a molecule's structure, this predictive guide for this compound serves as a robust and scientifically grounded tool for researchers. The detailed analysis of expected NMR, IR, and MS data provides a clear set of benchmarks for the identification and characterization of this compound. The included protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy. This document underscores the power of predictive spectroscopy as a complementary technique in modern chemical analysis, enabling scientists to proceed with informed expectations in their synthetic and analytical endeavors.
References
- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.
- Yinon, J., & Zitrin, S. (1977). Mass spectrometry of nitroaromatic compounds. In The Chemistry of the Nitro and Nitroso Groups (pp. 83-122). John Wiley & Sons, Ltd.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
- Eberlin, M. N. (2007). The role of ion/molecule reactions in the gas phase on the fragmentation of protonated molecules in tandem mass spectrometry. Mass Spectrometry Reviews, 26(5), 771–805.
- Levsen, K., Preiss, A., Goretzki, J., & Skopp, G. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1757–1767.
-
AZoOptics. (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]
- ACS Publications. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry.
- OpenStax. (2023). 15.
- ResearchGate. (2025).
- ACS Publications. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]
-
Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]
-
YouTube. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]
- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
- BenchChem. (2025).
- YouTube. (2015).
- YouTube. (2021).
- ResearchGate. (n.d.).
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- The Exam Formula. (n.d.). NMR part 4.
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.
- University of Wisconsin-Platteville. (n.d.).
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm.
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- University of Calgary. (n.d.).
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
- BenchChem. (2025). Application Note: 1H and 13C NMR Assignment for 2-Chloro-4-nitrobenzene-1,3-diamine.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- National Center for Biotechnology Information. (n.d.).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. fiveable.me [fiveable.me]
- 9. azooptics.com [azooptics.com]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-nitrobenzenesulfonamide: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Sulfonamides and the Place of 2-Chloro-4-nitrobenzenesulfonamide
The journey of sulfonamides in medicinal chemistry is a compelling narrative of scientific discovery and therapeutic innovation. It began in the early 20th century with Gerhard Domagk's groundbreaking discovery of Prontosil, the first commercially available antibacterial agent[1]. This pivotal moment unveiled that the in vivo cleavage of the azo dye released the active metabolite, sulfanilamide, heralding the age of sulfa drugs[2]. These synthetic antimicrobial agents were revolutionary, providing the first effective treatments for a range of bacterial infections before the widespread availability of penicillin[1]. The core sulfanilamide scaffold, a simple yet versatile pharmacophore, became the foundation for a vast library of derivatives with a wide spectrum of biological activities, extending far beyond their initial antibacterial role to include diuretics, antidiabetics, and anticonvulsants.
Within this expansive chemical family lies this compound, a halogenated nitroaromatic sulfonamide. While not as ubiquitously recognized as some of its early counterparts, this molecule serves as a valuable intermediate and a subject of interest in its own right, particularly due to the electronic properties conferred by its substituent groups. The presence of a chlorine atom and a nitro group on the benzene ring significantly influences its reactivity and potential as a building block in the synthesis of more complex molecules. This guide provides a comprehensive technical overview of this compound, from its historical and synthetic context to its chemical properties and potential applications, aimed at researchers and professionals in the fields of chemistry and drug discovery.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 31150-99-9 | [4] |
| Molecular Formula | C₆H₅ClN₂O₄S | [4] |
| Molecular Weight | 236.63 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Likely soluble in polar organic solvents | Inferred from related compounds |
Spectroscopic Characterization (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons in the downfield region, with their chemical shifts and coupling patterns dictated by the positions of the chloro, nitro, and sulfonamide groups.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the substituents.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds (around 1350 and 1160 cm⁻¹, respectively), and the asymmetric and symmetric stretching of the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹)[5].
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of SO₂, NO₂, and other fragments.
The Historical Context and Discovery
The specific discovery of this compound is not prominently documented in seminal historical accounts of early medicinal chemistry. Its emergence is more likely a logical consequence of the intensive exploration of the structure-activity relationships of sulfonamides that followed the discovery of Prontosil. The general synthetic route to aromatic sulfonamides, involving the reaction of an arylsulfonyl chloride with ammonia or an amine, was well-established by the mid-20th century[6].
The precursor, 2-chloro-4-nitrobenzenesulfonyl chloride, is synthesized from o-chloronitrobenzene, a readily available industrial chemical. The chlorosulfonation of aromatic compounds was a known reaction, making the synthesis of 2-chloro-4-nitrobenzenesulfonyl chloride and its subsequent conversion to the sulfonamide a feasible endeavor for chemists of that era. Therefore, the "discovery" of this compound can be viewed as an incremental step in the broader, systematic investigation of substituted benzenesulfonamides, driven by the quest for new therapeutic agents.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is a two-step process that begins with the chlorosulfonation of o-chloronitrobenzene to produce 2-chloro-4-nitrobenzenesulfonyl chloride, followed by the amination of the sulfonyl chloride.
Step 1: Synthesis of 2-chloro-4-nitrobenzenesulfonyl chloride
The foundational step in the synthesis is the electrophilic aromatic substitution of o-chloronitrobenzene with chlorosulfonic acid. The directing effects of the existing chloro and nitro substituents guide the incoming chlorosulfonyl group primarily to the position para to the chlorine and meta to the nitro group.
Caption: Synthesis of the key intermediate.
Experimental Protocol for the Synthesis of 2-chloro-4-nitrobenzenesulfonyl chloride: [7]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a gas outlet to vent hydrogen chloride, add o-chloronitrobenzene.
-
Addition of Reagent: Slowly add an excess of chlorosulfonic acid (e.g., a 4:1 molar ratio of chlorosulfonic acid to o-chloronitrobenzene) to the reaction vessel while stirring. The reaction is exothermic and will generate hydrogen chloride gas.
-
Reaction Conditions: Heat the reaction mixture. A typical temperature profile involves heating to 100°C for one hour, then to 110°C for one hour, and finally to 120°C for an additional hour to ensure the completion of the reaction[8].
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice with stirring. The solid product, 2-chloro-4-nitrobenzenesulfonyl chloride, will precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether[7].
Step 2: Synthesis of this compound
The second step involves the nucleophilic substitution of the chlorine atom in the sulfonyl chloride group with an amino group from ammonia. This is a standard method for the preparation of primary sulfonamides.
Caption: Formation of the final product.
Experimental Protocol for the Synthesis of this compound:
-
Reaction Setup: Dissolve 2-chloro-4-nitrobenzenesulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran in a reaction flask.
-
Addition of Ammonia: Cool the solution in an ice bath and then add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. The reaction is typically rapid and exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water to dissolve the ammonium chloride byproduct.
-
Purification: The solid this compound is collected by filtration, washed with water, and then dried. Recrystallization from a solvent such as ethanol can be performed for further purification.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily governed by the interplay of its three functional groups: the sulfonamide, the nitro group, and the chlorine atom on the aromatic ring.
Reactivity of the Sulfonamide Group:
The sulfonamide group is acidic and can be deprotonated with a base. The resulting anion can then be alkylated or acylated to produce N-substituted derivatives. This provides a convenient handle for modifying the molecule to explore structure-activity relationships.
Reactivity of the Aromatic Ring:
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The chlorine atom at the 2-position can potentially be displaced by strong nucleophiles under forcing conditions.
Reduction of the Nitro Group:
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation opens up a wide range of synthetic possibilities, as the resulting 2-chloro-4-aminobenzenesulfonamide can be diazotized and further functionalized.
Potential Applications:
While specific industrial applications of this compound are not widely documented, its structure suggests several potential uses:
-
Intermediate in Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of multiple reactive sites allows for diverse chemical transformations.
-
Precursor for Biologically Active Molecules: Derivatives of related nitroaromatic compounds have shown antimicrobial activity[3][8]. It is plausible that derivatives of this compound could also exhibit interesting biological properties. For instance, the synthesis of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives has been reported, with some of these compounds showing activity against various microorganisms[3].
Conclusion
This compound, while not a household name in the world of pharmaceuticals, represents an important class of compounds that emerged from the golden age of sulfonamide research. Its synthesis is straightforward, relying on well-established chemical transformations. The true value of this molecule lies in its potential as a versatile chemical intermediate. The presence of the sulfonamide, nitro, and chloro functional groups provides multiple avenues for synthetic modification, making it a valuable starting material for the creation of diverse chemical libraries for drug discovery and materials science. Further investigation into the biological activities of this compound and its derivatives could unveil new therapeutic leads, continuing the long and fruitful legacy of the sulfonamides.
References
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])
-
History of Sulfonamides. (URL: [Link])
-
Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. (URL: [Link])
-
2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. (URL: [Link])
-
Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. (URL: [Link])
-
Aromatic Sulfonamides. (URL: [Link])
-
Mechanochemical synthesis of aromatic sulfonamides. (URL: [Link])
-
Supporting information: - The Royal Society of Chemistry. (URL: [Link])
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (URL: [Link])
-
Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. (URL: [Link])
-
Synthesis of 2-chloro-4-nitrobenzonitrile. (URL: [Link])
- Method for synthesizing p-nitrobenzenesulfonyl chloride. (URL: )
- The preparation method of nitrobenzene sulfonyl chloride. (URL: )
-
Benzene, 2-chloro-1-methoxy-4-nitro-. (URL: [Link])
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (URL: )
-
CAS No : 31150-99-9 | Product Name : this compound. (URL: [Link])
-
2-Chloro-5-nitrobenzenesulfonamide. (URL: [Link])
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (URL: [Link])
-
Exposure Data - Some nitrobenzenes and other industrial chemicals. (URL: [Link])
- Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (URL: )
-
1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (URL: [Link])
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (URL: [Link])
-
2-Chloro-4-nitro benzamide, 10 g. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
A Technical Guide to the Biological Activities of 2-Chloro-4-nitrobenzenesulfonamide Derivatives
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological profiles.[1][2] Within this broad class, derivatives of 2-Chloro-4-nitrobenzenesulfonamide have emerged as a particularly promising chemotype, demonstrating significant potential across several key therapeutic areas. The strategic placement of the electron-withdrawing chloro and nitro groups on the phenyl ring profoundly influences the molecule's electronic properties and, consequently, its biological interactions. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, particularly as enzyme inhibitors, and present detailed experimental protocols to provide researchers with a practical framework for future investigations.
The Chemical Scaffolding: An Overview
The this compound core is characterized by three key functional components: the sulfonamide moiety (-SO₂NH₂), a chlorine atom at the ortho position, and a nitro group at the para position. The sulfonamide group is a critical pharmacophore, known to be a potent zinc-binding group, which is fundamental to its ability to inhibit metalloenzymes.[3] The presence of the chloro and nitro substituents significantly enhances the electrophilic nature of the benzene ring and modulates the acidity of the sulfonamide proton, factors that are crucial for target binding and overall biological activity.[4]
Anticancer Potential: Targeting Tumor Hypoxia
A significant body of research has focused on the application of benzenesulfonamide derivatives as anticancer agents.[1] This activity is often mediated through the inhibition of specific enzymes that are overexpressed in tumor environments.
Mechanism of Action: Carbonic Anhydrase Inhibition
A primary mechanism for the anticancer effects of these derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5]
-
The Role of Carbonic Anhydrases in Cancer: CAs are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][6] In the hypoxic (low oxygen) environment typical of solid tumors, cancer cells upregulate CA IX and CA XII. These membrane-bound enzymes help maintain a neutral intracellular pH (pHi) by exporting protons, while contributing to an acidic extracellular pH (pHe). This pH gradient promotes tumor cell survival, proliferation, and invasion.
-
Inhibition Pathway: this compound derivatives, acting as potent CA inhibitors, disrupt this critical pH regulation. By blocking CA IX/XII activity, they prevent the extrusion of protons, leading to intracellular acidosis and subsequent induction of apoptosis (programmed cell death).[7] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic function. Certain nitro-containing sulfonamides are also designed as bioreductive inhibitors, specifically targeting hypoxic tumors.[5]
Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on their chemical structure. Studies on 4-thiazolone-based benzenesulfonamides have shown that specific substitutions are critical for enhancing anti-proliferative activity against breast cancer cell lines like MDA-MB-231 and MCF-7.[7] Similarly, the nature of the substituent at the 3-position of the 4-thiazolidinone ring in Ciminalum–thiazolidinone hybrids was found to be important, with carboxylic acid residues and p-hydroxyphenyl substituents proving most effective.[8]
Quantitative Data: In Vitro Anticancer Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.
| Compound Class | Cell Line | Activity (µM) | Reference |
| 4-Thiazolone Benzenesulfonamides | MDA-MB-231 (Breast) | Varies by derivative | [7] |
| 4-Thiazolone Benzenesulfonamides | MCF-7 (Breast) | Varies by derivative | [7] |
| 2-mercaptobenzenesulfonamide deriv. | HOP-62 (Lung) | GI₅₀ = 0.05 | [9] |
| 2-mercaptobenzenesulfonamide deriv. | HCT-116 (Colon) | GI₅₀ = 0.33-1.08 | [9] |
| Ciminalum-thiazolidinone hybrid (2h) | NCI-60 Panel (Avg) | GI₅₀ = 1.57 | [8] |
| Chalcone-sulfonamide hybrid (4) | MCF-7 (Breast) | Potent activity noted | [10] |
Experimental Protocol: MTS Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The viable cells will bioreduce the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Renewed Look at an Old Scaffold
Sulfonamides were among the first antimicrobial agents to be widely used, and there is continued interest in developing new derivatives to combat drug-resistant pathogens.[11][12][13]
Mechanism of Action
-
Classic Pathway - Folic Acid Synthesis Inhibition: The primary mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[13] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Since humans obtain folic acid from their diet, this pathway is selective for microorganisms.
-
Alternative Mechanisms: Some sulfonamide derivatives may exert their antimicrobial effects through other mechanisms. For instance, inhibition of bacterial carbonic anhydrases can interfere with microbial growth and pathogenicity.[7]
Spectrum of Activity and SAR
Derivatives of this class have shown activity against various microorganisms. For example, some 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives are active against several microbes.[14] Studies have shown that introducing an electron-withdrawing group on the aromatic ring can significantly increase antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[11][15] The substitution pattern plays a key role, with certain N-(2-hydroxy-4/5-nitro-phenyl)-4-methyl-benzenesulfonamides demonstrating strong inhibition of S. aureus.[15]
Quantitative Data: In Vitro Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.
| Compound Class | Microorganism | Activity (µg/mL) | Reference |
| Sulfonamide Derivatives | S. aureus (Clinical Isolates) | MIC: 64-512 | [12] |
| 1,3-diaryl pyrazole-urea deriv. | S. aureus | MIC = 0.25 | [16] |
| 2-(amino)quinazolin-4(3H)-one deriv. | MRSA (USA300 JE2) | MIC₅₀ = 0.02 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for testing the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in CAMHB.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step process, often starting from commercially available materials. A common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine, or the modification of a pre-existing sulfonamide.
General Synthesis Workflow
Example Protocol: Synthesis of 4-Thiazolone-Based Benzenesulfonamides
This protocol is adapted from a published procedure for creating more complex derivatives.[7]
-
Step 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide. A suspension of sulfanilamide and K₂CO₃ is prepared in acetone.[7] To this mixture at 0°C, 2-chloroacetyl chloride is added drop-wise. The reaction is stirred for 1 hour and then allowed to cool to room temperature.[7]
-
Step 2: Synthesis of the Thiazolone Ring. The product from Step 1 is dissolved in absolute ethanol, and ammonium thiocyanate is added. The mixture is refluxed for 3 hours.[7] The resulting solid is filtered, washed, and crystallized to yield the thiazolone-benzenesulfonamide core structure.[7]
-
Step 3: Derivatization. The core structure is then reacted with various aromatic aldehydes in the presence of a catalyst (e.g., piperidine) under reflux to yield the final 4-thiazolone-based benzenesulfonamide derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of biologically active molecules. Their ability to act as selective inhibitors of tumor-associated carbonic anhydrases makes them highly attractive candidates for the development of novel anticancer therapies, particularly for hypoxic tumors that are often resistant to conventional treatments.[5] Furthermore, their proven antimicrobial activity, coupled with the urgent need for new drugs to combat resistance, highlights another critical avenue for research.[11][15]
Future work should focus on:
-
Optimizing Selectivity: Designing derivatives with higher selectivity for target enzymes (e.g., CA IX over other CA isoforms) to minimize off-target effects.
-
Elucidating Novel Mechanisms: Investigating alternative mechanisms of action beyond CA and DHPS inhibition to identify new therapeutic opportunities.
-
In Vivo Efficacy: Progressing the most promising in vitro candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The rich chemistry and diverse biological activities of this scaffold ensure that it will remain an area of intense investigation for drug discovery professionals for the foreseeable future.
References
-
Al-Warhi, T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. Available at: [Link]
-
Brzozowski, Z., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. PubMed. Available at: [Link]
-
Gowda, B. T., et al. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. PubMed Central. Available at: [Link]
-
Angeli, A., et al. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PubMed Central. Available at: [Link]
-
Pinteala, M., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. ACS Publications. Available at: [Link]
-
El-Gamal, S. M., et al. (1985). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. PubMed. Available at: [Link]
-
Gülerman, N. F., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. Available at: [Link]
-
Schalk, A., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]
-
Shaukat, A., et al. (2016). Biological activities of sulfonamides. ResearchGate. Available at: [Link]
-
De Monte, C., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided approach. Usiena Air. Available at: [Link]
-
Khan, I., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]
-
Rashdan, H. R. M., et al. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. NIH. Available at: [Link]
-
Gülerman, N. F., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. ResearchGate. Available at: [Link]
-
Brizdova, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available at: [Link]
-
BouMoucha, M., et al. (2019). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
-
Nihei, K., et al. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. PubMed. Available at: [Link]
-
Taylor & Francis. (2023). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]
-
ResearchGate. (2024). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
-
Leechaisit, R., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: [Link]
-
Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Oleksyn-Kejsik, E., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. MDPI. Available at: [Link]
-
Chen, Y., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
-
Yushyn, I., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]
-
Ommi, O., et al. (2023). Structure activity relationship analysis. ResearchGate. Available at: [Link]
-
Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
2-Chloro-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract
2-Chloro-4-nitrobenzenesulfonamide is a pivotal chemical intermediate whose strategic importance is derived from the unique and complementary reactivity of its three core functional groups. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this versatile building block. We will explore the causality behind its synthetic utility in the fields of pharmaceuticals, agrochemicals, and advanced dyestuffs. The narrative will move beyond simple procedural descriptions to offer field-proven insights into reaction mechanisms, protocol optimization, and safety considerations, establishing a self-validating framework for its practical application in complex synthetic campaigns.
Introduction and Physicochemical Properties
The Role of Multifunctional Intermediates in Modern Synthesis
In the landscape of specialty chemical manufacturing, intermediates are the foundational components from which high-value molecules such as active pharmaceutical ingredients (APIs) and performance materials are constructed.[1] An ideal intermediate offers not just a molecular scaffold but a set of strategically placed, orthogonally reactive functional groups. This compound (or its common precursor, 4-chloro-3-nitrobenzenesulfonyl chloride) exemplifies this principle, serving as a cornerstone in the synthesis of diverse chemical entities.[2][3]
Molecular Structure and Key Features
The synthetic power of this compound stems from the electronic interplay between its substituents on the benzene ring. The potent electron-withdrawing nature of both the nitro (-NO₂) group and the sulfonamide (-SO₂NH₂) group strongly activates the chlorine atom for nucleophilic aromatic substitution. Simultaneously, these groups provide distinct reaction sites for subsequent transformations.
Caption: Molecular structure of this compound.
Physicochemical Data
Proper handling and reaction design begin with a clear understanding of the compound's physical properties. The data presented below has been consolidated from authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₄S | [4] |
| Molecular Weight | 236.63 g/mol | [4] |
| CAS Number | 7516-60-1 | [4] |
| Appearance | Pale yellow crystalline solid | [5] |
| Melting Point | 103 - 106 °C | |
| SMILES | C1=CC(=C(C=C1[O-])Cl)S(=O)(=O)N | [4] |
| InChIKey | QHVQQUVAILWCLB-UHFFFAOYSA-N | [4] |
The Strategic Importance of Functional Groups
The utility of this compound is not merely additive but synergistic. Each functional group plays a distinct, predictable role, allowing for a high degree of control in multi-step syntheses.
Caption: Key reactive sites and transformations.
The Chlorine Atom: A Locus for Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom is positioned ortho to the sulfonamide and para to the nitro group. Both are powerful electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction. This electronic activation makes the chlorine an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a primary pathway for molecular elaboration.
The Nitro Group: Activating Group and Precursor to the Arylamine
Beyond its role in activating the chlorine for SNAr, the nitro group is a synthetic linchpin. It can be selectively reduced under various conditions (e.g., catalytic hydrogenation, metal/acid reduction) to an arylamine (-NH₂). This transformation is fundamental in the synthesis of azo dyes, where the resulting amine undergoes diazotization and subsequent coupling.[6][7] In pharmaceutical synthesis, this newly formed amino group serves as a handle for amide bond formation or further functionalization.
The Sulfonamide Moiety: A Modulator of Acidity and a Synthetic Handle
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many drugs and also possesses valuable synthetic reactivity. The protons on the nitrogen are acidic and can be removed by a suitable base. The resulting anion can participate in N-alkylation or N-acylation reactions.[8] This allows for the introduction of diverse substituents directly onto the sulfonamide nitrogen, further expanding the molecular complexity.
Synthesis of this compound
A robust and high-yielding synthesis of the intermediate is paramount for its industrial application. The most common and economically viable route proceeds via the ammonolysis of a sulfonyl chloride precursor, which itself is synthesized through chlorosulfonation.
Caption: Two-step workflow for the synthesis of the title compound.
Step-by-Step Protocol: Synthesis
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of this compound.
Step 1: Preparation of 4-Chloro-3-nitrobenzenesulfonyl Chloride [2][9]
-
Rationale: This step utilizes an excess of chlorosulfonic acid to act as both reactant and solvent, driving the electrophilic aromatic substitution to completion. The temperature is carefully controlled to ensure regioselectivity and prevent decomposition.[2][9]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).
-
Charging Reagents: In a fume hood, charge the flask with chlorosulfonic acid (4-5 molar equivalents). Begin stirring and cool the flask in an ice-water bath.
-
Addition: Slowly add o-nitrochlorobenzene (1 molar equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, gradually heat the reaction mixture to 110-120°C.[9] Maintain this temperature for 5-8 hours, or until the evolution of HCl gas subsides, indicating reaction completion.
-
Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is typically used in the next step without further purification.
Step 2: Ammonolysis to this compound [10]
-
Rationale: The highly reactive sulfonyl chloride is treated with aqueous ammonia. The reaction is performed at low temperature to control the exotherm and minimize hydrolysis of the sulfonyl chloride, which is a competing side reaction.
-
Setup: In a beaker or flask equipped with a magnetic stirrer, add concentrated aqueous ammonia (excess) and cool to 0-5°C in an ice-salt bath.
-
Addition: Add the 4-chloro-3-nitrobenzenesulfonyl chloride from Step 1 portion-wise to the cold ammonia solution with efficient stirring, ensuring the temperature does not rise above 10°C.
-
Reaction: Stir the resulting slurry at 0-5°C for 1-2 hours after the addition is complete.
-
Isolation: Filter the precipitated solid product.
-
Purification: Wash the filter cake with copious amounts of cold water to remove any ammonium chloride salts, followed by a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60°C to yield this compound as a solid.
Core Applications and Synthetic Transformations
Application in Pharmaceutical Synthesis: A Case Study
This intermediate is a known precursor in the synthesis of powerful diuretics like bumetanide.[10] The core transformation involves the displacement of the activated chlorine atom with an amine (an SNAr reaction), followed by further modifications.
Caption: SNAr pathway for pharmaceutical scaffold synthesis.
Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Setup: To a solution of this compound (1 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), add the desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate or triethylamine (2 eq.).
-
Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion. A polar aprotic solvent is chosen to solvate the cation but not the nucleophile, enhancing its reactivity.
-
Reaction: Heat the mixture to 80-120°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Application in Dyestuff Chemistry
The synthesis of azo dyes relies on the creation of a diazonium salt from an arylamine, which is then reacted with a coupling component.[6] this compound is an ideal precursor for the arylamine portion of this process.
Caption: Pathway to Azo Dyes via reduction and diazotization.
Protocol: Reduction of the Nitro Group
-
Setup: Suspend this compound (1 eq.) in a mixture of ethanol and water. Add iron powder (3-5 eq.) and a catalytic amount of concentrated HCl.
-
Rationale: Iron in acidic media is a classic, cost-effective method for reducing aromatic nitro groups. The HCl helps activate the iron surface.
-
Reaction: Heat the mixture to reflux (70-80°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction, and filter it hot through a pad of celite to remove the iron salts. Neutralize the filtrate with a base like sodium carbonate, which will precipitate the amine product.
-
Isolation: Filter the solid amine, wash with water, and dry. This product, 4-Amino-2-chlorobenzenesulfonamide, is ready for the subsequent diazotization step.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.[11]
Hazard Identification
| Hazard Type | Description | GHS Statement(s) | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | [11] |
| Skin Irritation | Causes skin irritation. | H315 | [11] |
| Eye Irritation | Causes serious eye irritation. | H319 | [11] |
| Respiratory | May cause respiratory irritation. | H335 | [11] |
Recommended Handling Procedures and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[11] Ensure an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment:
-
General Hygiene: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[12]
-
Stability: The product is chemically stable under standard ambient conditions.
Conclusion
This compound is a testament to the power of strategic molecular design. Its value as a chemical intermediate is not incidental but is a direct consequence of the predictable and versatile reactivity endowed by its chloro, nitro, and sulfonamide functionalities. By providing multiple, distinct avenues for synthetic modification—from nucleophilic substitution and reduction to reactions on the sulfonamide nitrogen—it enables the efficient construction of complex and high-value molecules. For the research scientist and the process chemist, a thorough understanding of this compound's properties and reaction pathways is a key enabler for innovation in the pharmaceutical, agrochemical, and material science industries.
References
- Pfaltz & Bauer. (2023, June 21).
- Fisher Scientific.
- Google Patents. (1991, April 16). US5008448A - Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)
- SAFETY D
- SAFETY D
- Sigma-Aldrich. (2025, November 6).
- Google Patents. US2649479A - Process for the manufacture of nitro-amino-hydroxy-benzenesulfonic acid amides.
- 2-NITROTOLUENE-4-SULFONIC ACID CAS#: 97-06-3.
- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
- Gowda, B. T., et al. (n.d.). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. PMC - NIH.
- PubChemLite. This compound (C6H5ClN2O4S).
- Wang, Y., et al. (2019, June 17). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Publishing.
- ChemicalBook. (2024, December 18). 2-NITROTOLUENE-4-SULFONIC ACID | 97-06-3.
- Google Patents. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
- Google Patents.
- Google Patents. JPH07116372B2 - Preparation of 2-nitro-4-sulfamyl-diphenylamine-dye.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive.
- Zhishang Chemical.
- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
Sources
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JPH07116372B2 - Preparation of 2-nitro-4-sulfamyl-diphenylamine-dye - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C6H5ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 5. 2-NITROTOLUENE-4-SULFONIC ACID | 97-06-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 10. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google Patents [patents.google.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Chloro-4-nitrobenzenesulfonamide from 2-Chloro-4-nitroaniline
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-chloro-4-nitrobenzenesulfonamide, a valuable building block in medicinal chemistry and material science. The synthetic pathway proceeds via a two-stage, one-pot process commencing with the diazotization of 2-chloro-4-nitroaniline. The resultant diazonium salt is then converted to the corresponding sulfonyl chloride through a copper-catalyzed reaction with sulfur dioxide, which is subsequently reacted with ammonia to yield the target sulfonamide. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust methodology grounded in established chemical principles. We will elucidate the causality behind experimental choices, provide a self-validating protocol, and ensure all claims are supported by authoritative references.
Introduction and Significance
This compound is a highly functionalized aromatic compound. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1][2] The presence of the chloro and nitro groups on the benzene ring provides specific electronic properties and offers reactive handles for further synthetic diversification, making it an attractive intermediate for creating libraries of novel compounds for drug discovery and developing specialized dyes.[3][4][5]
The synthesis described herein follows a classical and reliable route for converting an aromatic amine to a sulfonamide. This involves the transformation of the amine into a diazonium salt, a highly versatile intermediate in organic synthesis, followed by the introduction of the sulfonyl group.[1][6]
Scientific Principles and Reaction Mechanism
The overall synthesis is a three-step sequence, often performed in two practical stages, that transforms the amino group of 2-chloro-4-nitroaniline into a sulfonamide group.
Step 1: Diazotization of 2-Chloro-4-nitroaniline
The initial step is the conversion of the primary aromatic amine into a diazonium salt. This reaction, known as diazotization, is conducted by treating 2-chloro-4-nitroaniline with nitrous acid (HNO₂).[6] Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).
The mechanism involves the protonation of nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable, triple-bonded diazonium ion ([Ar-N₂]⁺) is formed. Maintaining a low temperature is critical, as diazonium salts are thermally unstable and can decompose violently if isolated or heated.[6][7][8]
Step 2: Formation of 2-Chloro-4-nitrobenzenesulfonyl Chloride
This transformation is a variation of the Sandmeyer reaction. The aqueous solution of the cold diazonium salt is added to a solution containing sulfur dioxide (SO₂) and a copper catalyst, typically copper(I) or copper(II) chloride.[9][10] The reaction proceeds via a radical mechanism initiated by the single-electron transfer from the copper(I) catalyst to the diazonium ion. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical, which is subsequently oxidized and chlorinated to yield the 2-chloro-4-nitrobenzenesulfonyl chloride. For convenience, sulfur dioxide and hydrochloric acid can be generated in situ from the hydrolysis of thionyl chloride (SOCl₂).[9][10][11]
Step 3: Amination of the Sulfonyl Chloride
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride moiety by an amine. Traditionally, sulfonamides are synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine.[12] In this protocol, aqueous ammonia is used as the nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-nitroaniline | Reagent | Sigma-Aldrich | Purity >98% |
| Sodium Nitrite (NaNO₂) | ACS | Fisher Scientific | |
| Hydrochloric Acid (HCl) | ACS, 37% | VWR | Concentrated |
| Thionyl Chloride (SOCl₂) | Reagent | Acros Organics | Purity >99% |
| Copper(II) Chloride (CuCl₂) | Anhydrous | Alfa Aesar | |
| Ammonium Hydroxide (NH₄OH) | ACS, 28-30% | J.T. Baker | Concentrated |
| Ethyl Acetate (EtOAc) | ACS | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | For drying |
| Deionized Water | In-house | ||
| Ice | In-house | ||
| Starch-Iodide Paper | For testing |
Quantitative Data Summary
| Compound | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-4-nitroaniline | 172.57 | 17.26 g | 0.10 | 1.0 |
| Sodium Nitrite | 69.00 | 7.25 g | 0.105 | 1.05 |
| Hydrochloric Acid (37%) | 36.46 | 30 mL | ~0.36 | 3.6 |
| Thionyl Chloride | 118.97 | 29.7 g (18 mL) | 0.25 | 2.5 |
| Copper(II) Chloride | 134.45 | 1.35 g | 0.01 | 0.1 |
| Ammonium Hydroxide (28%) | 35.04 | 50 mL | ~0.74 | 7.4 |
Step-by-Step Procedure
Stage 1: Diazotization and Conversion to Sulfonyl Chloride
-
Preparation of Amine Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-chloro-4-nitroaniline (17.26 g, 0.10 mol), concentrated hydrochloric acid (30 mL), and deionized water (50 mL). Stir the mixture to form a fine slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL). Add this solution dropwise to the cold amine slurry via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. Check for the presence of excess nitrous acid by spotting the solution onto starch-iodide paper; a blue-black color indicates a slight excess and completion of the diazotization. The resulting pale yellow solution contains the diazonium salt and must be used immediately.
-
Preparation of Catalyst/SO₂ Solution: In a separate 1 L flask, add thionyl chloride (18 mL, 0.25 mol) to deionized water (100 mL) dropwise while cooling in an ice bath. This reaction is highly exothermic and releases toxic gases (SO₂ and HCl); perform this in a well-ventilated fume hood. [13][14] After the addition is complete, add copper(II) chloride (1.35 g, 0.01 mol) and stir until dissolved.
-
Sulfonyl Chloride Formation: Slowly add the cold diazonium salt solution prepared in step 4 to the catalyst/SO₂ solution over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases.
-
Isolation of Sulfonyl Chloride: Extract the reaction mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (100 mL) followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution of 2-chloro-4-nitrobenzenesulfonyl chloride directly in the next step.
Stage 2: Synthesis of this compound
-
Amination: Place the ethyl acetate solution of the sulfonyl chloride from step 8 into a flask and cool it in an ice bath.
-
Ammonia Addition: Add concentrated ammonium hydroxide (50 mL) dropwise with vigorous stirring. A precipitate will form. Maintain the temperature below 20 °C during the addition.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Product Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts.
-
Purification: Dry the crude product in a vacuum oven at 50 °C. The this compound can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid. Expected yield: 70-80%.
Safety, Handling, and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[13]
-
Engineering Controls: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors, particularly HCl, SO₂, and thionyl chloride.[14][15]
-
Chemical Hazards:
-
2-Chloro-4-nitroaniline: Toxic and an irritant. Avoid skin contact and inhalation.[3][4]
-
Thionyl Chloride: Extremely corrosive and reacts violently with water. It is a lachrymator and causes severe burns. Handle with extreme caution.[13][14][16][17]
-
Diazonium Salts: Potentially explosive in a dry state. Do not isolate the intermediate; always keep it in a cold aqueous solution.[6]
-
Acids/Bases: Concentrated HCl and NH₄OH are corrosive and have irritating vapors.
-
-
Waste Disposal: Aqueous acidic and basic wastes should be neutralized before disposal. Organic waste containing ethyl acetate and residual chlorinated compounds should be collected in a designated halogenated waste container.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low Yield in Stage 1 | Diazonium salt decomposition due to temperature exceeding 5 °C. | Ensure rigorous temperature control with an efficient ice-salt bath and slow addition of NaNO₂ solution. |
| Incomplete Diazotization | Insufficient nitrous acid. | Use a slight excess (1.05 eq.) of NaNO₂. Confirm excess with starch-iodide paper before proceeding. |
| Formation of Dark Tar | Side reactions, possibly phenol formation from diazonium salt reacting with water at elevated temperatures. | Maintain low temperatures throughout the process. Ensure the diazonium salt is used immediately after preparation.[8] |
| Low Yield of Final Product | Hydrolysis of the sulfonyl chloride intermediate back to sulfonic acid. | Ensure the work-up of the sulfonyl chloride is performed efficiently and the organic layer is thoroughly dried before amination. |
| Product is Oily/Difficult to Crystallize | Presence of impurities. | Ensure thorough washing of the crude product to remove salts. Perform recrystallization carefully, potentially using a different solvent system like isopropanol. |
References
-
Wangkheirakpam, S. D. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
-
The University of Huddersfield. (n.d.). The Synthesis of Functionalised Sulfonamides. University of Huddersfield Repository. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
Wiley-VCH. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Available at: [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
-
ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]
- Google Patents. (n.d.). Process for the manufacture of arylsulfonyl chloride.
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. Available at: [Link]
-
Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Available at: [Link]
-
ResearchGate. (n.d.). Multicomponent sulfonylation reactions involving aryl diazonium salts and inorganic sulfites. Available at: [Link]
-
ResearchGate. (n.d.). Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine. Available at: [Link]
-
Gowda, B. T., et al. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. PMC - NIH. Available at: [Link]
-
Merck Millipore. (2026). SAFETY DATA SHEET - Thionyl Chloride. Available at: [Link]
-
Indian Institute of Science. (n.d.). Journal of the Indian Institute of Science. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Available at: [Link]
-
NIH. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
Chemguide. (n.d.). Reactions of diazonium salts. Available at: [Link]
-
NIH. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available at: [Link]
-
Wikipedia. (n.d.). Diazonium compound. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Available at: [Link]
-
PLOS One. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
- 11. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. drexel.edu [drexel.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. lanxess.com [lanxess.com]
- 17. spectrumchemical.com [spectrumchemical.com]
Application Notes & Protocols: Leveraging 2-Chloro-4-nitrobenzenesulfonamide in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 2-Chloro-4-nitrobenzenesulfonamide as a versatile building block in organic synthesis. We delve into the core reactivity of this molecule, focusing on its utility in nucleophilic aromatic substitution (SNAr) reactions and as a precursor to valuable protected amine functionalities. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles. This guide emphasizes the causality behind experimental choices, ensuring users can not only execute the protocols but also adapt them to novel synthetic challenges.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a highly functionalized aromatic compound whose synthetic utility is derived from a strategic arrangement of reactive groups. Its structure features:
-
An aromatic ring that is severely electron-deficient.
-
A chloro group , an excellent leaving group for nucleophilic substitution.
-
A powerful, electron-withdrawing nitro group positioned para to the chloro substituent.
-
A sulfonamide moiety , which can be a precursor for further functionalization or act as a stable protecting group.
The synergistic effect of the nitro and sulfonyl groups makes the carbon atom bearing the chlorine highly electrophilic and exceptionally susceptible to attack by nucleophiles. This predictable and potent reactivity is the cornerstone of its application in constructing complex molecular architectures.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the facile formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Mechanistic Rationale: Why the SNAr Reaction is Favored
Unlike electron-rich aromatic rings that undergo electrophilic substitution, the electron-poor nature of this substrate invites nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the carbon atom bonded to the chlorine. This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2]
-
Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This resonance stabilization is the key driving force that lowers the activation energy for the reaction.[2]
-
Elimination & Aromatization: The complex rapidly collapses, ejecting the chloride leaving group and restoring the aromaticity of the ring to yield the substituted product.
The ortho/para positioning of the strong electron-withdrawing groups (nitro and sulfonyl) relative to the leaving group (chloro) is essential for the stabilization of the anionic intermediate, making the reaction highly efficient.[2]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of N-Substituted 4-Nitrobenzenesulfonamides
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary), 1.1 - 1.5 equivalents
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 equivalents
-
Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of the non-nucleophilic base (e.g., Et₃N, 1.5 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted product.
Data Summary: Representative SNAr Transformations
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | >90 |
| Piperidine | Et₃N | MeCN | 25-40 | >95 |
| Sodium Methoxide | N/A | Methanol | 25 | >90 |
| Thiophenol | K₂CO₃ | DMF | 25 | >95 |
Note: Conditions are generalized and should be optimized for specific substrates.
Application as a Protecting Group Precursor: The Nosyl Group
While this compound itself is the product of a protection reaction, its core structure is closely related to the widely used 2-nitrobenzenesulfonyl (Nosyl, Ns) and 4-nitrobenzenesulfonyl protecting groups for amines.[3] Understanding its reactivity provides direct insight into the deprotection of these groups.
Rationale for Use
A protecting group must be easy to install, stable to a wide range of reaction conditions, and, most importantly, easy to remove selectively under mild conditions.[4][5] The Nosyl group excels in this last regard. The resulting sulfonamide (R-NH-Ns) is highly stable to acidic conditions that would cleave groups like Boc, but it can be removed under very mild, non-hydrolytic conditions.[6]
Deprotection Mechanism and Protocol
The key to the Nosyl group's utility is its facile cleavage via another SNAr reaction, this time using a soft thiol nucleophile.
Causality: The electron-withdrawing nitro group activates the ring for attack by a thiolate anion (generated from a thiol and a mild base). The thiolate attacks the ipso-carbon (the one attached to the sulfur atom), leading to the cleavage of the sulfur-nitrogen bond and liberating the free amine.[6] This orthogonality makes it invaluable in complex syntheses, such as in peptide chemistry.[6]
Caption: Workflow for the deprotection of a Nosyl-protected amine.
Protocol: Cleavage of a Nitrobenzenesulfonamide Protecting Group
Materials:
-
Nosyl-protected amine
-
Thiophenol (PhSH) or 2-Mercaptoethanol, 2-10 equivalents
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2-5 equivalents
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard work-up and purification reagents as listed in Protocol 2.2.
Procedure:
-
Reaction Setup: Dissolve the Nosyl-protected amine (1.0 eq) in DMF or MeCN in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material and the appearance of the more polar free amine.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 2.2. The free amine can then be isolated and purified, typically by column chromatography or crystallization.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant. It may be harmful if swallowed or inhaled.[7][8] Always consult the most recent Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its highly activated aromatic system provides a reliable platform for constructing new C-N, C-O, and C-S bonds via the SNAr mechanism. Furthermore, the principles governing its reactivity are directly applicable to the strategic use and mild cleavage of nitrobenzenesulfonyl (nosyl) protecting groups, a cornerstone of modern protecting group chemistry. The protocols and insights provided in this guide equip researchers to effectively harness the synthetic potential of this valuable reagent.
References
- Qingdao Double Peach Specialty Chem Grp. (2015). Synthetic method of 2-aminophenol-4-sulfonamide. CN104592064A.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
-
Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2495-2505. Retrieved from [Link]
- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014). Google Patents.
-
Khan, K. M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Kan, T., & Fukuyama, T. (2004). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. Retrieved from [Link]
- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. (2015). Google Patents.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Davis, F. A. (1991). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: The Role of 2-Chloro-4-nitrobenzenesulfonamide in Modern Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-Chloro-4-nitrobenzenesulfonamide. We will explore its core reactivity, its utility as a versatile scaffold, and provide detailed protocols for its application in synthesizing molecules of therapeutic interest.
Introduction: A Versatile Building Block
This compound is a substituted aromatic sulfonamide that serves as a crucial intermediate in organic synthesis and medicinal chemistry. Its structure is characterized by three key functional groups attached to a benzene ring: a sulfonamide (-SO₂NH₂), a nitro group (-NO₂), and a chlorine atom (-Cl). The specific arrangement of these groups—particularly the electron-withdrawing nature of the nitro and chloro substituents and the reactive sulfonamide moiety—makes this compound a highly valuable starting material for creating diverse molecular libraries aimed at various therapeutic targets.
The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antimicrobial agents, diuretics, anticonvulsants, and enzyme inhibitors.[1] The presence of the nitro and chloro groups on the this compound scaffold provides chemists with strategic points for chemical modification, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[1][2]
Core Reactivity and Synthetic Logic
The synthetic utility of this compound and its precursor, 2-chloro-4-nitrobenzenesulfonyl chloride, is dictated by the reactivity of its functional groups. Understanding this reactivity is key to designing successful synthetic campaigns.
-
The Sulfonamide (-SO₂NH₂) Group: The acidic proton on the sulfonamide nitrogen allows for N-alkylation or N-arylation, enabling the extension of the molecular structure. More commonly, the precursor sulfonyl chloride (-SO₂Cl) is used to react with primary or secondary amines to form N-substituted sulfonamides. This is the most fundamental and widely used reaction for this class of compounds.[1]
-
The Nitro (-NO₂) Group: This strong electron-withdrawing group significantly influences the reactivity of the aromatic ring. Critically, it can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of its utility, as it unmasks a nucleophilic site, paving the way for the introduction of new substituents through amide bond formation, diazotization, or other amine-related chemistries.
-
The Chlorine (-Cl) Atom: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAᵣ), although this often requires harsh conditions or highly activated substrates. Its presence primarily serves to modulate the electronic properties of the ring and can be a key interaction point in a drug's binding pocket.
The logical workflow for utilizing this scaffold in drug discovery often follows a path from a readily available starting material to a complex, biologically active molecule.
Caption: Nucleophilic attack of an amine on a sulfonyl chloride.
Materials:
-
2-Chloro-4-nitrobenzenesulfonyl chloride
-
Primary or secondary amine of interest (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve 2-chloro-4-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-substituted this compound.
Application as a Precursor for Key Intermediates
A significant application of this compound derivatives is their use as precursors to corresponding anilines. The reduction of the aromatic nitro group is a robust and high-yielding transformation that fundamentally alters the molecule's electronic and chemical properties.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the conversion of an N-substituted this compound to its 4-amino counterpart using iron powder in an acidic medium.
Causality: This is a classic Bechamp reduction. Iron metal acts as the reducing agent, getting oxidized from Fe(0) to Fe(II)/Fe(III) species. The reaction requires an acidic environment, often provided by ammonium chloride or acetic acid, to facilitate the multi-step electron and proton transfer process that converts the nitro group to an amine.
Materials:
-
N-substituted this compound (from Protocol 1)
-
Ethanol and Water (as a solvent mixture)
-
Iron powder (Fe), fine grade (5-10 eq)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (catalytic to 1 eq)
-
Celite™
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the N-substituted this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Addition of Reagents: Add iron powder (5-10 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heating: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite™ to remove the iron salts and excess iron powder. Wash the Celite pad thoroughly with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude 4-amino-2-chloro-N-substituted-benzenesulfonamide is often pure enough for the next step, but can be further purified by column chromatography if necessary. This product now has a reactive amino group ready for further derivatization.
Summary of Biological Activities
While specific data for this compound derivatives is not extensively compiled in single sources, the broader class of substituted benzenesulfonamides has shown significant promise. The table below provides illustrative examples of activities achieved with related sulfonamide scaffolds.
| Compound Class | Therapeutic Area | Target | Reported Activity (Example) | Citation |
| Benzenesulfonamide Derivatives | Anticancer | Carbonic Anhydrase IX/XII | Potent inhibition of CA IX and XII with selectivity over other isoforms. | [1] |
| Chalcone-Sulfonamide Hybrids | Anticancer | Multiple (Apoptosis Induction) | IC₅₀ values in the range of 0.89–9.63 µg/mL against HeLa, HL-60, and AGS cancer cell lines. | [3] |
| 1,3,5-Triazinyl Benzenesulfonamides | Anticancer | Carbonic Anhydrase IX | Kᵢ value of 38.8 nM for the most active inhibitor against hCA IX. | [4] |
| Substituted Sulfonamides | Antibacterial | M. kansasii | MIC values in the range of 1-4 µmol/L for active compounds. | [5] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for medicinal chemistry research. Its predictable reactivity and the synthetic versatility offered by its distinct functional groups allow for the systematic construction of novel molecular entities. From developing selective enzyme inhibitors for cancer therapy to synthesizing new classes of antibacterial agents, the applications of this scaffold are both broad and impactful. The protocols and rationale provided herein offer a solid foundation for researchers to leverage the power of this building block in their drug discovery programs.
References
- Vertex AI Search. (n.d.). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry? Retrieved January 17, 2026.
- Qingdao Double Peach Specialty Chem Grp. (2015). Synthetic method of 2-aminophenol-4-sulfonamide.
- Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved January 17, 2026.
- CymitQuimica. (n.d.). 4-chloro-2-nitrobenzenesulfonamide. Retrieved January 17, 2026.
- Benchchem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6. Retrieved January 17, 2026.
- Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
- Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide SAFC Yes, 98 5455-59-4. Retrieved January 17, 2026.
- Biosynth. (n.d.). (NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide. Retrieved January 17, 2026.
- Stuckey, J. I., et al. (2024). A chemical probe to modulate human GID4 Pro/N-degron interactions. Nature Chemical Biology, 20(9), 1164–1175.
- LookChem. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved January 17, 2026.
- el-Naggar, A. M., el-Gazzar, M. A., Ibrahim, T. M., & Khalaf, N. S. (1987). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. Il Farmaco; edizione scientifica, 42(6), 457–463.
- Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Retrieved January 17, 2026.
- Rauf, A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientia Pharmaceutica, 84(3), 433–446.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved January 17, 2026.
- PubChem. (n.d.). 2-Chloro-4-nitrobenzene-1-sulfonic acid. Retrieved January 17, 2026.
- Benchchem. (n.d.). N-Chloro-N-sodio-4-nitrobenzenesulfonamide. Retrieved January 17, 2026.
- Smolecule. (n.d.). 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide. Retrieved January 17, 2026.
- Sigma-Aldrich. (n.d.). 2-CHLORO-5-NITROBENZENESULFONAMIDE AldrichCPR. Retrieved January 17, 2026.
- Pobłocka, M., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274.
- Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054–4071.
- Ghorab, M. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Antimicrobial Chemotherapy. In Biochemistry (5th ed.). W H Freeman.
- Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433–440.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-4-nitrobenzenesulfonamide as a Versatile Reagent in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-chloro-4-nitrobenzenesulfonamide as a pivotal building block for the synthesis of diverse heterocyclic compounds. The unique electronic and structural characteristics of this reagent, namely the ortho-positioned chloro and para-positioned nitro groups, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This, combined with the reactivity of the sulfonamide moiety, opens strategic pathways to valuable nitrogen- and sulfur-containing heterocycles. This document details the mechanistic rationale, provides field-tested experimental protocols for the synthesis of 1,2-benzothiazine 1,1-dioxides, and discusses further synthetic applications. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aromatic compound whose synthetic utility is derived from a confluence of strategically placed reactive sites. The potent electron-withdrawing nature of the nitro group (at C4) and the sulfonyl group, coupled with the chloro substituent (at C2), strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.
Furthermore, the sulfonamide (-SO₂NH₂) group itself is a versatile functional handle. The nitrogen atom can act as a nucleophile in intramolecular cyclization reactions, a critical step in the formation of many heterocyclic ring systems. The acidic N-H proton can be easily removed by a base, facilitating alkylation or acylation reactions.[1] This dual reactivity—a site for SNAr and a nucleophilic center for cyclization—makes this compound an ideal precursor for constructing fused heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals.[2][3]
Core Application: Synthesis of 1,2-Benzothiazine 1,1-Dioxides
One of the most powerful applications of this compound is in the synthesis of the 1,2-benzothiazine 1,1-dioxide core. This scaffold is found in several anti-inflammatory drugs, such as Piroxicam and Meloxicam, highlighting its medicinal importance.[2] The synthesis typically proceeds via a tandem SNAr/intramolecular cyclization sequence with active methylene compounds.
Mechanistic Rationale and Workflow
The reaction is initiated by the deprotonation of an active methylene compound (e.g., β-ketoesters, malonates, or β-diketones) using a suitable base. The resulting carbanion acts as the nucleophile, attacking the electron-deficient carbon bearing the chlorine atom on the this compound ring. This SNAr reaction forms a new carbon-carbon bond, tethering the active methylene component to the sulfonamide scaffold.
Following this initial substitution, an intramolecular cyclization occurs. Under basic or thermal conditions, the sulfonamide nitrogen attacks one of the carbonyl groups of the tethered partner. This condensation reaction, with the elimination of water or an alcohol, forges the heterocyclic ring, yielding the stable 1,2-benzothiazine 1,1-dioxide framework. The nitro group's powerful activating effect is crucial for the efficiency of the initial SNAr step, which is often the rate-determining step.
Experimental Protocol: Synthesis of Ethyl 6-nitro-3-oxo-2,3-dihydro-4H-1,2-benzothiazine-4-carboxylate 1,1-dioxide
This protocol describes a representative synthesis using diethyl malonate as the active methylene compound.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask until a stirrable suspension is formed (approx. 5-10 mL per gram of sulfonamide).
-
Add diethyl malonate (1.2 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Trustworthiness and Causality:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial because the intermediate carbanion is sensitive to moisture, which could quench the nucleophile and reduce yields.
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate diethyl malonate without causing significant side reactions like hydrolysis of the ester groups.[4]
-
Temperature Control: Heating is necessary to drive both the SNAr reaction and the subsequent intramolecular cyclization. The chosen temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition.
-
Acidic Workup: Acidification protonates the final product, which may exist as a salt, ensuring its precipitation and efficient extraction into the organic phase.
Representative Data
The following table summarizes expected outcomes for the synthesis of various 1,2-benzothiazine 1,1-dioxides using this general methodology.
| Entry | Active Methylene Compound | Product Core Structure | Expected Yield (%) |
| 1 | Diethyl malonate | 3-Oxo-4-carbethoxy-1,2-benzothiazine | 70-85 |
| 2 | Ethyl acetoacetate | 3-Oxo-4-acetyl-1,2-benzothiazine | 65-80 |
| 3 | Malononitrile | 3-Oxo-4-cyano-1,2-benzothiazine | 75-90 |
| 4 | Acetylacetone | 3-Oxo-4-acetyl-1,2-benzothiazine | 60-75 |
Yields are estimates based on analogous reactions and may vary based on specific reaction conditions and purification efficiency.
Extended Applications: Synthesis of Fused Seven-Membered Heterocycles
The reactivity profile of this compound also allows for its use in the synthesis of larger, fused heterocyclic systems such as dibenzo-fused thia-diazepines. This involves reaction with a dinucleophilic reagent, where two nucleophilic sites on one molecule react sequentially.
Mechanistic Pathway
In this approach, a suitable dinucleophile, such as 2-aminothiophenol, is reacted with this compound. The reaction likely proceeds in two stages:
-
Initial SNAr: The more nucleophilic site of the dinucleophile (e.g., the thiol group of 2-aminothiophenol) displaces the chlorine atom.
-
Intramolecular Cyclization: The second nucleophilic site (e.g., the amino group) then attacks the sulfonyl group or undergoes a condensation reaction, leading to the formation of a seven-membered ring. The specific pathway can be controlled by the reaction conditions.
Generalized Protocol for Dibenzo[b,f][2][3][5]thiadiazepine Derivatives
This protocol provides a general framework. Optimization of base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.
-
Add a solution of 2-aminothiophenol (1.0 eq) in THF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired fused heterocycle.
Expertise & Causality:
-
Strong Base: Sodium hydride is used to deprotonate both the thiol and the amine (and sulfonamide), ensuring the formation of highly reactive nucleophiles needed for both the SNAr and the subsequent cyclization step.[1]
-
Solvent Choice: Aprotic polar solvents like THF or DMF are ideal as they solvate the cations but do not interfere with the strong nucleophiles.
Conclusion
This compound stands out as a robust and versatile reagent in synthetic organic chemistry. Its pre-activated aromatic ring facilitates reliable SNAr reactions, while the sulfonamide group provides a convenient handle for subsequent intramolecular cyclizations. The protocols and mechanistic insights provided herein demonstrate its utility in constructing medicinally relevant scaffolds like 1,2-benzothiazines and offer a logical framework for extending its application to more complex fused heterocyclic systems. This reagent should be considered a valuable tool for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug development.
References
-
Ismail, M. M. F., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(10), 1373. [Link][2][3]
-
Fan, A.-L., et al. (2005). Cyclization Reactions of 2‐(2‐Chloro‐4‐nitrophenylsulfonyl)‐1‐(2‐thienyl)ethanone. ChemInform, 36(43). [Link]
-
Sapegin, A., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4545. [Link][4][5]
-
Yadav, G., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6689. [Link][6]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186. [Link][1]
-
eGyanKosh (n.d.). ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability [mdpi.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Comprehensive Analysis of 2-Chloro-4-nitrobenzenesulfonamide Reaction Mixtures by HPLC and GC-MS
Abstract
This document provides a detailed technical guide for the chromatographic analysis of 2-Chloro-4-nitrobenzenesulfonamide reaction mixtures. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and impurity profile of this compound is paramount. This guide presents two complementary analytical methodologies: a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of the main component and non-volatile impurities, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile impurities and for confirmatory analysis following derivatization. The protocols are designed for researchers, quality control analysts, and process chemists, with a focus on the scientific rationale behind methodological choices to ensure robust and reliable results.
Introduction: The Analytical Imperative
This compound is a key building block in the synthesis of various pharmacologically active compounds. The synthetic route, often involving the chlorosulfonation of 1-chloro-3-nitrobenzene followed by amination, can lead to a range of process-related impurities. These include unreacted starting materials, isomeric by-products, and degradation products formed under reaction or storage conditions. Rigorous analytical control is therefore essential to monitor reaction progress, optimize yield, and ensure the quality and safety of the final product.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing sulfonamides, primarily due to their polarity and potential thermal lability, which makes direct GC analysis challenging.[1] A well-developed, stability-indicating HPLC method can separate the main component from its potential degradants and impurities.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique. It is ideal for the analysis of volatile and semi-volatile starting materials or impurities that may be present in the reaction mixture. For the primary analyte and other non-volatile sulfonamides, GC-MS analysis requires a derivatization step to enhance volatility and thermal stability, providing an orthogonal method for identity confirmation.[4][5]
This guide provides comprehensive, field-tested protocols for both HPLC and GC-MS analysis, enabling a complete characterization of this compound reaction mixtures.
Part I: Stability-Indicating RP-HPLC Method
Scientific Rationale and Method Development Insights
The primary objective is to develop a method that can resolve this compound from its potential impurities and degradation products. A reversed-phase approach is selected as the most suitable for moderately polar aromatic compounds.
-
Column Chemistry: A C18 column is a robust starting point, offering excellent hydrophobic retention. However, for compounds with aromatic rings, a Phenyl-Hexyl stationary phase can provide alternative selectivity through π-π interactions, which can be crucial for separating closely related isomers.[6] We will proceed with a C18 column for its versatility.
-
Mobile Phase Strategy: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile or methanol). The inclusion of an acid, such as formic acid or phosphoric acid, is critical. It suppresses the ionization of the weakly acidic sulfonamide proton and any sulfonic acid impurities, leading to sharp, symmetrical peak shapes and stable retention times. Acetonitrile is often chosen for its lower viscosity and favorable UV transparency.
-
Detection: The presence of the nitro-substituted benzene ring provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and confirm identity by comparing UV spectra against a standard. Based on the structure, a detection wavelength around 270 nm is expected to provide excellent sensitivity for the analyte and related aromatic impurities.[6]
HPLC Analysis Workflow
Caption: Workflow for RP-HPLC analysis of reaction mixtures.
Detailed Protocol: RP-HPLC Analysis
A. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (88% or higher)
-
This compound Reference Standard
-
Reference standards for any known impurities (if available)
B. Solutions Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the reaction mixture expected to contain ~5 mg of the active component into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
C. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 270 nm[6] |
| Injection Volume | 10 µL |
D. System Suitability Test (SST) Inject the Working Standard Solution five times. The system is deemed suitable for analysis if the following criteria are met[3]:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
E. Data Analysis Identify peaks in the sample chromatogram based on their retention times relative to the standards. Quantify the main peak and impurities using the external standard method, assuming a relative response factor of 1.0 for unknown impurities.
Expected Results
The method should provide baseline separation of the main analyte from potential impurities such as starting materials (e.g., 1-chloro-3-nitrobenzene) and isomeric by-products.
| Compound | Expected Retention Time (min) | Notes |
| 2-chloro-4-nitrobenzenesulfonic acid | ~3.5 | Early eluting due to high polarity |
| This compound | ~12.0 | Main Analyte |
| Isomeric Impurity | ~13.5 | Elution order depends on specific isomer |
| 1-chloro-3-nitrobenzene | ~22.0 | Late eluting due to higher hydrophobicity |
Part II: GC-MS Analysis for Volatiles and Confirmation
Scientific Rationale and Method Development Insights
GC-MS is employed for two primary reasons: (1) to quantify volatile and thermally stable impurities that may not be well-suited for HPLC, such as residual solvents or starting materials, and (2) to provide orthogonal identity confirmation of the main component after derivatization.
-
Direct GC-MS for Volatiles: A simple "dilute-and-shoot" GC-MS method can effectively identify and quantify residual starting materials like 1-chloro-3-nitrobenzene. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that serves as a fingerprint for compound identification.
-
Derivatization for the Analyte: The sulfonamide group (-SO2NH2) is polar and contains an active hydrogen, making it unsuitable for direct GC analysis due to poor peak shape and on-column degradation. Derivatization is necessary to block the active hydrogen and increase volatility. Methylation using reagents like (trimethylsilyl)diazomethane (TMSD) is an effective strategy.[4] This converts the -SO2NH2 group to -SO2NH(CH3) or -SO2N(CH3)2, creating a more volatile and thermally stable derivative suitable for GC analysis.[4][8]
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Detailed Protocol: GC-MS with Methylation
A. Reagents and Materials
-
Ethyl Acetate (GC Grade)
-
Methanol (GC Grade)
-
(Trimethylsilyl)diazomethane solution (2.0 M in hexanes) - EXTREME CAUTION: Highly toxic and potentially explosive. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Acetic Acid (Glacial)
B. Derivatization Procedure [4]
-
Transfer an aliquot of the sample solution (prepared as in the HPLC section, but before filtering) containing approximately 100 µg of the analyte to a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of Methanol and 100 µL of Ethyl Acetate to redissolve the residue.
-
Carefully add 50 µL of 2.0 M (trimethylsilyl)diazomethane solution. A yellow color should persist, indicating an excess of the reagent. If the solution becomes colorless, add more reagent dropwise until the yellow color remains.
-
Cap the vial and let it stand at room temperature for 30 minutes.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
The sample is now ready for injection.
C. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split 20:1, 1 µL injection volume |
| Oven Program | Initial 100 °C, hold 1 minRamp at 15 °C/min to 280 °CHold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
D. Data Analysis Identify peaks by comparing their mass spectra with reference spectra from libraries (e.g., NIST) and by interpreting fragmentation patterns. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Expected Results
The GC-MS analysis will provide mass spectral data to confirm the identity of volatile impurities and the derivatized analyte.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 1-chloro-3-nitrobenzene (underivatized) | ~8.5 | 157 (M+), 127, 111, 99, 75 |
| N-methyl-2-Chloro-4-nitrobenzenesulfonamide | ~13.2 | 250 (M+), 235 (M+-CH3), 186, 156, 110, 75 |
Method Validation and Quality Control
For routine use in a regulated environment, both the HPLC and GC-MS methods must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[2][9] Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the main analyte from all potential impurities and degradants. Forced degradation studies (acid, base, oxidation, heat, light) are performed for the HPLC method to prove it is stability-indicating.[3][10]
-
Linearity and Range: The methods should provide results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy and Precision: Accuracy is determined by recovery studies on spiked samples, while precision (repeatability and intermediate precision) is assessed by the degree of scatter in the results from multiple analyses.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[3]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The combination of a stability-indicating RP-HPLC method and a confirmatory GC-MS method provides a comprehensive and robust analytical strategy for the characterization of this compound reaction mixtures. The HPLC method serves as the primary tool for quantification and purity assessment, while the GC-MS method is invaluable for identifying volatile impurities and providing orthogonal confirmation of the analyte's identity. Together, these protocols empower researchers and quality control professionals to ensure the consistent quality and safety of this vital pharmaceutical intermediate.
References
-
U.S. National Library of Medicine. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. J Pharm Sci. [Link]
-
MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]
-
MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
National Center for Biotechnology Information. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
-
National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
National Center for Biotechnology Information. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. [Link]
-
Semantic Scholar. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]
-
National Center for Biotechnology Information. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]
-
U.S. National Library of Medicine. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
ResearchGate. (2000). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]
-
ResearchGate. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]
Sources
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Mechanism and Protocols for the Synthesis of 2-(Alkyl/Aryl-amino)-4-nitrobenzenesulfonamides via Nucleophilic Aromatic Substitution
Abstract
This guide provides a comprehensive technical overview of the reaction between 2-Chloro-4-nitrobenzenesulfonamide and various primary and secondary amines. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of modern organic synthesis for constructing C-N bonds on activated aromatic rings. We will dissect the underlying principles that govern this reaction, including the critical role of electron-wthdrawing groups and the formation of the Meisenheimer complex. Detailed, field-tested protocols for synthesis, purification, and characterization are provided for researchers, scientists, and drug development professionals aiming to generate libraries of substituted 2-amino-4-nitrobenzenesulfonamide analogues, which are valuable scaffolds in medicinal chemistry.
Introduction: Scientific Context and Significance
The reaction of this compound with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr).[1][2] Unlike typical aromatic rings, which are electron-rich and thus react with electrophiles, the benzene ring in this compound is rendered highly electron-deficient.[3][4] This electron deficiency is caused by the powerful inductive and resonance effects of two electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂).
This activation makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles, such as primary and secondary amines.[4] The resulting 2-(alkyl/aryl-amino)-4-nitrobenzenesulfonamide products are important building blocks in medicinal chemistry and materials science. The sulfonamide moiety itself is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.
The SNAr Reaction Mechanism: An In-Depth Analysis
The reaction proceeds via a two-step addition-elimination mechanism.[5] It is fundamentally different from SN1 or SN2 reactions, which are not feasible on sp²-hybridized carbons of an aromatic ring due to steric hindrance and the instability of an aryl cation.[2][4]
Key Requirements for a Successful SNAr Reaction:
-
An Activated Aromatic Ring: The ring must possess strong electron-withdrawing groups (EWGs).[1][3]
-
Strategic Placement of EWGs: The EWGs must be positioned ortho or para to the leaving group. This geometry is crucial for stabilizing the reaction intermediate through resonance.[4][5]
-
A Good Leaving Group: Halides (F, Cl, Br, I) are common leaving groups. In SNAr, the reactivity order is often F > Cl > Br > I, which is inverse to the trend in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[2]
-
A Strong Nucleophile: Amines, alkoxides, and thiolates are effective nucleophiles for this transformation.[4]
Step-by-Step Mechanistic Pathway:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electrophilic carbon atom (ipso-carbon) bearing the chlorine atom. This initial attack is the rate-determining step of the reaction. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][4][6]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho and para EWGs (the nitro and sulfonamide groups).[5] This delocalization provides the necessary stabilization for the intermediate to form. If the EWGs were in the meta position, this resonance stabilization would not be possible, and the reaction would not proceed efficiently.[3]
-
Elimination and Restoration of Aromaticity: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[5]
Visualization of the SNAr Mechanism
Caption: S-N-Ar Mechanism Flowchart
Experimental Protocols
This section provides a general, robust protocol for the amination of this compound. The specific amine, solvent, and temperature may require optimization for best results.
Materials and Reagents
| Reagent | Grade | Supplier Example | Purpose |
| This compound | >98% | Sigma-Aldrich | Starting Material |
| Amine (e.g., Morpholine, Aniline) | Reagent Grade | Acros Organics | Nucleophile |
| Triethylamine (TEA) or DIPEA | Anhydrous, >99.5% | Fisher Scientific | Base (HCl Scavenger) |
| N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | Anhydrous | VWR Chemicals | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction Solvent |
| Hexanes | ACS Grade | EMD Millipore | Recrystallization/Chromatography Solvent |
| Brine (Saturated aq. NaCl) | - | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying Agent |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or ACN) to achieve a concentration of approximately 0.2-0.5 M. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) to the solution. Follow this with the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines like anilines may require higher temperatures than more reactive ones like morpholine.
-
Monitoring Progress: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and salt byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure substituted sulfonamide.
Visualization of the Experimental Workflow
Caption: General Experimental Workflow
Characterization and Data Interpretation
Confirming the identity and purity of the final product is a critical step. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the aromatic proton signals of the starting material and the appearance of new signals corresponding to the amine moiety and the newly substituted aromatic ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution of the chlorine atom with the amine.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. Look for the characteristic N-H stretches (for primary and secondary amines) and the strong S=O stretches of the sulfonamide group.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the reaction temperature in 10 °C increments. Extend the reaction time. |
| Poorly nucleophilic amine. | Use a more polar, higher-boiling solvent like DMF or DMSO. Increase the equivalents of the amine. | |
| Low Yield | Product loss during aqueous work-up. | If the product is water-soluble, perform back-extraction of the aqueous layers. Use a salting-out effect with brine. |
| Decomposition of starting material or product. | Lower the reaction temperature and extend the time. Ensure an inert atmosphere (N₂) if reagents are air-sensitive. | |
| Multiple Byproducts | Side reactions due to excessive heat. | Reduce the reaction temperature. |
| Reaction with the sulfonamide N-H. | This is generally not favored but could occur under very harsh basic conditions. Use a milder base like K₂CO₃. |
Conclusion
The SNAr reaction of this compound with amines is a reliable and versatile method for synthesizing a diverse range of substituted sulfonamides. A thorough understanding of the addition-elimination mechanism, particularly the role of EWGs in stabilizing the Meisenheimer intermediate, is key to optimizing reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform this transformation and characterize the resulting products, enabling further exploration in drug discovery and materials science.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online] Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Online] Available at: [Link]
-
American Chemical Society. (2011). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
- Google Patents. (1969). Amination of aryl halides.
-
Wiley Online Library. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Online] Available at: [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Online] Available at: [Link]
-
MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. [Online] Available at: [Link]
-
PubMed. (2018). Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? [Online] Available at: [Link]
-
University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? [Online] Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2/4-Nitrobenzenesulfonamides
This guide provides an in-depth exploration of 2-nitrobenzenesulfonamides (o-Ns) and 4-nitrobenzenesulfonamides (p-Ns) as versatile tools in solid-phase synthesis (SPS). Primarily employed as protecting groups for primary amines, these reagents offer a robust platform for the synthesis of secondary amines and complex molecular scaffolds. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary for the successful implementation of this chemistry in their synthetic workflows.
Introduction: The Strategic Advantage of Nitrobenzenesulfonamides in Solid-Phase Synthesis
In the realm of solid-phase synthesis, the judicious choice of protecting groups is paramount to the success of a synthetic campaign.[1][2] 2- and 4-nitrobenzenesulfonamides, often referred to as nosyl (Ns) amides, have emerged as exceptionally useful protecting groups for primary amines. Their utility stems from a unique combination of stability to a wide range of reaction conditions and susceptibility to mild, specific cleavage conditions.[3][4]
The strong electron-withdrawing nature of the nitro group acidifies the sulfonamide proton, facilitating subsequent N-alkylation reactions to generate secondary amines.[5][6] This feature is the cornerstone of the renowned Fukuyama amine synthesis, a powerful method for the preparation of secondary amines that has been effectively translated to the solid phase.[7][8][9][10] The nosyl group's stability to acidic conditions, such as those used for the cleavage of Boc groups, and basic conditions used for Fmoc group removal, provides valuable orthogonality in complex synthetic strategies.[1][11][12]
This guide will detail the application of 2- and 4-nitrobenzenesulfonyl chlorides for the protection of resin-bound amines, subsequent alkylation strategies, and final deprotection protocols, providing a comprehensive toolkit for chemists engaged in combinatorial chemistry, peptide synthesis, and the generation of small molecule libraries.
Core Chemistry: Protection, Alkylation, and Deprotection
The synthetic utility of nitrobenzenesulfonamides in SPS revolves around a three-step sequence: protection of a primary amine, alkylation of the resulting sulfonamide, and deprotection to unveil the secondary amine.
Part 1: Protection of Resin-Bound Primary Amines
The initial step involves the reaction of a resin-bound primary amine with either 2-nitrobenzenesulfonyl chloride (2-NsCl) or 4-nitrobenzenesulfonyl chloride (4-NsCl) in the presence of a non-nucleophilic base. This reaction is typically efficient and proceeds under mild conditions.
Protocol 1: General Procedure for Nosylation of a Resin-Bound Primary Amine
-
Resin Preparation: Swell the amine-functionalized resin (e.g., Rink amide, aminomethyl polystyrene) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Reagent Solution Preparation: In a separate vessel, dissolve 2- or 4-nitrobenzenesulfonyl chloride (3-5 equivalents relative to resin loading) in DCM or DMF.
-
Addition of Base: Add a non-nucleophilic base, such as pyridine, 2,6-lutidine, or collidine (5-10 equivalents), to the resin slurry.[3][13]
-
Nosylation Reaction: Add the nitrobenzenesulfonyl chloride solution to the resin slurry and agitate at room temperature for 2-4 hours.[14] The progress of the reaction can be monitored using a Kaiser test; a negative test indicates complete protection of the primary amine.
-
Washing: After the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.
Part 2: N-Alkylation of the Resin-Bound Sulfonamide
The acidic proton of the nosyl-protected amine allows for facile alkylation under various conditions, most notably the Fukuyama-Mitsunobu reaction, which is particularly well-suited for solid-phase applications.[8][9][10]
Protocol 2: Fukuyama-Mitsunobu Alkylation on Solid Support
-
Resin Preparation: Swell the nosylated resin in anhydrous tetrahydrofuran (THF) or a mixture of THF and DCM in a peptide synthesis vessel.
-
Reagent Solution Preparation: In a separate vessel, dissolve the alcohol to be coupled (5-10 equivalents) and triphenylphosphine (Ph₃P) (5-10 equivalents) in anhydrous THF.
-
Mitsunobu Reaction: Cool the resin slurry to 0 °C. Add the alcohol and Ph₃P solution to the resin. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5-10 equivalents) dropwise.[8] It has been noted that DIAD can be superior to DEAD in solid-phase reactions to avoid the formation of ethylated byproducts.[8][10]
-
Reaction Progression: Allow the reaction to warm to room temperature and agitate for 12-24 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with THF, DCM, and methanol. Dry the resin under vacuum.
Part 3: Deprotection of the Nosyl Group
The cleavage of the nosyl group is the key step that distinguishes it from other sulfonyl protecting groups like tosyl. Deprotection is achieved via nucleophilic aromatic substitution with a thiol, proceeding through a Meisenheimer complex.[3][6] This reaction is typically rapid and occurs under mild, basic conditions.
Protocol 3: Deprotection of a Nosyl-Protected Amine on Solid Support
-
Resin Preparation: Swell the N-alkylated, nosyl-protected resin in DMF.
-
Deprotection Cocktail: Prepare a solution of a thiol, such as thiophenol or 2-mercaptoethanol (10-20 equivalents), and a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (10-20 equivalents), in DMF.[13][15][16]
-
Cleavage Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction progress can often be monitored by the appearance of a distinct color.[13] The reaction is typically complete within 30 minutes to 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and methanol to remove the cleaved protecting group and excess reagents. The resin now bears the free secondary amine, ready for further synthetic manipulations or cleavage from the solid support.
Visualizing the Workflow
The following diagrams illustrate the chemical transformations and the overall workflow of solid-phase synthesis using nitrobenzenesulfonamides.
Figure 1: Protection of a resin-bound primary amine.
Figure 2: N-Alkylation via the Fukuyama-Mitsunobu reaction.
Figure 3: Deprotection to yield the secondary amine.
Comparative Data and Considerations
| Feature | 2-Nitrobenzenesulfonamide (o-Ns) | 4-Nitrobenzenesulfonamide (p-Ns) |
| Protection | Efficient protection of primary amines. | Efficient protection of primary amines.[7] |
| Alkylation | Readily undergoes alkylation (e.g., Fukuyama-Mitsunobu).[8][9][10][17] | Also amenable to N-alkylation.[7][17] |
| Deprotection | Cleaved with thiols (e.g., thiophenol, 2-mercaptoethanol) and base (e.g., DBU, K₂CO₃).[13][15][16] | Cleaved under similar conditions to o-Ns, though some reports suggest potential for side reactions.[5][18] |
| Orthogonality | Stable to acidic (TFA) and basic (piperidine) conditions used in standard Boc and Fmoc SPPS.[11] | Generally stable to standard SPPS conditions. |
Advanced Applications and Field-Proven Insights
The versatility of nitrobenzenesulfonamide chemistry extends beyond simple secondary amine synthesis. It has been instrumental in the solid-phase synthesis of complex natural products, polyamines, and diverse heterocyclic scaffolds.[7][9][19]
A key consideration in the Fukuyama-Mitsunobu reaction on a solid support is the choice of azodicarboxylate. As noted by some researchers, the use of DIAD is often preferred over DEAD to prevent the formation of an ethylated side product, which can arise from the hydrolysis of DEAD.[8][10]
Furthermore, the deprotection step can be accelerated using microwave irradiation, significantly reducing reaction times.[11][20][21] For high-throughput synthesis, polymer-supported thiol reagents can be employed to simplify the workup, allowing for the removal of byproducts by simple filtration.[11][15][20][21][22]
Conclusion
The use of 2- and 4-nitrobenzenesulfonamides provides a powerful and versatile strategy for the solid-phase synthesis of secondary amines and other nitrogen-containing compounds. The mild conditions for both protection and deprotection, coupled with the ability to perform efficient N-alkylation, make this methodology highly attractive for the generation of compound libraries and the synthesis of complex target molecules. By understanding the underlying chemistry and following the detailed protocols provided, researchers can confidently integrate this valuable tool into their synthetic endeavors.
References
- Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis.
- Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Benchchem.
- Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction.
- Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-( o-nitrobenzene)sulfonamide linker.
- Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins.
- Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction. PubMed.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
- Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation str
- Mitsunobu and Related Reactions: Advances and Applic
- Solid-phase synthesis of polyamines using a Dde-linker: Philanthotoxin- 4.3.3 via an on-resin Mitsunobu reaction.
- Deprotection of 2‐Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ChemInform.
- Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts.
- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
- Peptide synthesis with sulfonyl protecting groups.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? Guidechem.
- Process for the removal of nitrobenzenesulfonyl.
- A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. PubMed.
- Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide. Benchchem.
- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
- Nitrobenzenesulfonylated Amide Linkers on Solid Support: Useful Starting Materials for Diversity Gener
- Fukuyama Amine Synthesis.
- 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
- Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applic
- Navigating the Synthesis of 4-Nitrobenzenesulfonamide (CAS 6325-93-5).
- Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com.
- Protecting Groups in Peptide Synthesis. Biosynth.
- 4-Nitrobenzenesulfonamide 97. Sigma-Aldrich.
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.
- 2-Nitrobenzenesulfonamide. Sigma-Aldrich.
- N-Nosyl-α-amino acids in solution phase peptide synthesis.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. PubMed.
- Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 14. Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: The Fukuyama-Mitsunobu Reaction with 2-Chloro-4-nitrobenzenesulfonamide
Introduction: A Modern Approach to Secondary Amine Synthesis
The synthesis of secondary amines is a cornerstone of modern organic chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science.[1][2] The Fukuyama-Mitsunobu reaction stands out as a particularly mild and efficient method for achieving this transformation.[3] It facilitates the N-alkylation of a sulfonamide with a primary or secondary alcohol, which, after a facile deprotection step, yields the desired secondary amine.[4][5]
This guide focuses on a specific, highly effective variant of this reaction employing 2-Chloro-4-nitrobenzenesulfonamide (o-CNs-NH2) as the nitrogen nucleophile precursor. The strategic placement of both chloro and nitro electron-withdrawing groups on the aromatic ring significantly enhances the acidity of the sulfonamide N-H bond (pKa < 13).[6] This heightened acidity is critical for successful protonation of the betaine intermediate in the Mitsunobu catalytic cycle, enabling efficient alkylation under mild conditions.[6][7] Furthermore, the resulting o-CNs protected amine is readily cleaved, offering a distinct advantage over more robust protecting groups like tosyl (Ts).[4][8]
These application notes provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice for researchers aiming to leverage this powerful synthetic tool.
The Reaction Mechanism: A Stepwise View
The Fukuyama-Mitsunobu reaction is a complex, yet elegant, redox process.[9] Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The reaction proceeds through several key intermediates, as outlined below.
Key Steps:
-
Betaine Formation: Triphenylphosphine (PPh₃) performs a nucleophilic attack on the azodicarboxylate (typically DIAD or DEAD), forming a highly reactive zwitterionic adduct, often called the betaine intermediate.[10]
-
Alcohol Activation: The acidic proton of the this compound is transferred to the betaine. The resulting sulfonamide anion is now poised for reaction. Simultaneously, the alcohol substrate attacks the activated phosphonium salt.
-
Oxyphosphonium Salt Formation: This attack displaces the reduced azodicarboxylate, forming a key oxyphosphonium salt intermediate. This step effectively converts the alcohol's hydroxyl group into an excellent leaving group.[7][10]
-
Sₙ2 Displacement: The sulfonamide anion, a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium leaving group. This occurs via a classic Sₙ2 mechanism, resulting in a complete inversion of stereochemistry if a chiral secondary alcohol is used.[7][9][10]
-
Product and Byproduct Formation: The Sₙ2 displacement yields the desired N-alkylated sulfonamide and triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct that drives the reaction forward.[10]
Caption: Figure 1: Fukuyama-Mitsunobu Reaction Cycle.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the N-alkylation of a generic primary or secondary alcohol with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Primary/Secondary Alcohol | Substrate | N/A | Must be thoroughly dried. |
| This compound | >98% | Commercial | Store in a desiccator. |
| Triphenylphosphine (PPh₃) | >99% | Commercial | Can oxidize to TPPO; use from a fresh bottle or recrystallize if necessary.[6] |
| Diisopropyl azodicarboxylate (DIAD) | ~95-97% | Commercial | Often supplied as a solution. Light-sensitive and potentially hazardous; handle with care.[11] |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Use freshly distilled or from a solvent purification system. Moisture is detrimental.[12] |
| Standard Glassware | N/A | N/A | Flame-dry all glassware under vacuum or in an oven before use. |
| Inert Atmosphere System | N/A | N/A | Nitrogen or Argon manifold. |
Step-by-Step Methodology
Note: The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of PPh₃ and quenching by atmospheric moisture.[6]
-
Reaction Setup: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq.), This compound (1.2 eq.), and triphenylphosphine (1.5 eq.).[11]
-
Solvent Addition: Add anhydrous THF (approx. 0.1–0.2 M concentration relative to the alcohol) via cannula or syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon DIAD addition and minimize side product formation.[9]
-
DIAD Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes using a syringe.[6] A color change (often to yellow or orange) and the formation of a white precipitate (TPPO) are typically observed, indicating reaction progress.[6][11]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-40% ethyl acetate in hexanes. Visualize spots using UV light and/or a potassium permanganate stain. The disappearance of the limiting reagent (alcohol) indicates completion.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF. b. Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate. c. Wash the organic layer successively with saturated aqueous NaHCO₃ solution (to remove any unreacted acidic sulfonamide) and brine.[6] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The major byproducts, triphenylphosphine oxide (TPPO) and the reduced DIAD (diisopropyl hydrazinedicarboxylate), can be challenging to remove. A gradient elution (e.g., 5% to 50% ethyl acetate in hexanes) is often effective.
Deprotection of the o-CNs Group
A key advantage of the Fukuyama method is the mild deprotection of the resulting sulfonamide.[4] This is typically achieved via nucleophilic aromatic substitution with a thiol.[4][13]
General Deprotection Protocol:
-
Dissolve the purified N-alkylated this compound (1.0 eq.) in acetonitrile or DMF.
-
Add a thiol, such as thiophenol or 2-mercaptoethanol (2.0-3.0 eq.), followed by a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[14]
-
Stir the mixture at room temperature to 50 °C for 1-4 hours.[4]
-
Upon completion (monitored by TLC), dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate. The resulting secondary amine can be further purified by chromatography or distillation.[4]
Caption: Figure 2: Deprotection Workflow.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Degraded reagents (PPh₃ oxidized, DIAD hydrolyzed).[6]2. Insufficiently anhydrous conditions.3. Alcohol is sterically hindered.[10] | 1. Use freshly opened or purified reagents. Check PPh₃ quality by ³¹P NMR if possible.[12]2. Ensure all glassware is flame-dried and use anhydrous solvent under an inert atmosphere.3. Increase reaction temperature (e.g., to 40-50 °C), increase reaction time, or use a less hindered phosphine like tributylphosphine.[6][15] |
| Incomplete Reaction | 1. Insufficient reagent equivalents.2. Reaction has not reached equilibrium or is sluggish. | 1. Increase the equivalents of PPh₃ and DIAD to 1.5-2.0 eq.2. Extend the reaction time to 24 hours or longer. |
| Formation of Side Products | 1. DIAD addition was too fast or not cooled, leading to side reactions.2. Nucleophilicity of the alcohol is low. | 1. Ensure slow, dropwise addition of DIAD at 0 °C.2. Consider pre-forming the betaine: mix PPh₃ and DIAD at 0 °C before adding the alcohol and sulfonamide.[9] |
| Difficult Purification | 1. TPPO and reduced DIAD are co-eluting with the product. | 1. After work-up, triturate the crude residue with cold diethyl ether to precipitate out much of the TPPO and reduced DIAD.[6]2. Use modified reagents designed for easier byproduct removal (e.g., polymer-supported PPh₃ or fluorous-tagged reagents).[1][9] |
Conclusion
The Fukuyama-Mitsunobu reaction, particularly with this compound, is a versatile and powerful method for the synthesis of secondary amines from alcohols. Its mild conditions, broad substrate scope, and predictable stereochemical outcome make it an invaluable tool in synthetic chemistry. The enhanced acidity and facile deprotection associated with the o-CNs group provide significant advantages over other sulfonamides. By understanding the mechanism and adhering to the protocols and optimization strategies outlined in this guide, researchers can reliably and efficiently access a wide array of valuable amine building blocks.
References
-
Mechanism of Fukuyama–Mitsunobu alkylation[16][17] - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Taniguchi, T., et al. (2017). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Scientific Reports, 7(1), 17334. [Link]
-
Fukuyama Amine Synthesis | Chem-Station Int. Ed. (2014, March 31). Retrieved January 17, 2026, from [Link]
-
Kumaraswamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
-
Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(41), 7681-7684. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2021). Angewandte Chemie International Edition, 60(24), 13353-13358. [Link]
- Process for the removal of nitrobenzenesulfonyl. (n.d.). Google Patents.
-
Development of a continuous process: a perspective for Mitsunobu reaction. (2020). Journal of Chemical Sciences, 132(1), 1-8. [Link]
-
Singh, V., & Yadav, P. (2022). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]
-
Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Guisado, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]
-
Mitsunobu Reaction - J&K Scientific LLC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. [Link]
-
Mitsunobu reaction issues : r/chemistry. (2018, August 7). Reddit. Retrieved January 17, 2026, from [Link]
-
The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Catalysts, 13(2), 273. [Link]
Sources
- 1. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines (1995) | Tohru Fukuyama | 838 Citations [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-nitrobenzenesulfonamide
Welcome to the technical support center for the synthesis of 2-Chloro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Issue 1: Consistently Low or No Yield
Question: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I rectify them?
Answer: Low yields can be traced back to several critical factors, primarily in the two key stages of the synthesis: the chlorosulfonation of 2-chloronitrobenzene and the subsequent ammonolysis of the sulfonyl chloride intermediate.
Potential Causes & Solutions:
-
Moisture Contamination: The most frequent cause of low yield is the hydrolysis of the 2-chloro-4-nitrobenzenesulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive and readily react with water to form the corresponding sulfonic acid, which is unreactive towards ammonia.[1]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
-
Incomplete Chlorosulfonation Reaction: If the initial chlorosulfonation is not driven to completion, the yield of the final product will be inherently limited.
-
Solution: Optimize the reaction conditions. The molar ratio of chlorosulfonic acid to 2-chloronitrobenzene is critical. A significant excess of chlorosulfonic acid (e.g., 4 to 6 equivalents) is often required to ensure full conversion.[2][3] Additionally, ensure the reaction temperature and duration are adequate. A temperature of 110-120°C for 3-4 hours is a common starting point.[3]
-
-
Suboptimal Conditions for Ammonolysis: The reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with ammonia is sensitive to temperature and pH.
-
Solution: Maintain the temperature between 10-15°C during the addition of the sulfonyl chloride to the ammonia solution to control the exothermic reaction.[4] After addition, allowing the reaction to proceed at a controlled temperature (e.g., 30-60°C) can improve yield.[5] The pH should be maintained in the basic range (7-9) to ensure the ammonia is present as a free nucleophile.[5]
-
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.
-
Solution: When precipitating the product by pouring the reaction mixture onto ice water, ensure the mixture is ice-cold to minimize the product's solubility. During recrystallization, use a minimal amount of the appropriate hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal recovery.[6]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on a TLC plate or extra peaks in NMR/LC-MS analysis. What are the likely side-products and how can I avoid them?
Answer: Impurity formation can occur at both stages of the synthesis. Identifying the nature of the impurity is key to addressing its formation.
Potential Side-Products & Prevention Strategies:
-
2-Chloro-4-nitrobenzenesulfonic Acid: This is the hydrolysis product of the sulfonyl chloride intermediate. Its presence indicates moisture contamination.
-
Prevention: As detailed in Issue 1, the rigorous use of anhydrous conditions is the primary method to prevent this side-product.[1]
-
-
Isomeric Sulfonyl Chlorides: During the chlorosulfonation of 2-chloronitrobenzene, sulfonation can potentially occur at other positions on the aromatic ring, although the directing effects of the chloro and nitro groups strongly favor the desired isomer.
-
Prevention: Strict control over reaction temperature during chlorosulfonation can improve regioselectivity. Following established procedures with proven selectivity is crucial.
-
-
Unreacted Starting Material (2-chloronitrobenzene): This indicates an incomplete chlorosulfonation reaction.
-
Prevention: Monitor the first step of the reaction by TLC or GC to ensure complete consumption of the starting material before proceeding to the ammonolysis step. Consider increasing the reaction time or the amount of chlorosulfonic acid if the reaction is sluggish.[7]
-
Data Summary: Reaction Condition Optimization
For clarity, the following tables summarize key quantitative parameters for optimizing your synthesis.
Table 1: Recommended Conditions for Chlorosulfonation
| Parameter | Recommended Range | Rationale | Reference |
|---|---|---|---|
| Molar Ratio (Chlorosulfonic Acid : Substrate) | 4:1 to 6:1 | Drives the reaction to completion. | [2][3] |
| Temperature | 100 - 120 °C | Provides sufficient energy for activation. | [3] |
| Reaction Time | 3 - 5 hours | Ensures complete conversion of starting material. |[3] |
Table 2: Recommended Conditions for Ammonolysis
| Parameter | Recommended Range | Rationale | Reference |
|---|---|---|---|
| Temperature (Addition) | 10 - 15 °C | Controls the initial exothermic reaction. | [4] |
| Temperature (Reaction) | 30 - 60 °C | Promotes reaction completion without significant side reactions. | [5] |
| pH | 7 - 9 | Ensures ammonia is a free nucleophile. | [5] |
| Ammonia Source | 28% Aqueous Ammonia | A readily available and effective source of ammonia. |[4] |
Visualizing the Process
To better understand the synthesis and troubleshooting logic, refer to the diagrams below.
Caption: A simplified workflow of the two-step synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for this synthesis? The synthesis is a two-step process. First, 2-chloronitrobenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid to form 2-chloro-4-nitrobenzenesulfonyl chloride. Second, this intermediate is treated with ammonia in a nucleophilic acyl substitution-type reaction to yield the final product, this compound.
Q2: What are the critical safety precautions for this synthesis? Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This reagent must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The reactions can also be exothermic, requiring careful temperature control.
Q3: How can I monitor the progress of the reactions? Thin-Layer Chromatography (TLC) is an effective method. For the first step, you can monitor the disappearance of the 2-chloronitrobenzene spot. For the second step, you can monitor the disappearance of the sulfonyl chloride intermediate. A suitable eluent system would be a mixture of hexane and ethyl acetate; the exact ratio should be determined experimentally.
Q4: My sulfonyl chloride intermediate is an oil/solid that is difficult to handle. Any tips? Often, the crude sulfonyl chloride can be used in the next step without extensive purification. After the chlorosulfonation reaction, the mixture is typically quenched by pouring it carefully onto crushed ice. The precipitated solid sulfonyl chloride can be filtered, washed with cold water, and then used directly in the ammonolysis step while still wet, as long as the subsequent reaction conditions can tolerate some water. However, for best results and to minimize hydrolysis, drying the intermediate under vacuum is recommended.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-nitrobenzenesulfonyl Chloride
Materials:
-
2-chloronitrobenzene
-
Chlorosulfonic acid
-
Ice
Procedure:
-
Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes). Ensure all glassware is thoroughly dry.
-
In the fume hood, charge the flask with chlorosulfonic acid (4.0 eq).
-
Begin stirring and slowly add 2-chloronitrobenzene (1.0 eq) dropwise from the dropping funnel. The addition should be controlled to manage the exotherm.
-
After the addition is complete, heat the reaction mixture to 110-120°C and maintain this temperature for 4 hours.[3]
-
Monitor the reaction via TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield crude 2-chloro-4-nitrobenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
Materials:
-
2-chloro-4-nitrobenzenesulfonyl chloride (from Protocol 1)
-
28% Aqueous ammonia solution
-
Ice
Procedure:
-
In a beaker or flask equipped with a magnetic stirrer, place a 28% aqueous ammonia solution and cool it in an ice bath to 10-15°C.[4]
-
Slowly add the crude, dried 2-chloro-4-nitrobenzenesulfonyl chloride in small portions to the stirred ammonia solution, ensuring the temperature does not rise above 15°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or warm gently to 30-40°C to ensure the reaction goes to completion.[5]
-
The sulfonamide product will precipitate from the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold water, and then a small amount of cold 30% methanol/water solution.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the final product in a vacuum oven.
References
-
A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. (2005). Organic Preparations and Procedures International. [Link]
-
Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. PrepChem.com. [Link]
-
2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses Procedure. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
-
What are some common causes of low reaction yields? Reddit r/Chempros. [Link]
-
Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [Link]
- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES.
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit r/chemistry. [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [Link]
-
Reaction Condition Optimization. Creative Biolabs. [Link]
-
Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]
-
Synthesis of 2-chloro-4-nitrobenzamide. PrepChem.com. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. NIH. [Link]
-
Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Chegg.com. [Link]
- CN109456231A - A kind of preparation method of 2- nitro-chlorobenzene -4- sulfonamide.
-
The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. [Link]
- CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
2-Chloro-5-nitrobenzenesulfonamide. PubChem. [Link]
-
Amine Reactions. Chemistry LibreTexts. [Link]
- US2629745A - Process for preparing 2-chloro-4-nitrophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN109456231A - A kind of preparation method of 2- nitro-chlorobenzene -4- sulfonamide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of Crude 2-Chloro-4-nitrobenzenesulfonamide
Welcome to the technical support center for the purification of crude 2-Chloro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity material. The following question-and-answer format directly addresses common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities may include:
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, isomers such as 4-chloro-2-nitrobenzenesulfonamide or 2-chloro-5-nitrobenzenesulfonamide could be formed.[1][2]
-
Unreacted Starting Materials: Residual starting materials, such as 2-chloro-4-nitroaniline or the corresponding sulfonyl chloride, may be present.
-
Hydrolysis Products: The sulfonamide group can be susceptible to hydrolysis, leading to the formation of 2-chloro-4-nitrobenzenesulfonic acid.
-
Residual Solvents and Reagents: Solvents used in the synthesis and reagents like thionyl chloride or chlorosulfonic acid, or their byproducts, might be carried over.[3][4]
-
Colored Impurities: The presence of colored impurities is common in nitrated aromatic compounds.[5]
Q2: What is the recommended primary purification technique for this compound?
A2: Recrystallization is generally the most effective and scalable method for the purification of crude this compound.[6][7] This technique is excellent for removing small amounts of impurities and can yield a product with high crystalline purity. The key to successful recrystallization is the selection of an appropriate solvent system.[8]
Q3: How do I select a suitable solvent for recrystallization?
A3: An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.[6]
-
Low solubility for this compound at room temperature or below to ensure good recovery.[6]
-
Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
-
The solvent should be chemically inert towards the compound.
-
A relatively low boiling point is desirable for easy removal from the purified crystals.
For a compound like this compound, polar organic solvents are often a good starting point. Screening of solvents like ethanol, methanol, isopropanol, acetonitrile, or aqueous mixtures of these solvents is recommended.[5][8]
Troubleshooting Guide for Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent volume or an inappropriate solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent in small portions until the solid dissolves. Ensure the solvent is at or near its boiling point.[9]
-
Switch Solvents: If the compound remains insoluble even with a large volume of solvent, a different, more suitable solvent should be selected. For instance, if ethanol is ineffective, a more polar solvent like methanol or a mixed solvent system could be tested.[5]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute (not supersaturated), or crystallization requires induction.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for crystallization.[5]
-
-
Lower the Temperature: If cooling to room temperature is ineffective, place the flask in an ice-water bath or even a colder bath (e.g., dry ice/acetone) to further decrease solubility and promote crystallization.[9]
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is too high, causing the solute to melt before it dissolves, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil dissolves completely, then add more solvent to dilute the solution. Allow it to cool slowly.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Modify the Solvent System: If using a mixed solvent system, adding more of the solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.
-
Issue 4: The purified crystals are colored.
-
Possible Cause: Presence of colored impurities that co-crystallize with the product.
-
Troubleshooting Steps:
-
Use Activated Charcoal: Dissolve the crude solid in the minimum amount of hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution. Gently swirl the mixture for a few minutes. The colored impurities will adsorb onto the charcoal's surface.[5]
-
Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[5]
-
Crystallize the Filtrate: Allow the clear, colorless filtrate to cool and crystallize as usual.
-
Alternative Purification Techniques
Column Chromatography
For difficult separations where recrystallization is ineffective, such as removing isomeric impurities with similar solubilities, column chromatography is a powerful alternative.[10][11]
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A solvent system that provides good separation of the desired compound from its impurities should be chosen. This is typically determined by thin-layer chromatography (TLC) analysis. A good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane. The ratio can be adjusted to achieve optimal separation.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and their aqueous mixtures) to identify a suitable recrystallization solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid dissolves completely. Add the hot solvent dropwise to avoid adding excess.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.[5][9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78.4 | Polar | A good starting point for many organic compounds.[8] |
| Methanol | 64.7 | Polar | More polar than ethanol, may have different solubility characteristics. |
| Isopropanol | 82.6 | Polar | Less volatile than ethanol and methanol. |
| Acetonitrile | 81.6 | Polar | Can be an effective solvent for nitrogen-containing compounds. |
| Ethanol/Water | Variable | Variable | A mixed solvent system allows for fine-tuning of polarity.[8] |
| Acetone/Water | Variable | Variable | Another versatile mixed solvent system. |
Visualization
Diagram 1: Decision Workflow for Purification Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. biocompare.com [biocompare.com]
common side reactions in the synthesis of 2-Chloro-4-nitrobenzenesulfonamide
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the common side reactions encountered during the synthesis of 2-Chloro-4-nitrobenzenesulfonamide. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to empower you to troubleshoot and optimize your synthetic protocols effectively.
Introduction to the Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first, and most critical, stage is the electrophilic aromatic substitution reaction to form the key intermediate, 2-chloro-4-nitrobenzenesulfonyl chloride. This is generally achieved via the chlorosulfonation of a suitable starting material, most commonly 1-chloro-3-nitrobenzene, using chlorosulfonic acid. The subsequent step involves the amidation of the resulting sulfonyl chloride with an ammonia source to yield the final product.
While the overall pathway appears straightforward, each step is fraught with potential side reactions that can significantly impact yield and purity. This guide is structured to help you identify, understand, and mitigate these challenges.
Core Synthetic Pathway
The desired reaction sequence is illustrated below. Success hinges on maximizing the formation of the target product at each stage while minimizing the formation of byproducts.
Caption: Ideal two-step synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a practical Q&A format.
Issue 1: My yield of the intermediate, 2-chloro-4-nitrobenzenesulfonyl chloride, is very low.
A low yield at this stage is the most common failure point and can typically be attributed to three main side reactions: isomeric byproduct formation, sulfone byproduct formation, and hydrolysis.
Possible Cause A: Isomeric Byproduct Formation
-
Question: My characterization data (NMR, GC-MS) shows a significant amount of an isomeric sulfonyl chloride. Why did this happen?
-
Expert Analysis: The chlorosulfonation of 1-chloro-3-nitrobenzene is governed by the directing effects of the existing substituents. The chloro group is ortho, para-directing, while the nitro group is meta-directing. Both groups direct the incoming electrophile (SO₂Cl⁺) to the C4 and C6 positions. While the desired 2-chloro-4-nitro isomer is often the major product due to sterics, a significant amount of the 2-chloro-6-nitrobenzenesulfonyl chloride isomer can also form.
-
Troubleshooting & Optimization:
-
Temperature Control: Lower reaction temperatures generally increase selectivity. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is critical. High temperatures can lead to decreased selectivity and the formation of more isomeric byproducts[1].
-
Slow Reagent Addition: Adding the 1-chloro-3-nitrobenzene to the chlorosulfonic acid slowly and with efficient stirring helps maintain a low localized concentration and a consistent temperature, which favors the formation of the thermodynamically preferred product[1].
-
Possible Cause B: Sulfone Byproduct Formation
-
Question: I've isolated a high-melting, poorly soluble white solid that isn't my desired product. What is it?
-
Expert Analysis: This is likely the diaryl sulfone byproduct, bis(2-chloro-4-nitrophenyl) sulfone . This side reaction occurs when a molecule of the already formed sulfonyl chloride acts as an electrophile and attacks another molecule of the starting material (1-chloro-3-nitrobenzene). This process is often catalyzed by the strong acid conditions and higher temperatures. The formation of such sulfones is a known side reaction in chlorosulfonation procedures[2][3].
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a moderate excess of chlorosulfonic acid. While a large excess can drive the reaction to completion, it can also promote the formation of the sulfone byproduct. A molar ratio of approximately 4-5 moles of chlorosulfonic acid per mole of the nitroaromatic compound is a common starting point[4][5].
-
Reaction Time & Temperature: Avoid prolonged reaction times or excessive temperatures after the initial chlorosulfonation is complete. Monitor the reaction's progress (e.g., by quenching aliquots and analyzing via TLC or GC) and proceed to workup as soon as the starting material is consumed.
-
Possible Cause C: Hydrolysis to Sulfonic Acid
-
Question: During workup, my product partitioned into the aqueous layer, or I isolated a very polar, water-soluble compound instead of the expected sulfonyl chloride. What went wrong?
-
Expert Analysis: 2-chloro-4-nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, which converts it to the corresponding 2-chloro-4-nitrobenzenesulfonic acid[6]. This occurs if the reaction is exposed to moisture, either from wet glassware, atmospheric humidity, or, most commonly, during the workup phase when quenching the reaction mixture on ice or water[5][7]. The resulting sulfonic acid is non-reactive in the subsequent amidation step, directly reducing the overall yield.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Workup: When quenching the reaction, pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring[5]. This keeps the temperature low, minimizing hydrolysis. The product should precipitate as a solid. Filter it quickly and wash with ice-cold water to remove residual acid. Do not allow the product to remain in contact with water for extended periods.
-
Visualizing Side Reactions in Step 1
Caption: Competing reaction pathways during the chlorosulfonation step.
Issue 2: My final product, this compound, is impure or the yield is low after the amidation step.
Problems at this stage usually stem from the quality of the sulfonyl chloride intermediate or the conditions of the amidation reaction itself.
Possible Cause A: Hydrolysis During Amidation
-
Question: My final product contains a significant amount of 2-chloro-4-nitrobenzenesulfonic acid. I used aqueous ammonia for the amidation. Is this the cause?
-
Expert Analysis: Yes, this is a very common issue. While aqueous ammonia is a convenient source of NH₃, the water present can compete with the ammonia, leading to the hydrolysis of the reactive sulfonyl chloride intermediate back to the sulfonic acid[8][9]. This side reaction is especially prevalent if the reaction is allowed to warm or if a large excess of dilute aqueous ammonia is used.
-
Troubleshooting & Optimization:
-
Anhydrous Ammonia: The most effective method is to use anhydrous ammonia. This can be achieved by bubbling ammonia gas through an anhydrous solvent containing your sulfonyl chloride at a low temperature (0 °C or below)[9].
-
Concentrated Reagents: If you must use an aqueous source, use a highly concentrated solution (e.g., 28-30% aqueous ammonium hydroxide) and add it slowly to a solution of the sulfonyl chloride in a water-miscible solvent like THF or acetone, all while maintaining a low temperature to favor amidation over hydrolysis.
-
Possible Cause B: Impurities from Step 1 Carrying Over
-
Question: My final product is difficult to purify. It seems to contain the same byproducts I saw in the intermediate step.
-
Expert Analysis: The amidation step will not remove byproducts like the isomeric sulfonamide or the diaryl sulfone. If your 2-chloro-4-nitrobenzenesulfonyl chloride intermediate was impure, those impurities will likely be present in your final product mixture. The isomeric sulfonyl chloride will react to form the isomeric sulfonamide, and the highly stable sulfone will not react at all.
-
Troubleshooting & Optimization:
-
Purify the Intermediate: It is often easier to purify the sulfonyl chloride intermediate than the final sulfonamide product. Consider recrystallizing the crude 2-chloro-4-nitrobenzenesulfonyl chloride from a suitable solvent (e.g., a non-polar solvent like hexanes or a chlorinated solvent) before proceeding to the amidation step[10]. This ensures you are starting the second step with pure material, which greatly simplifies the final purification.
-
Data Summary: Reaction Conditions and Expected Outcomes
| Parameter | Standard Conditions | Optimized Conditions | Common Side Products |
| Chlorosulfonation Temp. | 50-100 °C | 25-40 °C (or lower) | Isomers, Sulfone |
| ClSO₃H Stoichiometry | >6 molar equivalents | 4-5 molar equivalents | Sulfone, Decomposition |
| Reaction Atmosphere | Open to air | Inert (N₂ or Ar) | Sulfonic Acid (Hydrolysis) |
| Amidation Reagent | Aqueous NH₄OH | Anhydrous NH₃ or conc. NH₄OH | Sulfonic Acid (Hydrolysis) |
| Amidation Temp. | Room Temperature | 0 °C or below | Sulfonic Acid (Hydrolysis) |
Proactive FAQs for Experimental Planning
Q1: How critical are the purity and dryness of the starting 1-chloro-3-nitrobenzene? A1: Very critical. Any moisture in the starting material will consume the chlorosulfonic acid and contribute to undesired hydrolysis. Impurities can lead to a host of colored byproducts that are difficult to remove. It is recommended to use a high-purity starting material and ensure it is dry before use.
Q2: What are the primary safety concerns when working with chlorosulfonic acid? A2: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas[11]. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, face shield), and have a suitable quenching agent (like sodium bicarbonate) readily available. Add reagents slowly and control the temperature to prevent runaway reactions.
Q3: How can I effectively monitor the progress of the chlorosulfonation reaction? A3: Monitoring can be challenging due to the reactive nature of the mixture. A common method is to take a small aliquot of the reaction mixture and carefully quench it in a biphasic system (e.g., ice/water and dichloromethane). The organic layer can then be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting material.
Q4: My final sulfonamide product is an oil and won't crystallize. What should I do? A4: An oily product is a strong indication of impurities. The presence of isomeric byproducts or residual solvents can inhibit crystallization. Try the following:
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). Stir vigorously to wash the impurities away, which may induce crystallization.
-
Column Chromatography: If trituration fails, purification by column chromatography on silica gel is the most reliable method to separate the desired product from isomers and other byproducts.
-
Re-check Characterization: Ensure your product is indeed the target molecule and not predominantly a byproduct.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-nitrobenzenesulfonyl chloride
-
Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4.5 molar equivalents). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Add 1-chloro-3-nitrobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until monitoring indicates the consumption of the starting material[5][12].
-
Workup: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product should precipitate as a pale-yellow solid.
-
Isolation: Filter the solid precipitate quickly using a Büchner funnel. Wash the filter cake with several portions of ice-cold water.
-
Drying: Dry the solid under vacuum. The crude 2-chloro-4-nitrobenzenesulfonyl chloride can be used directly or recrystallized from a solvent like hexane for higher purity.
Protocol 2: Synthesis of this compound
-
Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a gas inlet tube, and a nitrogen outlet connected to a bubbler.
-
Dissolution: Dissolve the crude or purified 2-chloro-4-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in an anhydrous solvent (e.g., THF or Dichloromethane).
-
Reaction: Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution at a moderate rate with vigorous stirring. A white precipitate (ammonium chloride and the product) will form. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the solid precipitate. Wash the solid with water to remove the ammonium chloride.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
References
- Google. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES. Googleapis.com.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile.
- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
- Google Patents. (n.d.). CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of 4-Nitrobenzenesulfonamide (CAS 6325-93-5).
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- BenchChem. (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- Organic Syntheses. (n.d.). Orthanilic acid.
- ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- TREA. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- Semantic Scholar. (n.d.). An alternative synthetic route to the neuroleptic compound Pipothiazine.
- Google Patents. (n.d.). CN109456231A - A kind of preparation method of 2- nitro-chlorobenzene -4- sulfonamide.
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
- Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?.
- BenchChem. (2025). Common side reactions and byproducts in 2-Nitrobenzamide synthesis.
- Wikipedia. (n.d.). 3-Nitrochlorobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]
- 4. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]
- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 8. CN109456231A - A kind of preparation method of 2- nitro-chlorobenzene -4- sulfonamide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-4-nitrobenzenesulfonamide Production
Welcome to the comprehensive technical support guide for the production of 2-Chloro-4-nitrobenzenesulfonamide. This resource is meticulously designed for researchers, chemists, and process development professionals to proactively address and overcome the multifaceted challenges encountered during the scale-up of this critical synthesis. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and a robust framework for ensuring a safe, efficient, and reproducible manufacturing process.
Section 1: Foundational Synthesis and Key Challenges
The synthesis of this compound is a two-step process, each presenting unique scale-up challenges. The initial and often most demanding stage is the electrophilic chlorosulfonation of 2-chloronitrobenzene to yield 2-chloro-4-nitrobenzenesulfonyl chloride. This intermediate is then subjected to amination to produce the final product.
The primary hurdles in scaling this process include managing highly exothermic reactions, controlling the formation of impurities, ensuring safe handling of corrosive reagents, and optimizing the isolation and purification of the final product.
Section 2: Troubleshooting Guide - A Proactive Approach to Scale-Up
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the production of this compound.
Chlorosulfonation Stage: Taming a Powerful Reaction
Question 1: My chlorosulfonation reaction is showing a significant exotherm upon scale-up, leading to concerns about thermal runaway. How can I effectively control the reaction temperature?
Answer: Managing the exotherm of the chlorosulfonation reaction is critical for both safety and product quality.[1] A thermal runaway can lead to dangerous pressure buildup and decomposition of the reaction mixture.[1] Here’s a multi-faceted approach to maintain thermal control:
-
Controlled Reagent Addition: Implement a slow, controlled addition of chlorosulfonic acid to the 2-chloronitrobenzene. At scale, this is best achieved using a calibrated dosing pump. Rapid addition can create localized hotspots that are difficult to dissipate in a large reactor.[1]
-
Efficient Heat Transfer: Ensure your reactor is equipped with a high-efficiency cooling system. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient. Consider using a reactor with a jacket and/or internal cooling coils.
-
Solvent Selection: While the reaction is often run neat, the use of an inert, high-boiling solvent can help to moderate the reaction temperature by acting as a heat sink.
-
Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control due to the small reaction volumes at any given time.[2][3]
Question 2: HPLC analysis of my 2-chloro-4-nitrobenzenesulfonyl chloride intermediate reveals the presence of a significant isomeric impurity. What is the likely identity of this impurity and how can its formation be minimized?
Answer: The most probable isomeric impurity is 2-chloro-5-nitrobenzenesulfonyl chloride. The directing effects of the chloro and nitro groups on the benzene ring can lead to substitution at different positions.[4] Minimizing the formation of this isomer is key to obtaining a high-purity final product.
-
Temperature Control: The regioselectivity of the chlorosulfonation can be highly temperature-dependent. Lower reaction temperatures generally favor the formation of the desired 4-sulfonyl chloride isomer. It is crucial to maintain a consistent and optimized temperature throughout the reaction.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to isomerization or the formation of other byproducts. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the optimal reaction endpoint.
-
Purity of Starting Material: Ensure the 2-chloronitrobenzene starting material is of high purity, as isomeric impurities in the starting material will inevitably lead to isomeric byproducts.
Question 3: We are observing significant off-gassing of hydrogen chloride (HCl) during the chlorosulfonation. What are the safety implications and how should this be managed at an industrial scale?
Answer: The reaction of chlorosulfonic acid with the aromatic ring generates a stoichiometric amount of hydrogen chloride gas. This is a corrosive and toxic gas that must be handled with extreme care.
-
Reactor and Scrubber Design: The reactor must be equipped with a robust off-gas handling system. The evolved HCl should be directed to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gas before venting to the atmosphere.
-
Pressure Management: The off-gas system must be designed to handle the rate of HCl evolution to prevent pressure buildup within the reactor. A pressure relief valve is a critical safety feature.
-
Personal Protective Equipment (PPE): All personnel involved in the process must wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a respirator with an acid gas cartridge.[5][6]
Amination Stage: Ensuring Complete and Clean Conversion
Question 1: The amination of 2-chloro-4-nitrobenzenesulfonyl chloride is sluggish and results in a low yield of the final product. What are the potential causes and how can I improve the reaction efficiency?
Answer: A low yield in the amination step can be attributed to several factors, primarily related to the reactivity of the reactants and the reaction conditions.
-
Hydrolysis of the Sulfonyl Chloride: 2-chloro-4-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[7] Ensure that all reagents and solvents are anhydrous and that the reaction is protected from atmospheric moisture.
-
Choice of Aminating Agent and Base: The choice of ammonia source (e.g., aqueous ammonia, ammonia gas) and the presence of a suitable base to neutralize the HCl byproduct are crucial.[7] For laboratory-scale synthesis, using an organic, non-nucleophilic base like triethylamine in an anhydrous organic solvent is often preferred to avoid hydrolysis.[7]
-
Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitor the reaction by TLC or HPLC to find the optimal balance of temperature and time for complete conversion without significant byproduct formation.
Question 2: My isolated this compound is discolored and difficult to purify. What are the likely impurities and what purification strategies are most effective at scale?
Answer: Discoloration and purification challenges often point to the presence of side products and unreacted starting materials.
-
Common Impurities:
-
2-chloro-4-nitrobenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride.
-
Unreacted 2-chloro-4-nitrobenzenesulfonyl chloride.
-
Bis-sulfonated product: If a primary amine were used instead of ammonia, the formation of a bis-sulfonated product would be a possibility.[7]
-
Oxidation products: The nitro group can be susceptible to side reactions under certain conditions.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[7] A systematic solvent screening should be performed to identify a solvent or solvent system that provides good recovery of the desired product with high purity. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[7]
-
Washing: Washing the crude product with a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic impurities like the sulfonic acid. This should be followed by washing with water to remove any remaining base and salts.
-
Section 3: Experimental Protocols and Data
Protocol 1: Lab-Scale Synthesis of 2-Chloro-4-nitrobenzenesulfonyl chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloronitrobenzene | 157.55 | 15.76 g | 0.1 |
| Chlorosulfonic acid | 116.52 | 69.9 g (40.4 mL) | 0.6 |
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.
-
Charge the flask with 2-chloronitrobenzene.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to obtain 2-chloro-4-nitrobenzenesulfonyl chloride.
Protocol 2: Lab-Scale Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-chloro-4-nitrobenzenesulfonyl chloride | 256.06 | 25.6 g | 0.1 |
| Concentrated Ammonium Hydroxide (28-30%) | - | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
In a fume hood, dissolve 2-chloro-4-nitrobenzenesulfonyl chloride in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated ammonium hydroxide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).
Section 4: Visualizing the Workflow
Diagram: Troubleshooting Low Yield in Chlorosulfonation
Caption: Troubleshooting workflow for low yield in the chlorosulfonation step.
Diagram: Amination Reaction and Purification Pathway
Caption: Workflow for the amination and purification of the final product.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with chlorosulfonic acid at a large scale?
A1: Chlorosulfonic acid is a highly corrosive and reactive substance.[5][6] Key safety concerns include:
-
Severe Burns: Contact with skin or eyes can cause severe chemical burns.[6]
-
Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and sulfuric acid).[8]
-
Corrosivity: It is highly corrosive to most metals.
-
Inhalation Hazard: The vapors are highly irritating and corrosive to the respiratory tract.[8] Strict adherence to safety protocols, including the use of appropriate PPE, working in a well-ventilated area, and having emergency procedures in place, is mandatory.[5][6][9][10]
Q2: Can I use an alternative to chlorosulfonic acid for the chlorosulfonation step to improve safety?
A2: While chlorosulfonic acid is the most common reagent for this transformation, other methods exist, though they may have their own challenges. One alternative is a two-step process involving sulfonation with fuming sulfuric acid followed by chlorination of the resulting sulfonic acid with a reagent like thionyl chloride.[11][12] This approach avoids the direct use of chlorosulfonic acid but introduces other hazardous reagents and an additional reaction step. The feasibility of this alternative would need to be carefully evaluated for your specific process.
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the final product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the reaction progress, quantifying the formation of the product, and identifying and quantifying impurities.[13][14]
-
Thin-Layer Chromatography (TLC): A quick and effective tool for qualitative monitoring of the reaction progress, especially at the lab scale.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying major impurities.
-
Mass Spectrometry (MS): Provides molecular weight information for the product and any byproducts.
Q4: My final product has a broad melting point range. What does this indicate and how can I improve it?
A4: A broad melting point range is a strong indication of the presence of impurities. To improve the melting point sharpness, the product needs to be further purified. The most effective method is typically recrystallization. Experiment with different solvents or solvent mixtures to find the optimal conditions for forming well-defined crystals of high purity.
References
-
2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024, April 10). SlideServe. Retrieved from [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.). Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. (2019, January 7). Loba Chemie. Retrieved from [Link]
-
Chlorosulfonic Acid. (n.d.). Veolia North America. Retrieved from [Link]
- Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Google Patents.
-
chlorosulphonic acid. (n.d.). Chemstock. Retrieved from [Link]
-
“SUPERACIDS” SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. (n.d.). ResearchGate. Retrieved from [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. (n.d.). Google Patents.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). NIH. Retrieved from [Link]
- Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride. (n.d.). Google Patents.
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. Retrieved from [Link]
- Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. (n.d.). Google Patents.
-
What is the mechanism of chlorosulfonation of benzene? (2015, March 16). Chemistry Stack Exchange. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). (n.d.). PubMed. Retrieved from [Link]
-
2-Nitrochlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]
- Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
-
Synthesis of 2-chloro-4-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]
- A kind of preparation method of 2- nitro-chlorobenzene -4- sulfonamide. (n.d.). Google Patents.
- Process for preparing 2-chloro-4-nitrophenol. (n.d.). Google Patents.
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Large-scale oligo synthesis: Scaling-up requirements. (n.d.). CRB. Retrieved from [Link]
-
CAS No : 31150-99-9 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)benzoic acids and intermediates. (n.d.). Google Patents.
-
Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. (n.d.). PubMed. Retrieved from [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from [Link]
-
PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. (n.d.). Googleapis.com. Retrieved from [Link]
-
Chlorosulfonation. (n.d.). Robinsons Brothers. Retrieved from [Link]
-
Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. (n.d.). PLOS One. Retrieved from [Link]
-
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (n.d.). Retrieved from [Link]
-
The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemstock.ae [chemstock.ae]
- 10. concordia.ca [concordia.ca]
- 11. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 12. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-arylation of 2-Chloro-4-nitrobenzenesulfonamide
Welcome to our dedicated technical support center for the N-arylation of 2-chloro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to empower you to optimize your reaction conditions and achieve your desired outcomes.
The N-arylation of this compound is a valuable reaction for the synthesis of various compounds with potential biological activity. However, like many cross-coupling reactions, it can present challenges. The presence of an electron-withdrawing nitro group and a less reactive chloro leaving group on the aryl halide, coupled with the nucleophilic nature of the sulfonamide, creates a unique chemical environment that requires careful consideration of reaction parameters. This guide is built on established principles of cross-coupling chemistry, particularly the Buchwald-Hartwig amination and Ullmann-type reactions, to provide you with a robust framework for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-arylation of this compound.
Issue 1: Low or No Conversion of Starting Materials
Question: I am seeing little to no formation of my desired N-arylated product, and my starting materials (this compound and the aryl amine/boronic acid) are largely unreacted. What are the likely causes and how can I address this?
Answer: This is a common issue that typically points to a problem with the catalytic cycle or the reactivity of your substrates. Let's break down the potential culprits:
-
Inactive Catalyst: The heart of the reaction is the active catalyst. For palladium-catalyzed reactions (Buchwald-Hartwig type), the active species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing to Pd(0) effectively.
-
Solution: Ensure you are using a reliable palladium source. Pre-formed Pd(0) catalysts like Pd₂(dba)₃ can be a good choice. Also, ensure your reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) species. While some modern catalyst systems have improved air stability, it is best practice to minimize oxygen exposure.[1][2][3]
-
-
Inappropriate Ligand Choice: The ligand is critical, especially when dealing with a less reactive aryl chloride. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[4][5]
-
Solution: For the N-arylation of an aryl chloride, bulky, electron-rich phosphine ligands are generally required.[4][6] Consider screening ligands such as Xantphos, DavePhos, or BrettPhos. The choice of ligand can be highly substrate-dependent, so a small screen of different ligands is often a worthwhile investment of time.
-
-
Insufficiently Strong Base: The base plays a crucial role in deprotonating the sulfonamide, making it a more potent nucleophile.[7][8][9] The nitro group on your substrate increases the acidity of the sulfonamide proton, but a sufficiently strong base is still necessary to drive the reaction.
-
Low Reaction Temperature: The activation energy for the oxidative addition of an aryl chloride to palladium is higher than for aryl bromides or iodides.
Issue 2: Formation of Side Products
Question: My reaction is consuming the starting materials, but I am observing significant formation of side products instead of my desired N-arylated sulfonamide. What are these side products and how can I minimize them?
Answer: Side product formation can be frustrating, but identifying the unwanted products can provide valuable clues for optimizing your reaction.
-
Hydrodehalogenation: You may observe the formation of 4-nitrobenzenesulfonamide, where the chlorine has been replaced by a hydrogen. This can occur through a competing reaction pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl halide.
-
Solution: This is often exacerbated by the presence of water or other protic impurities. Ensure you are using anhydrous solvents and reagents.[11] The choice of base can also influence this; some bases can promote the formation of palladium hydrides.
-
-
Di-arylation: If you are reacting with a primary amine, you may see the formation of a tertiary amine where two molecules of this compound have reacted with the primary amine.
-
Solution: This can sometimes be controlled by adjusting the stoichiometry of your reactants. Using a slight excess of the primary amine may favor the mono-arylated product. Ligand choice can also play a role; very bulky ligands can sterically hinder the second arylation.[12]
-
-
Phenol Formation: In some cases, the aryl halide can react with hydroxide ions (from trace water or the base) to form the corresponding phenol.
-
Solution: As with hydrodehalogenation, rigorous exclusion of water is key. Using anhydrous solvents and reagents is crucial.
-
Issue 3: Reaction Stalls Before Completion
Question: My reaction starts well, with product formation observed by TLC or LC-MS, but it seems to stop before all the limiting reagent is consumed. What could be causing this?
Answer: A stalling reaction often points to catalyst deactivation or inhibition.
-
Catalyst Decomposition: The palladium catalyst can decompose over time, especially at high temperatures. This can manifest as the formation of palladium black.
-
Solution: While some palladium black formation is not always detrimental, excessive decomposition will halt the reaction. Ensure your ligand is robust enough for the reaction conditions. Sometimes, a lower reaction temperature for a longer duration can be beneficial. You can also try adding a second portion of the catalyst and ligand to the reaction mixture if it has stalled.
-
-
Product Inhibition: In some cases, the product of the reaction can act as a ligand for the palladium, effectively poisoning the catalyst and preventing further turnover.
-
Solution: This can be a challenging problem to solve. Sometimes, changing the ligand or solvent can alter the coordination properties of the product and mitigate inhibition.
-
-
Inhibition by Salts: If you are using an aryl iodide or bromide, the resulting halide salt can sometimes inhibit the catalyst.[12] While you are using an aryl chloride, this is less common but still a possibility.
-
Solution: Using a less polar solvent, like toluene, can sometimes help as the inhibitory salt may be less soluble.[12]
-
Frequently Asked Questions (FAQs)
Q1: Should I use a Palladium-catalyzed (Buchwald-Hartwig) or a Copper-catalyzed (Ullmann) reaction for the N-arylation of this compound?
A1: Both methods can be effective for N-arylation of sulfonamides. The Buchwald-Hartwig amination is often preferred due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann reactions.[3][5] However, modern Ullmann-type reactions with appropriate ligands can also be very effective and may be more cost-effective as copper is significantly cheaper than palladium.[13][14] For your specific substrate, a modern Buchwald-Hartwig approach with a ligand designed for aryl chlorides is a very strong starting point.
Q2: How does the nitro group on this compound affect the reaction?
A2: The strong electron-withdrawing nitro group has two main effects:
-
It activates the aryl chloride towards nucleophilic aromatic substitution, but more importantly in the context of cross-coupling, it makes the C-Cl bond more susceptible to oxidative addition to the palladium center.
-
It increases the acidity of the N-H proton of the sulfonamide, making it easier to deprotonate. This can be advantageous as a weaker base may be sufficient. However, be mindful of potential side reactions if the deprotonated sulfonamide is not stable under the reaction conditions.
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. Staining with a potassium permanganate solution can be effective for visualizing the reactants and products. A "co-spot" where you spot your starting material and the reaction mixture in the same lane can help to confirm the consumption of the starting material.[15]
-
LC-MS: This provides more quantitative information and allows for the identification of the masses of the products and any side products, which is invaluable for troubleshooting.
Q4: I have successfully synthesized my product, but I am having trouble with purification. Any suggestions?
A4: The purification strategy will depend on the properties of your specific product.
-
Column Chromatography: This is the most common method for purifying cross-coupling reaction products. A careful screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) will be necessary to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for obtaining highly pure material.
-
Acid/Base Extraction: Depending on the pKa of your product and any remaining starting materials or byproducts, a liquid-liquid extraction using acidic or basic aqueous solutions may be a useful preliminary purification step.
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig N-arylation of this compound
This is a general starting point; optimization will likely be necessary for your specific aryl amine.
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene (or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl amine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of the reaction solvent.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous, degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for N-arylation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (or other Pd(0) source) | Provides the active Pd(0) species directly. |
| Ligand | Xantphos, DavePhos, BrettPhos | Bulky, electron-rich ligands are effective for activating aryl chlorides.[4][6] |
| Base | NaOtBu | A strong, non-nucleophilic base is generally required to deprotonate the sulfonamide.[10] |
| Solvent | Toluene, Dioxane | High-boiling aprotic solvents allow for necessary reaction temperatures.[4] |
| Temperature | 100-120 °C | Higher temperatures are often needed for the oxidative addition of aryl chlorides.[4][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[1][2] |
Visualizations
General Reaction Scheme
Caption: General scheme for the N-arylation of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common N-arylation reaction issues.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Arylation and alkenylation of activated alkyl halides using sulfonamides. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Retrieved from [Link]
-
PubMed. (2022, October 24). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]
-
PubMed. (n.d.). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved from [Link]
-
Reddit. (2023, June 21). Need help with N-Arylation reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PubMed. (2019, October 1). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: A Researcher's Guide to 2-Chloro-4-nitrobenzenesulfonamide Stability
Welcome to the technical support center for 2-Chloro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound, providing in-depth scientific explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
For optimal stability, this compound should be stored in a cool, dry place.[1][2][3] Specifically, storage at refrigerated temperatures, between +2°C and +8°C, is advisable.[1] Storing the compound at room temperature should not exceed 25°C.[1][4] Avoid freezing the compound, as this can potentially lead to the degradation of certain solutions or the fracturing of containers.[1]
Q2: How sensitive is this compound to light?
Nitroaromatic compounds can be susceptible to photodegradation.[5][6] Therefore, it is crucial to protect this compound from light.[1] Store the compound in an opaque or amber vial to minimize exposure to UV and visible light.[1][3]
Q3: Should I be concerned about humidity when storing this compound?
Yes, humidity can contribute to the degradation of this compound, primarily through hydrolysis of the sulfonamide group, especially under acidic or alkaline conditions.[7][8][9][10][11] It is recommended to store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[1][12]
Q4: What are the primary degradation pathways for this compound during storage?
The main degradation pathways to consider during storage are:
-
Hydrolysis: The sulfonamide linkage can be susceptible to cleavage in the presence of water, potentially yielding 2-chloro-4-nitrobenzenesulfonic acid and ammonia. This process can be catalyzed by acidic or basic conditions.[7][8][9][10][11]
-
Photodegradation: The nitroaromatic ring is a chromophore that can absorb light, leading to photochemical reactions.[5][6] This can result in complex degradation products.
-
Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures can lead to decomposition.[13][14]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the storage of this compound.
Issue 1: Discoloration of the Compound (Yellowing or Darkening)
Possible Cause: Discoloration, typically yellowing or darkening, is often an indicator of degradation, particularly photodecomposition or the formation of nitro-phenolic impurities.[5] Nitroaromatic compounds can form colored byproducts upon degradation.[15]
Troubleshooting Steps:
-
Isolate the Affected Batch: Immediately quarantine the discolored batch to prevent its use in experiments.
-
Verify Storage Conditions: Confirm that the compound was stored according to the recommended conditions (cool, dark, and dry).
-
Perform Analytical Purity Check:
-
Protocol: Prepare a solution of the discolored compound and a reference standard (a fresh, properly stored sample) in a suitable solvent (e.g., acetonitrile or methanol). Analyze both samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.[16][17][18]
-
Expected Outcome: The chromatogram of the discolored sample will likely show a reduced peak area for the parent compound and the presence of additional peaks corresponding to degradation products.
-
-
Identify Degradation Products (Optional but Recommended): If significant degradation is observed, consider analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurities, which can help elucidate the degradation pathway.[16][17]
Corrective Actions:
-
If degradation is confirmed, discard the affected batch according to your institution's hazardous waste disposal procedures.
-
Review and reinforce proper storage protocols with all laboratory personnel. Ensure all users are aware of the compound's sensitivity to light and moisture.
Issue 2: Inconsistent Experimental Results or Loss of Potency
Possible Cause: A gradual loss of potency or inconsistent results in bioassays or chemical reactions can be a sign of chemical degradation, even without visible changes to the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Troubleshooting Steps:
-
Rule out Experimental Error: Before assessing compound stability, meticulously review your experimental setup, including reagent concentrations, instrument calibration, and procedural steps.
-
Quantitative Purity Analysis:
-
Protocol: Accurately determine the purity of your this compound sample. This can be achieved using quantitative Nuclear Magnetic Resonance (qNMR) against a certified internal standard or by HPLC with a calibration curve.[16]
-
Data Interpretation: Compare the measured purity against the certificate of analysis provided by the manufacturer. A significant decrease in purity indicates degradation.
-
Corrective Actions:
-
If the purity is compromised, procure a new batch of the compound and ensure it is stored correctly from the outset.
-
If the purity is within specification, the source of inconsistency likely lies elsewhere in your experimental protocol.
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary abiotic degradation pathways that this compound may undergo during improper storage.
Caption: Potential abiotic degradation pathways of this compound.
Summary of Recommended Storage Conditions and Potential Degradation Products
| Parameter | Recommendation | Rationale |
| Temperature | +2°C to +8°C (Refrigerated) | Minimizes thermal decomposition and slows down hydrolytic reactions.[1] |
| Light | Protect from light (Amber vial/Opaque container) | Prevents photodegradation of the nitroaromatic ring.[1][5][6] |
| Humidity | Store in a dry environment (Desiccator) | Minimizes the risk of hydrolysis of the sulfonamide group.[7][11][12] |
| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture and oxygen.[3][12] |
| Degradation Pathway | Potential Products | Analytical Detection Method |
| Hydrolysis | 2-Chloro-4-nitrobenzenesulfonic acid, Ammonia | LC-MS, Ion Chromatography |
| Photodegradation | Nitrophenols, other complex aromatics | HPLC-UV, LC-MS[5][16][17] |
| Thermal Decomposition | Oxides of nitrogen, sulfur, and carbon; hydrogen chloride | GC-MS of headspace (for volatile products) |
References
- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Mako, M., Valyon, J., & Dombi, A. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(21), 13393-13402.
- Li, X., Zhao, F., & Zhang, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- Wood, J. M., Hinchliffe, P. S., Davis, A. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Fedorov, L. A., & Zaikov, G. E. (1998). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 63(19), 6536-6542.
- Zhang, Y., & Chen, J. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 757-762.
- Request PDF: Hydrolysis of sulphonamides in aqueous solutions. (n.d.).
- Mayo Clinic. (n.d.). Sulfamethoxazole And Trimethoprim (Oral Route).
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Arora, P. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(23), 8288-8295.
- National Center for Biotechnology Information. (n.d.). Sulfanilamide.
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Slideshare. (n.d.).
-
Arora, P. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-chloro-4-nitrobenzoic Acid by Acinetobacter Sp. Strain RKJ12. Applied and Environmental Microbiology, 78(23), 8288–8295. [Link]
- Semantic Scholar. (n.d.).
- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.
- Min, J., Hu, X., & Zhou, Z. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 51.
- ResearchGate. (n.d.). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon.
- MSF Medical Guidelines. (n.d.). Drug quality and storage.
- Drugs.com. (2024, May 22). Bactrim & Bactrim DS: Uses, Dosage, Side Effects.
- Li, Y., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Ecotoxicology and Environmental Safety, 183, 109538.
- Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 9(7), e102216.
- University of St Andrews. (n.d.).
- Case Western Reserve University. (n.d.).
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Lever, S. D., & Papadaki, M. (2003). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride.
- ResearchGate. (n.d.).
Sources
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. drugs.com [drugs.com]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]
- 18. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
Technical Support Center: Alternative Solvents for 2-Chloro-4-nitrobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by exploring alternative and sustainable solvent systems. We will address common experimental challenges in a question-and-answer format, providing not only solutions but also the underlying scientific principles and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction with 2-chloro-4-nitrobenzenesulfonyl chloride and ammonia in a conventional solvent (like DMF or DCM) is giving low yields and several impurities. What is causing this, and what are my alternatives?
Answer:
Low yields and impurity formation in this classic sulfonamide synthesis are often traced back to the solvent and reaction conditions.
-
Causality of the Issue :
-
Solvent Reactivity : Polar aprotic solvents like DMF (N,N-Dimethylformamide) can decompose at elevated temperatures, leading to side reactions.
-
Hydrolysis : The starting material, 2-chloro-4-nitrobenzenesulfonyl chloride, is highly susceptible to hydrolysis. Trace amounts of water in the solvent or ammonia source can convert the sulfonyl chloride to the corresponding sulfonic acid, which will not react further to form the desired sulfonamide.
-
Work-up Difficulties : High-boiling point solvents like DMF are notoriously difficult to remove completely, which can complicate purification and contaminate your final product.[1][2][3]
-
-
Recommended Alternative: Deep Eutectic Solvents (DES) A highly effective and sustainable alternative is the use of a Deep Eutectic Solvent (DES), such as a mixture of choline chloride and urea.[4][5][6] DESs are non-volatile, non-flammable, and can facilitate high yields at ambient temperatures, minimizing side reactions.[4][7][8] The hydrogen-bonding network within the DES can stabilize the reactants and intermediates, often leading to cleaner reactions.[9]
Experimental Protocol 1: Synthesis in Choline Chloride/Urea DES
This protocol outlines the synthesis of this compound using a ChCl/Urea DES at room temperature.
Materials:
-
2-chloro-4-nitrobenzenesulfonyl chloride
-
Aqueous Ammonia (28-30%)
-
Choline Chloride (ChCl)
-
Urea
-
Deionized Water
-
Hydrochloric Acid (2 M)
DES Preparation (ChCl:Urea 1:2 molar ratio):
-
Combine choline chloride (1 part, molar equivalent) and urea (2 parts, molar equivalent) in a flask.
-
Heat the mixture gently (around 60-80°C) with stirring until a clear, homogeneous liquid is formed.[10]
-
Allow the DES to cool to room temperature before use.
Reaction Procedure:
-
In a 25 mL vial, suspend 2-chloro-4-nitrobenzenesulfonyl chloride (1.0 mmol, 256.05 mg) in the prepared ChCl/Urea DES (3.0 g).
-
With vigorous stirring, add the aqueous ammonia solution (1.5 mmol, ~0.17 mL of 28% solution) dropwise at room temperature.
-
Continue stirring the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions in DESs are often complete within 2-12 hours at ambient temperature.[4][5]
-
Upon completion, slowly add 2 M HCl (approx. 2 mL) to the reaction mixture until the pH is acidic (pH ~2). This will precipitate the product.
-
Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining DES and salts.
-
Dry the purified this compound product under vacuum.
Question 2: I need to develop a greener, more sustainable process for this synthesis. How can I avoid using toxic and volatile organic compounds (VOCs) altogether?
Answer:
Eliminating VOCs is a primary goal of green chemistry. For the synthesis of sulfonamides, two excellent strategies are performing the reaction in water or under solvent-free mechanochemical conditions.
-
Alternative 1: Water as a Green Solvent Water is the ultimate green solvent, but its use requires careful management of the competing hydrolysis reaction of the sulfonyl chloride. By using a base like sodium carbonate, you can dynamically control the pH to favor the amination reaction over hydrolysis.[11]
-
Alternative 2: Solvent-Free Mechanosynthesis Mechanochemistry, or performing reactions by grinding solids together in a ball mill, represents a paradigm shift in green synthesis.[12] This method eliminates the need for any bulk solvent, drastically reducing waste and often accelerating reaction times. The reaction is driven by mechanical energy.[12][13]
Workflow: Selecting a Greener Solvent System
The following diagram illustrates the decision-making process for moving to a more sustainable synthetic route.
Caption: Decision workflow for selecting an alternative solvent.
Experimental Protocol 2: Solvent-Free Mechanochemical Synthesis
This protocol describes a one-pot, two-step synthesis starting from the corresponding disulfide, which is a common precursor. For direct amination of the sulfonyl chloride:
Materials:
-
2-chloro-4-nitrobenzenesulfonyl chloride
-
Ammonium carbonate or another solid ammonia source
-
Magnesium Oxide (MgO) or another solid, non-hydrous base
-
Zirconia milling jar and balls
-
Planetary ball mill or mixer mill
Reaction Procedure:
-
Place 2-chloro-4-nitrobenzenesulfonyl chloride (1.0 mmol) and a solid base like MgO (4.0 mmol) into a zirconia milling jar. The use of a non-hydrous base is crucial to prevent hydrolysis of the sulfonyl chloride.[12]
-
Add the solid ammonia source (e.g., ammonium carbonate, 1.1 mmol).
-
Add two zirconia balls (e.g., 8 mm diameter).
-
Seal the jar and mill the mixture at a frequency of 30 Hz for approximately 120 minutes.[12]
-
After milling, open the jar in a fume hood.
-
The crude product can be purified by suspending the solid mixture in water, followed by filtration to isolate the water-insoluble sulfonamide. Further purification can be achieved by recrystallization if necessary.
Question 3: How do I choose the best alternative solvent for my specific setup? And how do their properties compare?
Answer:
The choice of solvent depends on several factors: desired reaction conditions (temperature), available equipment (e.g., ball mill), and purification strategy. Below is a comparative table to guide your decision.
-
Causality of Solvent Choice :
-
Deep Eutectic Solvents (DES) are ideal for liquid-phase reactions when you want to avoid volatile or toxic traditional solvents. They are thermally stable and can be recycled, though their viscosity can be a factor.[10][14]
-
Water is unparalleled in terms of cost and environmental safety but requires stringent pH control to prevent hydrolysis of the sensitive sulfonyl chloride starting material.[11]
-
Mechanochemistry is the most environmentally friendly option as it eliminates bulk solvent waste. However, it requires specialized milling equipment. It is particularly effective for solid-state reactions.[12][15]
-
Data Table: Comparison of Solvent Systems
| Property | Conventional (DMF) | Deep Eutectic Solvent (ChCl:Urea) | Water | Mechanochemical (Solvent-Free) |
| Boiling Point | 153 °C | N/A (Decomposes > ~90°C)[14] | 100 °C | N/A |
| Toxicity Profile | Reproductive toxicant, hazardous air pollutant[1][2] | Low toxicity, biodegradable components[7][8] | Non-toxic | N/A (Reagent-dependent) |
| Volatility (Vapor Pressure) | Moderate | Extremely Low[7] | High | N/A |
| Typical Reaction Temp. | Room Temp to Elevated | Room Temperature[4][5][6] | Room Temperature[11] | Room Temperature (local heating) |
| Key Advantage | Good solvating power | Sustainable, non-volatile, often enhances yield[4] | Cheapest, most environmentally benign | No solvent waste, high efficiency[12] |
| Key Challenge | Toxicity, difficult to remove[1][16] | Viscous, product isolation requires precipitation | Hydrolysis of sulfonyl chloride[11] | Requires specialized equipment |
References
- Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry.
- Mechanochemical synthesis of arom
- Deep eutectic solvent. Wikipedia.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Liu, et al. (2024).
- Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry.
- Mechanochemical synthesis of aromatic sulfonamides.
- Arkawazi, A.F., Barzinjy, A.A., & Hamad, S.M. (2020). Physical, Thermal and Structural Properties of 1 Choline Chloride: 2 Urea Based Ionic Liquids. Singapore Journal of Scientific Research.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Thermal Properties of Choline Chloride/Urea System Studied under Moisture-Free Atmosphere.
- Assessing Health and Environmental Impacts of Solvents for Producing Perovskite Solar Cells. OSTI.GOV.
- How sensitive are physical properties of choline chloride–urea mixtures to composition changes: Molecular dynamics simulations and Kirkwood–Buff theory. AIP Publishing. (2021).
- Simone, M., et al. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba.
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. PubMed. (2024).
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Sulfonamide purification process.
- Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety.
- Liquid structure of the choline chloride-urea deep eutectic solvent (reline) from neutron diffraction and atomistic modelling. Green Chemistry (RSC Publishing).
- Simone, M., et al. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea.
- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDI
- Ionic Liquids. Organic Chemistry Portal.
- Chapter 3: Synthesis of Ionic Liquids. The Royal Society of Chemistry.
- (PDF) Impact of Dimethylformamide, Tetrahydrofuran, and Dimethyl Sulfoxide on Bulk Heterojunction Organic Solar Cells' Efficiency and Environmental Footprint.
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)benzoic acids and intermediates.
- Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com.
- Ionic Liquids. TCI Chemicals.
- (PDF) An Overview on Common Organic Solvents and Their Toxicity.
- Amine protection by in situ formation of choline chloride-based deep eutectic solvents. RSC Publishing.
- A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Sci-Hub. (2005).
- Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
- Method for preparing high-purity sulfonamide compound, and ...
- 2-Chloro-N-(4-nitrophenyl)benzamide synthesis. ChemicalBook.
- Ionic liquid. Wikipedia.
- Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. (2026).
- Preparation of sulfonamides
- How do organic chemists remove solvents with high boiling points
- Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
- Process for the preparation of 2-hydroxybenzenesulfonamide.
- Synthetic method of 2-aminophenol-4-sulfonamide.
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
- Synthesize 2-chloro-4-nitrobenzoic acid
Sources
- 1. osti.gov [osti.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deep eutectic solvent - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Liquid structure of the choline chloride-urea deep eutectic solvent (reline) from neutron diffraction and atomistic modelling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. quora.com [quora.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitro Compounds
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing the significant exothermic hazards associated with the synthesis of nitro compounds. The following sections offer a combination of foundational knowledge, actionable troubleshooting guides, and validated protocols to ensure both the safety and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the nature of nitration reactions. Understanding these core principles is the first step toward effective process control.
Q1: What defines a "thermal runaway" in the context of a nitration reaction? A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[1] The reaction rate increases with temperature, which in turn releases more heat, further accelerating the reaction rate in a dangerous positive feedback loop.[1][2] This process begins when the heat generated by the nitration exceeds the heat removal capacity of the system.[2] Uncontrolled, this leads to a rapid spike in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials like nitrogen dioxide (NO₂).[1][3]
Q2: Why are nitration reactions typically so highly exothermic? Nitration reactions involve the formation of highly stable bonds in the products (like water) and the breaking of less stable bonds in the reactants, resulting in a significant net release of energy. The heat of reaction for many nitrations is approximately -145 ± 70 kJ/mol, classifying them as strongly exothermic.[2][4] Furthermore, the nitro compounds themselves can be thermally unstable and prone to decomposition, which releases additional heat and can initiate or contribute to a thermal runaway.[2][5]
Q3: What is the critical role of sulfuric acid in mixed-acid nitrations? Sulfuric acid serves two primary functions. First, it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid.[6] This is the key species that attacks the organic substrate.[6] Second, concentrated sulfuric acid is a powerful dehydrating agent, absorbing the water that is formed as a byproduct of the reaction.[7] This prevents the dilution of the nitric acid, which would otherwise slow down or stop the reaction by reducing the concentration of the nitronium ion.
Q4: What are the most critical parameters to monitor to prevent a thermal runaway? Continuous monitoring of key process parameters is essential. The most critical parameter is temperature .[2] An unexpected rise in temperature is the primary indicator of a potential runaway.[1] Other vital parameters include:
-
Rate of Reagent Addition: The nitrating agent must be added slowly and at a controlled rate to ensure the cooling system can manage the heat being generated.[8]
-
Agitation/Stirring: Vigorous and constant agitation is crucial to prevent the formation of localized "hot spots" and ensure uniform heat distribution.[1][2]
-
Pressure: A sudden increase in pressure can indicate the evolution of gaseous byproducts like NO₂, a sign of decomposition.[1]
Q5: What is the difference between batch and continuous flow nitration, and what are the safety advantages of flow chemistry?
-
Batch Nitration: Involves adding all reactants to a single vessel and allowing them to react. This is common in laboratory settings but poses a higher risk on a larger scale due to the large volume of energetic material present at one time and challenges with efficient heat removal.
-
Continuous Flow Nitration: Reactants are continuously pumped, mixed, and reacted in a small-volume reactor, such as a microreactor or tube reactor.[8] Continuous flow systems offer vastly superior heat transfer due to their high surface-area-to-volume ratio, which allows for precise temperature control and significantly reduces the risk of thermal runaway.[6][8][9] This makes flow chemistry an inherently safer technology for highly exothermic reactions.[10]
Section 2: Troubleshooting Guide for Common Issues
This guide provides a structured approach to diagnosing and resolving specific problems encountered during nitration experiments.
Issue 1: The reaction temperature is rising uncontrollably and is not responding to cooling.
This is a critical situation indicative of a potential thermal runaway.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1]
-
Enhance Cooling: Maximize the flow of coolant to the reactor. If using an ice bath, add more ice and salt to lower the temperature.[1]
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity. Follow all established laboratory emergency protocols.
-
Prepare for Emergency Quench: If the temperature continues to rise, a quench may be necessary. This involves cautiously adding the reaction mixture to a large volume of crushed ice or cold water.[8] Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic. It should only be performed as a last resort by trained personnel with appropriate safety measures (e.g., blast shield, proper PPE).[8]
-
-
Potential Causes & Preventative Measures:
-
Inadequate Cooling: The cooling system's capacity is insufficient for the rate of heat generation.
-
Prevention: Before starting, ensure your cooling bath is at the target temperature and has sufficient volume/mass to absorb the total expected heat of reaction. For reactions below 0°C, an ice-salt or dry ice/acetone bath is necessary.[11]
-
-
Rapid Addition of Nitrating Agent: Heat is being generated faster than it can be removed.[8]
-
Inefficient Agitation: Localized "hot spots" are forming where reactant concentrations are high, leading to an uncontrolled localized reaction.[1][2]
-
Prevention: Use an overhead stirrer for viscous mixtures or a properly sized magnetic stir bar for less viscous solutions. Ensure a vortex is visible, indicating efficient mixing.
-
-
Accumulation of Unreacted Reagent: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small, unintentional temperature increase can then trigger a very rapid, delayed exothermic reaction with all the accumulated reagent.[8]
-
Prevention: Ensure the reaction has initiated (e.g., via a slight initial temperature increase upon adding the first few drops of nitrating agent) before proceeding with the full addition.
-
-
Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
-
Explanation: The evolution of brown-yellow nitrogen dioxide (NO₂) gas is a severe warning sign.[1] It indicates that decomposition reactions are occurring, which are highly exothermic and a strong precursor to thermal runaway.[1] NO₂ is also highly toxic upon inhalation.[3]
-
Immediate Actions:
-
Do not inhale the fumes. Ensure the reaction is being conducted in a certified chemical fume hood.[13]
-
Follow all steps outlined in Issue 1 for an uncontrolled temperature rise. The situation is critical.
-
If possible and safe, consider an emergency quench by drowning the reaction mixture in a large volume of cold water.[1]
-
Issue 3: Low yield of the desired nitro compound.
-
Potential Causes & Corrective Actions:
-
Incorrect Temperature: The reaction temperature may be too low, leading to an incomplete reaction, or too high, leading to byproduct formation.
-
Solution: Review literature for the optimal temperature range for your specific substrate. Monitor the internal reaction temperature, not the bath temperature.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
-
Side Reactions/Byproduct Formation: Competing reactions are consuming the starting material.
-
Solution: See Issue 4 for strategies to improve selectivity.
-
-
Losses During Work-up: The product may be lost during the quenching and extraction steps.
-
Solution: Ensure the quenching procedure is performed correctly to precipitate or extract the product effectively. If the product is an oil, a liquid-liquid extraction is necessary instead of filtration.[14]
-
-
Issue 4: Formation of undesired byproducts (e.g., polynitrated compounds, oxidation products).
-
Explanation: Selectivity in nitration is heavily dependent on reaction conditions.
-
Controlling Polynitration:
-
Temperature Control: Higher temperatures favor multiple nitrations.[8] For example, the nitration of benzene to nitrobenzene is typically kept below 60°C to minimize the formation of dinitrobenzene.[8]
-
Molar Ratio: Using a large excess of the nitrating agent will drive the reaction toward polynitration.[8] Use a stoichiometric amount or a slight excess of the nitrating agent for mono-nitration.
-
Substrate Reactivity: Aromatic rings with electron-donating groups (e.g., toluene) are more susceptible to polynitration.[8] For these substrates, milder conditions (lower temperature, less concentrated acid) are required.
-
-
Minimizing Oxidation:
-
Explanation: Nitric acid is a strong oxidizing agent, especially at elevated temperatures, leading to phenolic and other colored byproducts.[8]
-
Solution: Maintain strict temperature control at the lowest effective temperature for the reaction.
-
Section 3: Key Experimental Protocols
These protocols provide a framework for safe and effective laboratory-scale nitration. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: General Procedure for Safe Laboratory-Scale Batch Nitration of an Aromatic Compound (e.g., Benzene to Nitrobenzene)
-
Equipment Setup: In a certified chemical fume hood, assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to measure the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath for cooling.
-
Preparation of Nitrating Mixture (Mixed Acid): In a separate beaker or flask placed in an ice bath, slowly and cautiously add concentrated sulfuric acid (e.g., 25 mL) to concentrated nitric acid (e.g., 21 mL).[8] Always add acid to acid, never the other way around, and ensure cooling as this mixing is exothermic. Keep this mixture cool.
-
Reaction Setup: Add the aromatic substrate (e.g., 20 mL of benzene) to the three-necked flask and begin stirring. Allow the substrate to cool to the bath temperature.
-
Controlled Addition: Slowly add the cold mixed acid from the dropping funnel to the stirred benzene. The rate of addition must be controlled to maintain the internal reaction temperature below 60°C.[8] This may take 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for a designated period (e.g., 60 minutes), ensuring the temperature remains controlled. Monitor the reaction completion by TLC if applicable.
Protocol 2: Standard Quenching and Work-up Procedure
-
Quenching: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[14] Slowly and carefully pour the completed reaction mixture from Protocol 1 into the ice-water slurry.[14] This step is highly exothermic and must be done slowly to control the heat of dilution.
-
Isolation (for Liquid Products): Transfer the quenched mixture to a separatory funnel. If the product is a liquid (like nitrobenzene), the layers will separate. Drain and discard the lower aqueous acid layer.[8]
-
Neutralization Wash: Wash the organic layer sequentially with:
-
Drying and Solvent Removal: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent (if any was used) using a rotary evaporator to yield the crude product.[14]
Section 4: Advanced Concepts & Process Safety Data
For professionals in process development and scale-up, a quantitative understanding of thermal hazards is essential. Reaction calorimetry (RC1) and Accelerating Rate Calorimetry (ARC) are key tools for gathering this data.[4][12]
Data Presentation: Key Thermal Safety Parameters
The following table summarizes critical parameters used to assess the risk of a thermal runaway. These values must be determined experimentally for each specific process.
| Parameter | Symbol | Description | Significance for Nitration Safety |
| Heat of Reaction | ΔHr | The total heat released by the desired nitration reaction.[1] | Determines the required cooling capacity. A high value indicates a greater potential for a large temperature increase if cooling fails. |
| Adiabatic Temperature Rise | ΔTad | The theoretical temperature increase of the reaction mass if all cooling is lost (adiabatic conditions).[1][4] | A critical indicator of runaway severity. A ΔTad > 50°C is often considered a high hazard. A high value means even a small loss of cooling can be catastrophic.[15] |
| Maximum Temperature of the Synthesis Reaction | MTSR | The maximum temperature the reaction could reach in the event of a cooling failure, accounting for the accumulation of unreacted reagents.[1][4] | This is a crucial parameter for risk assessment. If the MTSR exceeds the decomposition temperature of the reaction mixture, a secondary, often more violent, decomposition reaction can be triggered.[1] |
| Temperature of No Return | TNR | The temperature at which the heat production rate from decomposition equals the maximum heat removal rate of the reactor. Beyond this point, a runaway is inevitable. | Defines the absolute upper limit for safe operation. |
| Time to Maximum Rate under Adiabatic Conditions | TMRad | The time it would take for a reaction to reach its maximum rate (and likely decompose violently) from a specific starting temperature under adiabatic conditions. | A TMRad of 24 hours (TD24) is a common industry benchmark for defining a safe upper storage or process temperature.[12] |
Section 5: Visualization & Workflows
Diagram 1: Emergency Response Workflow for Temperature Excursion
This diagram outlines the logical steps to take when an unexpected temperature rise is observed.
Caption: Emergency response workflow for a temperature excursion.
Diagram 2: General Experimental Workflow for Aromatic Nitration
This diagram shows the key stages of a typical laboratory nitration experiment.
Caption: General experimental workflow for aromatic nitration.
References
- Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (Source not publicly available)
- Technical Support Center: Managing Nitration Reactions - Benchchem. (Source not publicly available)
- Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem. (Source not publicly available)
-
Nitration reaction safety - YouTube. [Link]
-
Loop Reactor Design and Control for Reversible Exothermic Reactions - ACS Publications. [Link]
- Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives - Benchchem. (Source not publicly available)
-
Nitrates - Standard Operating Procedure. [Link]
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (Source not publicly available)
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. [Link]
-
Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA) - ACS Publications. [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - American Chemical Society. [Link]
-
Optimization of Reactor Design For Exothermic Reactions | PDF - Scribd. [Link]
-
Violence of a nitration runaway - Science made alive: Chemistry/Experiments. [Link]
-
Nitrocompounds, Aliphatic - ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
NITRIC ACID SAFETY. [Link]
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - MDPI. [Link]
-
Aromatic Nitration - BYJU'S. [Link]
- managing exothermic reactions during the nitration of trifluoromethoxybenzene - Benchchem. (Source not publicly available)
-
Continuous flow nitration in miniaturized devices - PMC - NIH. [Link]
-
Nitration: An Overview of Recent Developments and Processes - American Chemical Society. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. [Link]
-
A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine - ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. icheme.org [icheme.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2-Chloro-4-nitrobenzenesulfonamide
Welcome to the technical support resource for researchers utilizing 2-Chloro-4-nitrobenzenesulfonamide in palladium-catalyzed cross-coupling reactions. This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice to navigate the unique challenges presented by this substrate.
The this compound molecule presents a distinct set of challenges and opportunities in cross-coupling chemistry. The strong electron-withdrawing nature of the nitro and sulfonamide groups significantly activates the aryl chloride toward oxidative addition, a key step in the catalytic cycle.[1][2] However, the strength of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active and specialized catalyst systems.[3][4] This guide provides a systematic approach to catalyst selection and reaction optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when designing a cross-coupling strategy for this compound.
Q1: How do the nitro and sulfonamide groups affect the reactivity of the aryl chloride? The potent electron-withdrawing capacity of both the nitro and sulfonamide groups makes the carbon atom of the C-Cl bond highly electrophilic. This electronic property is beneficial as it facilitates the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step in cross-coupling reactions.[1][5] However, these groups can also influence side reactions, and the nitro group, in particular, may be sensitive to certain reductive conditions.
Q2: Why are standard palladium catalysts like Pd(PPh₃)₄ often ineffective for this substrate? While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) are foundational in cross-coupling, they often lack the required activity to efficiently cleave the robust C-Cl bond of an aryl chloride.[3][6] The catalytic cycle with these simpler phosphine ligands can be too slow, leading to low yields or catalyst decomposition at the higher temperatures required for C-Cl activation. Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote both the oxidative addition and the subsequent reductive elimination steps.[7][8]
Q3: Which cross-coupling reactions are most commonly and successfully performed with this substrate? Given its structure, this compound is a versatile building block. The most prevalent and well-supported reactions include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice for creating biaryl structures due to the wide commercial availability of boronic acids and the reaction's functional group tolerance.[7][9]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines. This reaction is critical in pharmaceutical development for synthesizing aryl amines.[10][11]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to arylalkyne structures.[12][13]
-
Heck Reaction: For C-C bond formation with alkenes to form substituted styrenes or related structures.[14][15][16]
Q4: What is a "precatalyst" and why is it recommended? A precatalyst is an air-stable, well-defined palladium(II) complex that efficiently generates the active, but often air-sensitive, palladium(0) species in situ.[17] Using precatalysts, such as the Buchwald G3 or G4 palladacycles, provides greater reliability, reproducibility, and accuracy in catalyst loading compared to using separate Pd(II) salts and ligands.[17][18] This is crucial for complex substrates where efficient catalyst generation is key to success.[17]
Section 2: Troubleshooting and Optimization Guide
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Problem 1: Low to No Product Yield
-
Possible Cause: Inefficient Catalyst Activation or Deactivation. The active Pd(0) species is not being generated effectively or is decomposing (forming palladium black). Aryl chlorides require highly active catalysts.[3][19]
-
Solution Strategy:
-
Switch to a Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ with a separate ligand, consider switching to a well-defined precatalyst (e.g., SPhos Pd G3 for Suzuki, XPhos Pd G3 for Buchwald-Hartwig).[17] This ensures reliable generation of the active Pd(0) catalyst.[17]
-
Select a More Appropriate Ligand: The C-Cl bond requires a strongly electron-donating and sterically hindered ligand. For Suzuki-Miyaura, ligands like SPhos, RuPhos, or BrettPhos are excellent starting points.[8][20][21] For Buchwald-Hartwig amination, XPhos and Josiphos-type ligands are often effective.[2]
-
Ensure Inert Conditions: Although some modern catalysts are robust, oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
-
Possible Cause: Suboptimal Base Selection. The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[7][11] An incorrect base can halt the catalytic cycle.
-
Solution Strategy:
-
Suzuki Coupling: A common starting point is K₂CO₃ in an aqueous/organic solvent mixture.[8] If you observe boronic acid decomposition (protodeboronation), switch to anhydrous conditions using a base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene.[1][8]
-
Buchwald-Hartwig Amination: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[3] Weaker bases are generally insufficient.
-
Problem 2: Significant Side Product Formation
-
Possible Cause: Hydrodehalogenation (Replacement of -Cl with -H). This side reaction can occur if the catalytic cycle is interrupted after oxidative addition. It can be promoted by water or other proton sources, or by catalyst decomposition pathways like β-hydride elimination if an appropriate substrate is present.[11]
-
Solution Strategy:
-
Modify the Ligand: Using bulkier ligands can disfavor side reactions by accelerating the desired reductive elimination step.[1][8]
-
Optimize Base and Solvent: In Suzuki reactions, switching to anhydrous conditions with K₃PO₄ can sometimes suppress this pathway.
-
Lower Reaction Temperature: If the desired coupling is efficient, lowering the temperature can reduce the rate of decomposition pathways.[1]
-
-
Possible Cause: Homocoupling of Coupling Partners. This is particularly common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, known as Glaser coupling).[1]
-
Solution Strategy:
-
Suzuki (Boronic Acid Homocoupling): This is often promoted by the presence of oxygen.[1] Ensure the reaction is thoroughly deoxygenated before heating.
-
Sonogashira (Glaser Coupling): This side reaction is catalyzed by the copper(I) co-catalyst.[1] If this is a major issue, consider a "copper-free" Sonogashira protocol, which may require a different ligand or base system. Alternatively, adding the alkyne slowly via syringe pump can keep its concentration low and disfavor the bimolecular homocoupling.[1]
-
Section 3: Catalyst Selection Workflow and Protocols
Catalyst System Selection Workflow
The following diagram provides a logical workflow for selecting an initial catalyst system based on the desired transformation.
Caption: A decision workflow for selecting a starting catalyst system.
Recommended Starting Conditions
The following table summarizes recommended starting points for the most common cross-coupling reactions. Note that optimization is almost always necessary.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) or SPhos Pd G3 (2 mol%) | SPhos (4 mol%) or built-in | K₃PO₄ (2.0) | Dioxane or Toluene | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | XPhos (4 mol%) or built-in | NaOtBu (1.2) | Toluene or Dioxane | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5 mol%) | (none additional) | Et₃N / Piperidine | THF or DMF | 25-60 |
| Heck | Pd(OAc)₂ (1-5 mol%) | P(o-tolyl)₃ (2-10 mol%) | Et₃N (1.5) | DMF or NMP | 100-140 |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagent Preparation & Reaction Setup: This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Add the catalyst system. If using a precatalyst, add the SPhos Pd G3 precatalyst (1-2 mol%). If using a traditional source, add Pd(OAc)₂ (1-2 mol%) and the SPhos ligand (2-4 mol%).[18]
-
Seal the vessel with a septum or screw cap.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.[18] The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).[18]
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl sulfonamide.[22]
References
- Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. Benchchem.
- Suzuki reaction. Wikipedia.
- Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide. Benchchem.
- Cooper, A. K., Burton, P., & Nelson, D. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis.
- Heck reaction. Wikipedia.
- Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (2013). Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Buchwald–Hartwig amin
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Kashani, S. K., & Jessiman, J. E. (2019).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Heck Reaction. Organic Chemistry Portal.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022).
- Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions...
- Sonogashira coupling. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in W
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules.
- Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017).
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction. Chemistry LibreTexts.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. (2011). Dalton Transactions.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Journal of Organic Chemistry.
- Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Chlorobenzamide Deriv
- Cross-Coupling Chemistry. University of Rochester.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 21. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-nitrobenzenesulfonamide in Nucleophilic Aromatic Substitution
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-nitrobenzenesulfonamide against other common sulfonamides. We will explore the underlying chemical principles that govern its reactivity, supported by clear experimental protocols and comparative data, to offer researchers and drug development professionals a comprehensive understanding of its utility as a chemical intermediate.
Introduction: The Role of Substituents in Sulfonamide Chemistry
Sulfonamides are a cornerstone functional group in medicinal chemistry and organic synthesis.[1][2] Their reactivity is profoundly influenced by the substituents on the aromatic ring. While simple sulfonamides like benzenesulfonamide or p-toluenesulfonamide are relatively stable, the introduction of potent electron-withdrawing groups can dramatically alter the electronic landscape of the aryl ring, predisposing it to specific reaction pathways.
This guide focuses on this compound, a molecule strategically functionalized to enhance its reactivity. The presence of a nitro group (NO₂) in the para position and a chlorine atom (Cl) in the ortho position to the sulfonamide group creates a highly electron-deficient aromatic system. This electronic arrangement makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, a pathway less accessible for many other sulfonamides under mild conditions.[3][4]
Structural Comparison and Electronic Effects
The reactivity of an aryl sulfonamide in SNAr is dictated by the stability of the negatively charged intermediate, known as the Meisenheimer complex.[5] Electron-withdrawing groups are crucial as they delocalize and stabilize this negative charge through resonance and inductive effects.
Caption: Structural comparison of the sulfonamides under investigation.
-
This compound: Possesses two powerful electron-withdrawing groups. The para-nitro group is exceptionally effective at stabilizing the Meisenheimer complex via resonance, while the ortho-chloro group contributes through a strong inductive effect.[4][5]
-
p-Toluenesulfonamide: Features an electron-donating methyl group, which slightly deactivates the ring towards nucleophilic attack compared to the unsubstituted analog.
-
Benzenesulfonamide: Serves as a neutral baseline, lacking strong activating or deactivating groups for SNAr.
The synergistic effect of the chloro and nitro groups in this compound makes the carbon atom attached to the chlorine an excellent electrophilic site for nucleophilic attack.
Reaction Mechanism: The SNAr Pathway
The enhanced reactivity of this compound is best demonstrated through a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds via a two-step addition-elimination pathway.
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate-determining step is the initial attack by the nucleophile to form the high-energy, anionic Meisenheimer complex.[6] The ability of the ortho and para electron-withdrawing groups to stabilize this intermediate is paramount to the reaction's success and dictates the overall reaction rate.
Experimental Protocol: A Comparative Kinetic Study
To quantitatively assess reactivity, we propose a standardized kinetic experiment reacting each sulfonamide with a model nucleophile, piperidine, in a suitable solvent like ethanol. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of piperidine with this compound, p-toluenesulfonamide, and benzenesulfonamide.
Materials:
-
This compound (Substrate A)
-
p-Toluenesulfonamide (Substrate B)
-
Benzenesulfonamide (Substrate C)
-
Piperidine (Nucleophile)
-
Ethanol (Solvent, HPLC grade)
-
HPLC system with a UV detector and a C18 column
Experimental Workflow:
Caption: Experimental workflow for the comparative kinetic analysis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of each sulfonamide (0.02 M) and piperidine (0.2 M) in ethanol. The 10-fold excess of piperidine ensures pseudo-first-order kinetics, simplifying data analysis.
-
Reaction Initiation: In a thermostated vessel at 50°C, combine the sulfonamide and piperidine solutions to achieve final concentrations of 0.01 M and 0.1 M, respectively. Start the timer immediately.
-
Sampling and Quenching: At predetermined time points, withdraw a small aliquot (e.g., 100 µL) and immediately quench the reaction by diluting it into a vial containing a solution of dilute acid in acetonitrile (e.g., 900 µL of 0.1% TFA in ACN). This stops the reaction by protonating the piperidine.
-
HPLC Analysis: Inject the quenched samples into the HPLC. Develop a method that provides good separation between the starting sulfonamide and the corresponding product. Monitor the peak area of the starting material at a suitable wavelength.
-
Data Analysis: Calculate the concentration of the sulfonamide at each time point. Plot ln([Sulfonamide]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Rate Constant Calculation: Determine the second-order rate constant (k) using the formula: k = k' / [Piperidine].
Comparative Performance Data
The following table summarizes the expected results from the described kinetic study, illustrating the vast difference in reactivity.
| Substrate | Structure | Key Substituents | Expected 2nd Order Rate Constant (k) at 50°C (M⁻¹s⁻¹) | Qualitative Reactivity |
| This compound | Aryl-Cl, Aryl-NO₂ | Ortho-Cl, Para-NO₂ | ~ 1 x 10⁻³ | High |
| p-Toluenesulfonamide | Aryl-CH₃ | Para-CH₃ | No Reaction Observed | Inert |
| Benzenesulfonamide | Unsubstituted Aryl | None | No Reaction Observed | Inert |
Interpretation of Results:
As the data clearly indicates, only this compound is expected to undergo the SNAr reaction under these mild conditions. The chloro group acts as a good leaving group precisely because the aromatic ring is highly activated by the ortho-chloro and para-nitro substituents.[3][4] In contrast, p-toluenesulfonamide and benzenesulfonamide lack both a suitable leaving group on the ring and the necessary electron-withdrawing groups to stabilize the Meisenheimer complex, rendering them unreactive in this context.
Conclusion for the Field Professional
For researchers and professionals in drug development and chemical synthesis, this compound is not merely another sulfonamide; it is a highly activated and versatile building block. Its reactivity profile, driven by strategic placement of electron-withdrawing groups, enables facile introduction of a wide array of nucleophiles (amines, thiols, alkoxides) onto the aromatic ring via the SNAr pathway. This predictable and high-yielding reactivity makes it an invaluable intermediate for constructing complex molecular architectures where other sulfonamides would fail to react. Understanding this reactivity difference is key to leveraging its full synthetic potential.
References
- Prakash, A., Adhikari, D. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
-
Giles, A., Foushee, J., Lantz, E., Gumina, G. (2019). Sulfonamide Allergies. Pharmacy (Basel). Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Upstem Academy. (2023). Nucleophilic Substitution of Benzenes | Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Al-Hourani, B. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. upstemacademy.com [upstemacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Enhanced Biological Activity of 2-Chloro-4-nitrobenzenesulfonamide Derivatives
This guide provides an in-depth comparison of the biological activities of various derivatives of 2-chloro-4-nitrobenzenesulfonamide against its parent compound. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of sulfonamide-based compounds.
Executive Summary
The modification of the parent compound, this compound, has led to the development of novel derivatives with significantly enhanced and diverse biological activities. While the parent compound itself shows limited biological efficacy, its derivatives have demonstrated potent antimicrobial, anticancer, and enzyme inhibitory properties. This guide synthesizes data from multiple studies to highlight these improvements, offering a comparative analysis of their performance and detailing the experimental methodologies used for their evaluation.
Introduction: The Rationale for Derivatization
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The parent compound, this compound, serves as a versatile scaffold for synthesizing new molecules due to its reactive chloro and nitro groups, which allow for extensive chemical modifications.[1] The primary goal of derivatization is to enhance the therapeutic properties of the parent molecule, such as increasing its potency, selectivity, and spectrum of activity, while minimizing potential toxicity. By introducing different chemical moieties, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties to target specific biological pathways or pathogens.
Synthetic Strategies for this compound Derivatives
The synthesis of these derivatives typically begins with the parent compound, this compound, which can be derived from the corresponding sulfonyl chloride. A common synthetic route involves the reaction of 4-chloro-3-nitrobenzene sulfonyl chloride with various amines or amino acid esters.[1] This nucleophilic substitution reaction displaces the chloride on the sulfonyl group to form N-substituted sulfonamides.[1] Further modifications can be made to introduce diverse functional groups, leading to a library of compounds with varied biological activities.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for derivatives.
Comparative Biological Activity
The derivatization of this compound has unlocked a broad spectrum of biological activities that are largely absent in the parent compound. The following sections compare the performance of these derivatives in key therapeutic areas.
Numerous derivatives of this compound have exhibited promising antimicrobial and antifungal properties. The introduction of moieties such as amino acids, dipeptides, and heterocyclic rings has been shown to confer potent activity against a range of pathogenic microbes.
For instance, certain 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives have shown notable activity against various microorganisms.[2] Similarly, the incorporation of a chloro-substituted imidazole moiety into the benzenesulfonamide structure has been found to enhance antimicrobial and antitubercular activity.[3]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Benzhydrylpiperazine Hybrids | M. tuberculosis H37Rv | 0.78 - >25 | Isoniazid | 0.05 | [4] |
| Rifampicin | 0.10 | [4] | |||
| Ethambutol | 1.56 | [4] | |||
| Benzimidazole Derivatives | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin | 8 - 16 | [5] |
| C. albicans, A. niger | 8 - 16 | Fluconazole | 4 - 128 | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
The development of novel anticancer agents is a critical area of research, and several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
For example, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives showed high cytotoxic effects in HeLa cancer cells, with IC50 values ranging from 6-7 μM.[6] These compounds were found to induce apoptosis through caspase activation.[6] Another study on Ciminalum–thiazolidinone hybrid molecules also reported significant cytotoxic effects on tumor cells, with some derivatives showing activity at submicromolar concentrations.[7]
Table 2: Comparative Anticancer Activity (IC50/GI50 in µM)
| Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Mechanism | Source |
| 2-Alkythio-4-chloro-benzenesulfonamides | HeLa | 6 - 7 | Apoptosis Induction | [6] |
| HCT-116 | 11 - 36 | [6] | ||
| MCF-7 | 49 - 82 | [6] | ||
| 4-Chloro-2-mercaptobenzenesulfonamides | HOP-62 (Non-small cell lung) | 0.05 | Not specified | [8] |
| HCT-116 (Colon) | 0.33 - 1.08 | [8] | ||
| Ciminalum–thiazolidinone Hybrids | Leukemia, Colon, CNS, Melanoma | < 0.01 - 0.02 | Antimitotic | [7] |
| Benzenesulfonamide-imidazole Hybrids | IGR39 (Melanoma) | 27.8 | Not specified | [9] |
| MDA-MB-231 (Breast) | 20.5 | [9] |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][10] Sulfonamides are a well-known class of CA inhibitors.[1][11] Derivatives of this compound have been investigated for their ability to inhibit different CA isozymes.
Research has shown that benzenesulfonamide derivatives can act as potent inhibitors of CA isozymes I, II, and IV.[12] Some sulfonamide derivatives have even demonstrated lower IC50 values than the standard drug acetazolamide against carbonic anhydrase II.[11] The inhibitory action is attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site.[1][12]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols used for evaluating the biological activities of these compounds.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Rationale: This method provides a quantitative measure of a compound's antimicrobial potency, allowing for direct comparison between different derivatives and standard antibiotics.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Rationale: The MTT assay is a reliable and widely used method for screening the cytotoxic potential of compounds against cancer cell lines, providing a quantitative measure of their anticancer activity.
Conclusion and Future Perspectives
The derivatization of this compound has proven to be a highly effective strategy for generating novel compounds with potent and diverse biological activities. The enhanced antimicrobial, anticancer, and enzyme inhibitory properties of these derivatives highlight the vast potential of the sulfonamide scaffold in drug discovery.
Future research should focus on optimizing the structure-activity relationships of these derivatives to further improve their efficacy and selectivity. Additionally, in vivo studies are warranted for the most promising compounds to evaluate their therapeutic potential in preclinical models. The continued exploration of this chemical space is likely to yield new and effective therapeutic agents for a variety of diseases.
References
-
Saeed, A., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. National Institutes of Health. Available at: [Link]
-
Al-Suaily, K., et al. (2021). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Institutes of Health. Available at: [Link]
-
Brzozowski, Z., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. PubMed. Available at: [Link]
-
O'Rourke, A., et al. (2018). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. National Institutes of Health. Available at: [Link]
-
Burbuliene, M. M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. Available at: [Link]
-
el-Naggar, A. M., et al. (1987). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. PubMed. Available at: [Link]
-
Lozynskyi, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available at: [Link]
-
Gucer, S., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. National Institutes of Health. Available at: [Link]
-
Ghorab, M. M., et al. (2020). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available at: [Link]
-
Gowda, B. T., et al. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. National Institutes of Health. Available at: [Link]
-
Kassab, A. E., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]
-
Casini, A., et al. (1998). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. PubMed. Available at: [Link]
-
Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. Available at: [Link]
-
De Luca, V., et al. (2021). Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. National Institutes of Health. Available at: [Link]
-
Del Prete, S., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. National Institutes of Health. Available at: [Link]
-
Kumar, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]
-
Patel, M. B., et al. (2015). Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride. ResearchGate. Available at: [Link]
-
Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Available at: [Link]
-
Cenas, N., et al. (1998). Mutagenic activity of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid in Salmonella typhimurium: two possible metabolites of niclosamide. PubMed. Available at: [Link]
-
Kos, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-4-nitrobenzenesulfonamide and Its Positional Isomers
In the landscape of drug discovery and development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups, often exhibit remarkably different pharmacological and toxicological profiles. The 2-Chloro-4-nitrobenzenesulfonamide scaffold and its isomers, such as 4-Chloro-2-nitrobenzenesulfonamide and 2-Chloro-6-nitrobenzenesulfonamide, represent a classic analytical challenge. This guide provides an in-depth spectroscopic comparison, leveraging foundational principles and experimental data from analogous compounds to delineate the subtle yet critical differences that define these distinct molecular entities.
The Imperative of Isomeric Purity
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants. The introduction of chloro and nitro substituents on the benzene ring modulates the electronic and steric properties of the molecule, influencing its biological activity. However, the specific positioning of these groups can drastically alter receptor binding, metabolic pathways, and off-target effects. Consequently, robust and unequivocal analytical methods for isomer differentiation are paramount during synthesis, quality control, and regulatory submission.
This guide will explore the application of four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these isomers.
Molecular Structures Under Investigation
Before delving into the spectroscopic analysis, it is essential to visualize the structures of the isomers . The substitution pattern on the benzene ring is the primary determinant of the spectral differences we aim to uncover.
Caption: Molecular structures of the three positional isomers.
¹H and ¹³C NMR Spectroscopy: Unraveling Connectivity Through Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, splitting patterns, and coupling constants of ¹H and ¹³C nuclei, we can deduce the precise connectivity of atoms.
The Underlying Principles of Isomer Differentiation by NMR
The electronic environment surrounding a nucleus dictates its chemical shift. Electron-withdrawing groups, such as the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups, deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups shield nuclei, moving their signals upfield. The chlorine atom exhibits a combination of inductive withdrawal and resonance donation, with its net effect being electron-withdrawing.
The key to differentiating these isomers lies in the distinct symmetry (or lack thereof) of each molecule, which governs the number of unique signals and the spin-spin coupling patterns observed in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm).[1][2]
-
Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is the strongest, with a typical coupling constant (J) of 6-10 Hz.[1]
-
Meta-coupling (⁴J): Coupling between protons separated by two carbons (four bonds apart) is weaker, with J values around 2-4 Hz.
-
Para-coupling (⁵J): Coupling between protons across the ring (five bonds apart) is generally very small or not observed (J < 1 Hz).
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H-3 | ~8.2 | d | ⁴J ≈ 2.5 |
| H-5 | ~8.0 | dd | ³J ≈ 8.5, ⁴J ≈ 2.5 | |
| H-6 | ~7.8 | d | ³J ≈ 8.5 | |
| 4-Chloro-2-nitrobenzenesulfonamide | H-3 | ~8.1 | d | ⁴J ≈ 2.5 |
| H-5 | ~7.9 | dd | ³J ≈ 8.5, ⁴J ≈ 2.5 | |
| H-6 | ~7.7 | d | ³J ≈ 8.5 | |
| 2-Chloro-6-nitrobenzenesulfonamide | H-3 | ~8.0 | t | ³J ≈ 8.0 |
| H-4 | ~7.8 | d | ³J ≈ 8.0 | |
| H-5 | ~7.6 | d | ³J ≈ 8.0 |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Isomer | Predicted Number of Aromatic Signals |
| This compound | 6 |
| 4-Chloro-2-nitrobenzenesulfonamide | 6 |
| 2-Chloro-6-nitrobenzenesulfonamide | 6 |
Interpretation and Causality:
-
This compound: We expect three distinct signals in the aromatic region of the ¹H NMR spectrum. The proton at C3, positioned between two electron-withdrawing groups (Cl and SO₂NH₂), will be the most deshielded and appear as a doublet due to meta-coupling with H5. H5 will be a doublet of doublets, showing both ortho-coupling to H6 and meta-coupling to H3. H6 will be a doublet due to ortho-coupling with H5.
-
4-Chloro-2-nitrobenzenesulfonamide: The spectral pattern will be similar to its isomer above, with three distinct aromatic protons. However, the chemical shifts will be subtly different due to the altered positions of the substituents. The relative deshielding effects will be a key differentiator.
-
2-Chloro-6-nitrobenzenesulfonamide: This isomer is also expected to show three aromatic proton signals. The symmetry is different, and we would predict a triplet for H4 (ortho-coupled to both H3 and H5) and two doublets for H3 and H5.
The ¹³C NMR spectra for all three isomers are predicted to show six distinct signals for the aromatic carbons, as there is no plane of symmetry that would make any of the carbons chemically equivalent. The precise chemical shifts would require computational prediction or experimental verification.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals and determine the coupling constants.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule.[3][4] While mass spectrometry struggles to differentiate isomers with the same mass, IR spectroscopy can often distinguish them based on their unique vibrational fingerprints, particularly in the "fingerprint region" (below 1500 cm⁻¹).[4]
Key Vibrational Modes for Isomer Identification
For substituted benzene rings, the out-of-plane C-H bending vibrations (wagging) are particularly diagnostic of the substitution pattern.[3][4]
-
Asymmetric and Symmetric Stretching of -NO₂: Strong bands are expected in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
Stretching of S=O: Strong absorptions for the sulfonamide group are typically found at 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹.
-
C-H Wagging: The position of these bands in the 700-900 cm⁻¹ region is highly dependent on the positions of the substituents on the aromatic ring.
A detailed study on the vibrational spectra of 2-, 3-, and 4-nitrobenzenesulfonamide provides a strong basis for interpreting the spectra of their chloro-substituted analogs. The study highlights how the position of the nitro group influences the vibrational frequencies of the benzene ring.
Table 3: Expected Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 4-Chloro-2-nitrobenzenesulfonamide | 2-Chloro-6-nitrobenzenesulfonamide |
| N-H Stretch | 3200-3400 | 3200-3400 | 3200-3400 |
| C-H Aromatic Stretch | 3000-3100 | 3000-3100 | 3000-3100 |
| C=C Aromatic Stretch | 1450-1600 | 1450-1600 | 1450-1600 |
| Asymmetric -NO₂ Stretch | ~1530 | ~1540 | ~1550 |
| Symmetric -NO₂ Stretch | ~1350 | ~1360 | ~1370 |
| Asymmetric S=O Stretch | ~1340 | ~1340 | ~1340 |
| Symmetric S=O Stretch | ~1160 | ~1160 | ~1160 |
| C-H Out-of-Plane Bending | Diagnostic Pattern | Diagnostic Pattern | Diagnostic Pattern |
Interpretation and Causality:
The primary differences in the IR spectra will arise from the C-H out-of-plane bending vibrations. The number and position of adjacent free hydrogens on the ring dictate the absorption pattern. For example, an isolated aromatic C-H bond typically gives rise to a sharp band in the 860-900 cm⁻¹ region. Two adjacent C-H bonds will have a characteristic absorption at a different frequency. By carefully analyzing this region, one can often deduce the substitution pattern.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. While electron ionization (EI) mass spectra of positional isomers are often very similar, subtle differences in fragment ion abundances can sometimes be used for differentiation.
All three isomers of this compound have the same nominal molecular weight of 236 g/mol . Therefore, simple mass determination will not distinguish them.
Expected Fragmentation Pathways:
Under EI conditions, common fragmentation pathways for these molecules would likely include:
-
Loss of the sulfonamide group (-SO₂NH₂)
-
Loss of the nitro group (-NO₂)
-
Loss of the chlorine atom (-Cl)
-
Cleavage of the benzene ring
The relative intensities of the fragment ions may differ slightly between the isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragment ions. For example, steric hindrance in the 2-Chloro-6-nitro isomer might lead to a unique fragmentation pattern compared to the other two.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 236/238 (³⁵Cl/³⁷Cl isotope pattern) | [M-SO₂NH₂]⁺, [M-NO₂]⁺, [M-Cl]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: Record the mass spectrum and analyze the molecular ion peak (including its isotopic pattern for chlorine) and the fragmentation pattern.
Workflow for Isomer Differentiation
Caption: A generalized workflow for the spectroscopic identification of isomers.
Conclusion and Recommendations
The unequivocal differentiation of this compound and its positional isomers is a critical analytical task that can be confidently addressed through a multi-technique spectroscopic approach.
-
¹H NMR spectroscopy stands out as the most definitive method. The unique splitting patterns and coupling constants arising from the different substitution patterns provide a clear and unambiguous fingerprint for each isomer.
-
Infrared spectroscopy serves as a rapid and valuable complementary technique. Careful analysis of the C-H out-of-plane bending region can provide strong evidence for the substitution pattern, corroborating the NMR data.
-
Mass spectrometry is essential for confirming the molecular weight and elemental composition (via the chlorine isotope pattern) but is generally less effective for distinguishing between these positional isomers on its own.
For researchers in drug development and related fields, a combined analytical approach is strongly recommended. The initial confirmation of molecular weight by MS, followed by the detailed structural elucidation by ¹H and ¹³C NMR, and supplemented by the characteristic vibrational fingerprint from IR spectroscopy, constitutes a robust and self-validating system for the definitive identification of these and other challenging positional isomers.
References
-
Karabacak, M., Cinar, M., & Kurt, M. (2012). FT-IR, FT-Raman and UV-vis spectra, vibrational and electronic investigation on 2-, 3- and 4-nitrobenzenesulfonamide using DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 217-226. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-38. [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?[Link]
-
PubChem. 4-Chloro-2-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2-chloro-6-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ekwan.github.io [ekwan.github.io]
A Senior Application Scientist's Guide to the Quantitative Analysis of Sulfonamides: A Comparative Study
Introduction: The Enduring Need for Precise Sulfonamide Quantification
Sulfonamides, the first broadly effective class of synthetic antimicrobials, remain critical in both human and veterinary medicine. Their mechanism, a competitive inhibition of the dihydropteroate synthetase (DHPS) enzyme, disrupts folic acid synthesis in bacteria, a pathway essential for their proliferation. However, the extensive use of these drugs has led to significant concerns, including the development of antibiotic resistance and the presence of residues in food products and the environment. Consequently, the accurate and sensitive quantification of sulfonamides is not merely an academic exercise; it is a critical component of ensuring food safety, environmental monitoring, and pharmaceutical quality control.
This guide provides a comparative analysis of the primary analytical methods employed for sulfonamide quantification. As researchers, drug development professionals, or quality control scientists, selecting the appropriate analytical technique is a decision dictated by the specific requirements of the application—be it the matrix complexity, required sensitivity, sample throughput, or available instrumentation. We will delve into the core principles, practical applications, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE), providing the data and insights necessary to make an informed decision.
Pillar 1: High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most widely adopted technique for sulfonamide analysis, offering a robust balance of sensitivity, selectivity, and efficiency. The fundamental principle involves separating compounds in a mixture as they pass through a column packed with a stationary phase, propelled by a liquid mobile phase. For sulfonamides, reversed-phase HPLC, typically using a C18 column, is the standard approach.
The Causality Behind the Method: The choice of a C18 stationary phase is deliberate; its nonpolar nature effectively retains the moderately polar sulfonamide molecules. The mobile phase, usually a mixture of an aqueous buffer (like formic acid or phosphate buffer) and an organic solvent (acetonitrile or methanol), is optimized to control the elution. Adjusting the organic-to-aqueous ratio allows for the fine-tuning of retention times, enabling the separation of multiple sulfonamide analogues in a single run. Detection is most commonly achieved using an ultraviolet (UV) or photodiode array (PDA) detector, as the aromatic ring common to all sulfonamides provides strong chromophores.
Advantages:
-
High Versatility: Capable of analyzing a wide range of sulfonamides simultaneously.
-
Robustness: Well-established methods and instrumentation lead to reliable and reproducible results.
-
Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV systems have lower acquisition and operational costs.
Limitations:
-
Moderate Sensitivity: While sufficient for pharmaceutical formulations, it may lack the sensitivity for trace residue analysis in complex matrices like food or environmental samples without pre-concentration steps.
-
Matrix Interference: Co-eluting compounds from complex samples can interfere with the analyte peak, potentially compromising accuracy.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and specificity, LC-MS/MS is the undisputed gold standard. This technique couples the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry.
The Causality Behind the Method: After chromatographic separation, the analyte enters the mass spectrometer's ion source (typically electrospray ionization, ESI), where it is charged to form molecular ions. The first mass analyzer (Q1) selects a specific ion (the precursor ion) corresponding to the sulfonamide of interest. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are separated and detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective. By monitoring a specific precursor-to-product ion transition, the instrument can quantify an analyte with near-certainty, even in the presence of significant matrix noise. This makes it ideal for analyzing residues in challenging samples like animal tissues, milk, and soil.
Advantages:
-
Exceptional Sensitivity: Achieves detection limits in the parts-per-billion (ng/L or µg/kg) or even parts-per-trillion range.
-
Unmatched Specificity: MRM minimizes matrix effects and provides structural confirmation, virtually eliminating false positives.
-
Multi-Residue Analysis: Capable of quantifying dozens of different antibiotic residues across multiple classes in a single analytical run.
Limitations:
-
High Cost: Instrumentation is significantly more expensive to acquire, operate, and maintain than HPLC-UV systems.
-
Matrix Effects: Although highly selective, ion suppression or enhancement from the sample matrix can still occur, requiring careful method development and often the use of isotopically labeled internal standards for the most accurate quantification.
-
Complexity: Requires a higher level of operator expertise for method development, tuning, and data interpretation.
Pillar 3: UV-Vis Spectrophotometry
Spectrophotometry represents a simpler, more accessible approach for sulfonamide quantification. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the sulfonamide concentration.
The Causality Behind the Method: The most common spectrophotometric method is a variation of the Bratton-Marshall reaction. This involves the diazotization of the primary aromatic amine group of the sulfonamide using sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine (NED) or 8-hydroxyquinoline, to form a stable, intensely colored azo dye. The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), typically around 500-550 nm, and quantified using a calibration curve.
Advantages:
-
Low Cost & Accessibility: Instrumentation is widely available and inexpensive.
-
Simplicity: The procedure is straightforward and does not require extensive technical expertise.
Limitations:
-
Low Specificity: The method relies on the presence of a primary aromatic amine group, meaning it can react with other compounds, leading to potential interference and overestimation.
-
Lower Sensitivity: Compared to chromatographic methods, sensitivity is limited, making it unsuitable for trace analysis.
-
Limited to Total Sulfonamides: It typically cannot differentiate between different sulfonamide drugs, providing a measure of total concentration unless a prior separation step is performed.
Pillar 4: Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It has emerged as a powerful alternative to HPLC for certain applications.
The Causality Behind the Method: In Capillary Zone Electrophoresis (CZE), the most common mode for sulfonamide analysis, a fused silica capillary is filled with a background electrolyte (BGE) buffer. When a high voltage is applied, a bulk flow of liquid toward the cathode, known as the electroosmotic flow (EOF), is generated. Analytes, which exist as anions at neutral or alkaline pH, are attracted to the anode but are swept toward the cathode by the stronger EOF. Separation occurs because each sulfonamide anion has a different charge-to-size ratio, causing them to migrate at different velocities relative to the EOF, reaching the detector at distinct times.
Advantages:
-
High Separation Efficiency: Generates very sharp peaks, leading to excellent resolution.
-
Low Reagent Consumption: Utilizes nanoliter sample volumes and microliter quantities of reagents, making it a green analytical technique.
-
Rapid Method Development: Simpler than HPLC, with fewer parameters to optimize (buffer pH, concentration, voltage).
Limitations:
-
Lower Concentration Sensitivity: Standard UV detection in CE often has lower sensitivity than HPLC due to the very short path length of the capillary. This can be mitigated by using stacking techniques or coupling to a mass spectrometer (CE-MS).
-
Matrix Susceptibility: The electrophoretic process can be sensitive to high-salt matrices, which can affect resolution and reproducibility.
Comparative Performance Data
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes typical figures of merit for the quantification of sulfonamides across the discussed techniques, compiled from various scientific studies.
| Parameter | HPLC-UV/PDA | LC-MS/MS | Spectrophotometry | Capillary Electrophoresis (CZE-UV) |
| Limit of Detection (LOD) | 10 - 100 µg/L (ppb) | 0.01 - 5 µg/kg (ppb) | 30 - 50 µg/L (ppb) | 2.6 - 23 µg/L (ppb) |
| Limit of Quantification (LOQ) | 50 - 200 µg/L (ppb) | 0.08 - 10 µg/kg (ppb) | 110 - 180 µg/L (ppb) | 5 - 100 ng/g (ppb) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 15% | < 1% | < 10% |
| Accuracy (Recovery %) | 80 - 115% | 70 - 120% | 97 - 101% | 60 - 111% |
| Specificity | Moderate to Good | Excellent | Low | Good |
| Cost | Medium | High | Low | Medium |
| Throughput | Medium | High | Medium to High | Medium |
Note: Values are indicative and can vary significantly based on the specific sulfonamide, matrix, instrumentation, and sample preparation method.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, any analytical protocol must be a self-validating system. This is achieved by incorporating quality control checks and adhering to established validation guidelines, such as those from the International Council for Harmonisation (ICH). The following is a detailed protocol for a common application: the quantification of sulfamethoxazole in a pharmaceutical formulation using HPLC-UV.
Protocol: Quantification of Sulfamethoxazole via RP-HPLC-UV
1. Objective: To determine the concentration of sulfamethoxazole in a tablet formulation with high accuracy and precision.
2. Materials and Reagents:
-
Sulfamethoxazole Reference Standard (USP grade or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (PTFE or Nylon)
-
Volumetric flasks and pipettes (Class A)
3. Instrumentation:
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
4. Chromatographic Conditions (Example):
-
Mobile Phase: 75:25 (v/v) Water with 0.1% Formic Acid : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 270 nm
-
Run Time: ~10 minutes
5. Preparation of Solutions:
-
Mobile Phase: Prepare 1 L of the mobile phase by mixing 750 mL of deionized water with 1 mL of formic acid, then adding 250 mL of acetonitrile. Mix thoroughly and degas using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of Sulfamethoxazole Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions (Calibration Curve): Prepare a series of dilutions from the stock solution to create calibration standards at concentrations of, for example, 5, 10, 25, 50, and 100 µg/mL. The diluent should be the mobile phase.
6. Sample Preparation:
-
Accurately weigh and record the mass of 20 tablets and calculate the average tablet weight.
-
Grind the tablets into a fine, uniform powder.
-
Accurately weigh a portion of the powder equivalent to the average weight of one tablet into a 100 mL volumetric flask.
-
Add ~70 mL of the 50:50 acetonitrile/water diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature, then dilute to the mark with the diluent. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. A further dilution may be necessary to bring the concentration within the calibration range.
7. System Suitability Test (SST):
-
Causality: Before analyzing any samples, the system's fitness for the intended analysis must be verified. This ensures the chromatographic system is performing adequately on the day of analysis.
-
Procedure: Make five replicate injections of a mid-range (e.g., 25 µg/mL) working standard.
-
Acceptance Criteria (per ICH/USP guidelines):
-
Precision: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be > 2000.
-
8. Analysis and Quantification:
-
Construct a calibration curve by injecting the working standard solutions and plotting peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration of sulfamethoxazole in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of sulfamethoxazole per tablet, accounting for all dilutions and the average tablet weight.
Visualization of Analytical Workflows
To better illustrate the processes discussed, the following diagrams outline the typical experimental workflow and a decision-making framework for method selection.
Caption: General workflow for the chromatographic analysis of sulfonamides.
A Guide to Method Selection
Choosing the right analytical tool is paramount. The following decision tree provides a logical framework for selecting the most appropriate method based on common analytical drivers.
Caption: Decision tree for selecting a suitable sulfonamide analysis method.
Conclusion
The quantification of sulfonamides is a multifaceted challenge addressed by a range of powerful analytical techniques. There is no single "best" method; rather, there is a most appropriate method for a given application. For the highest sensitivity and confirmatory analysis of trace residues in complex matrices, LC-MS/MS is unparalleled. For routine quality control of pharmaceutical products, HPLC-UV provides a validated, robust, and cost-effective solution. Spectrophotometry remains a viable option for simple, low-cost screening where specificity is not a primary concern, while Capillary Electrophoresis offers a high-efficiency, low-waste alternative to HPLC.
By understanding the fundamental principles, performance trade-offs, and practical workflows detailed in this guide, researchers and analysts are better equipped to select and implement a method that is truly fit-for-purpose, ensuring data integrity, regulatory compliance, and public safety.
References
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica, 57(3), 333–342. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]
-
Spectrophotometric Sulfonamide Analysis. (n.d.). Scribd. [Link]
-
Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. (2012). Journal of Chromatography A, 1241, 27–34. [Link]
-
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica. [Link]
-
Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. (1989). Canadian Journal of Chemistry, 67(10), 1599–1605. [Link]
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1978
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Chloro-4-nitrobenzenesulfonamide Purity Testing
This guide provides an in-depth comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity testing of 2-Chloro-4-nitrobenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application of analytical method validation in line with international regulatory standards.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. A robust and reliable analytical method is therefore essential to ensure the quality of this starting material. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and precision.[1][2]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This guide will walk you through the validation of an HPLC method for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]
The Analytical Challenge: Selectivity in the Face of Potential Degradants
The primary challenge in developing a purity testing method is ensuring its ability to separate the main compound from any potential impurities, including process-related impurities and degradation products. This is where a stability-indicating method becomes crucial. Such a method can accurately quantify the decrease in the active ingredient's concentration due to degradation.[8] To achieve this, forced degradation studies are an indispensable tool.[9][10]
Part 1: The HPLC Method - A Head-to-Head Comparison of Key Parameters
The selection of HPLC conditions is a critical first step and is based on the physicochemical properties of this compound and its potential impurities. Below is a comparison of typical starting parameters for the analysis of aromatic sulfonamides.
| Parameter | Recommended Condition | Alternative Condition | Rationale and Discussion |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm | A C18 column provides excellent hydrophobic retention for aromatic compounds. A C8 column offers less retention and may be suitable if impurities are highly retained on a C18. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Methanol:Water with 0.1% Phosphoric Acid (Isocratic) | A gradient elution is generally preferred for impurity analysis to ensure separation of early and late-eluting peaks. Acetonitrile often provides better peak shape for nitroaromatic compounds. Formic acid is a volatile modifier suitable for LC-MS compatibility. An isocratic method might be simpler but may not resolve all impurities. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. A lower flow rate can sometimes improve resolution. |
| Column Temp. | 30 °C | 25 °C (Ambient) | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common starting point. |
| Detection | UV at 254 nm | UV at 270 nm | 254 nm is a common wavelength for aromatic compounds. The optimal wavelength should be determined by examining the UV spectra of the main compound and its impurities. |
| Injection Vol. | 10 µL | 5 µL | The injection volume should be optimized to provide adequate sensitivity without causing peak distortion. |
Part 2: Method Validation - A Deep Dive into ICH Q2(R1) Parameters
Method validation provides documented evidence that the analytical procedure is suitable for its intended use.[4][11] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[9][14]
Experimental Protocol for Forced Degradation:
A target degradation of approximately 10-20% is recommended to ensure that the degradation products are formed at a sufficient level for detection without causing excessive secondary degradation.[8][9]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.[14]
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 2 hours.[14]
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[14]
-
Photolytic Degradation: Expose the solid compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[14]
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main peak and all degradation product peaks.
-
Peak purity analysis (using a photodiode array detector) should confirm that the main peak is spectrally pure in the presence of its degradants.
Caption: Workflow for demonstrating method specificity through forced degradation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).[11][15]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.998.[11]
-
The y-intercept should not be significantly different from zero.
| Concentration Level | Mean Peak Area | RSD (%) |
| LOQ (e.g., 0.1 µg/mL) | 1500 | 4.5 |
| 50% (5 µg/mL) | 75000 | 1.2 |
| 80% (8 µg/mL) | 120000 | 0.8 |
| 100% (10 µg/mL) | 150000 | 0.5 |
| 120% (12 µg/mL) | 180000 | 0.6 |
| 150% (15 µg/mL) | 225000 | 0.9 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare samples of a placebo matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration).[11]
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.[11]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.05 | 100.5 |
| 120% | 12.0 | 11.90 | 99.2 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[11]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Caption: Levels of precision assessment in method validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio.
-
LOD is typically where the signal-to-noise ratio is 3:1.
-
LOQ is typically where the signal-to-noise ratio is 10:1.
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria:
-
The precision at the LOQ should have an RSD of ≤ 10%.[3]
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12][13] It provides an indication of its reliability during normal usage.
Experimental Protocol:
Intentionally vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the aqueous phase (± 0.2 units)
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
-
The results of the analysis should not be significantly affected by the variations.
Conclusion
The validation of an HPLC method for the purity testing of this compound is a comprehensive process that ensures the reliability and accuracy of the results. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of assurance in the method's performance can be achieved. This guide provides a framework and practical protocols for conducting such a validation, grounded in the principles of scientific integrity and regulatory compliance. Following these guidelines will lead to a well-characterized and defensible analytical method suitable for its intended purpose in a regulated environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. GxP-CC. [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]
-
Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. ResearchGate. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. altabrisagroup.com [altabrisagroup.com]
The Rising Contender: A Comparative Guide to 2-Chloro-4-nitrobenzenesulfonamide as a Versatile Amine Protecting Group
In the intricate chess game of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. For the synthetic chemist, particularly those in drug development and natural product synthesis, the amine functional group, with its inherent nucleophilicity and basicity, presents a recurring challenge that necessitates a robust and reliable protecting group strategy. While the carbamate-based protecting groups—Boc, Cbz, and Fmoc—have long dominated the landscape, the sulfonamide family, especially the nitrobenzenesulfonamides (nosyl groups), offers a compelling alternative with distinct advantages in orthogonality and reactivity.
This guide provides an in-depth technical comparison of 2-chloro-4-nitrobenzenesulfonamide, a lesser-known but potentially powerful protecting group, with its more established counterparts. We will delve into the mechanistic underpinnings of its utility, present comparative experimental data, and provide detailed protocols to empower researchers to integrate this versatile tool into their synthetic repertoire.
The Rationale for an Alternative: Limitations of Traditional Protecting Groups
The ideal protecting group should be easily installed, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions that leave other functional groups intact—a concept known as orthogonality.[1] While Boc, Cbz, and Fmoc are workhorses of organic synthesis, they are not without their limitations:
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., TFA), which can be problematic for acid-sensitive substrates.
-
Cbz (benzyloxycarbonyl): Typically removed by hydrogenolysis, a method incompatible with reducible functional groups like alkenes, alkynes, and some sulfur-containing moieties.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions (e.g., piperidine), precluding its use in the presence of base-sensitive functionalities.
The nitrobenzenesulfonamides, and by extension this compound, offer a distinct deprotection pathway, providing a valuable orthogonal strategy in complex syntheses.
Unveiling the this compound Protecting Group
The this compound (Cl-Ns) group belongs to the family of nitro-activated arylsulfonamides. Its utility as a protecting group stems from the strong electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring. This has two profound effects:
-
Increased Acidity of the N-H Bond: Upon protection of a primary or secondary amine, the resulting sulfonamide N-H proton becomes significantly more acidic. This facilitates N-alkylation under relatively mild basic conditions, a cornerstone of the renowned Fukuyama amine synthesis.[2][3]
-
Facile Nucleophilic Aromatic Substitution for Deprotection: The electron-deficient aromatic ring is highly susceptible to nucleophilic attack. This allows for the cleavage of the N-S bond under exceptionally mild conditions using a thiol nucleophile, a mechanism that is orthogonal to the deprotection conditions for Boc, Cbz, and Fmoc.[1][4][5]
The addition of a chloro group at the 2-position, alongside the nitro group at the 4-position, is anticipated to further enhance the electron-withdrawing character of the aromatic ring compared to the parent 2-nitrobenzenesulfonamide, potentially leading to faster deprotection rates and increased N-H acidity.
Comparative Analysis of Amine Protecting Groups
The following table provides a comparative overview of this compound (extrapolated from data on related nitrobenzenesulfonamides) and other common amine protecting groups.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability & Orthogonality |
| 2-Chloro-4-nitro-benzenesulfonamide (Cl-Ns) | ![]() | 2-Chloro-4-nitrobenzenesulfonyl chloride, base (e.g., Et3N, pyridine), CH2Cl2, 0 °C to rt | Thiol (e.g., thiophenol, 2-mercaptoethanol), base (e.g., K2CO3, DBU), DMF or ACN, rt to 50 °C | Stable to strong acids (TFA) and hydrogenolysis. Orthogonal to Boc and Cbz. |
| Boc | ![]() | Boc2O, base (e.g., Et3N, DMAP), CH2Cl2 or THF, rt | Strong acid (e.g., TFA, HCl in dioxane) | Labile to strong acids. Stable to base and hydrogenolysis. |
| Cbz | ![]() | Benzyl chloroformate, base (e.g., NaHCO3), H2O/dioxane, 0 °C to rt | H2, Pd/C; or strong acid (HBr/AcOH) | Labile to hydrogenolysis and strong acids. Stable to base. |
| Fmoc | ![]() | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO3), H2O/dioxane, rt | Base (e.g., 20% piperidine in DMF) | Labile to bases. Stable to acid and hydrogenolysis. |
The Mechanism in Focus: Protection and Deprotection
A deeper understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Protection of an Amine with 2-Chloro-4-nitrobenzenesulfonyl Chloride
The protection of a primary or secondary amine is a straightforward nucleophilic substitution reaction at the sulfonyl sulfur.
Caption: Amine protection with 2-chloro-4-nitrobenzenesulfonyl chloride.
Deprotection: The Meisenheimer Complex Pathway
The cleavage of the Cl-Ns group proceeds via a nucleophilic aromatic substitution mechanism, initiated by the attack of a thiolate anion on the electron-deficient aromatic ring to form a Meisenheimer complex.[3][5] This intermediate then collapses to release the free amine.
Caption: Deprotection of a Cl-Ns protected amine via a Meisenheimer complex.
Experimental Protocols
The following protocols are based on established procedures for related nitrobenzenesulfonamides and serve as a starting point for the use of this compound. Optimization may be required for specific substrates.
Protocol 1: Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
2-Chloro-4-nitrobenzenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chloro-4-nitrobenzenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of a Cl-Ns Protected Amine
Materials:
-
Cl-Ns protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Cl-Ns protected amine in DMF or ACN in a round-bottom flask.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitor by TLC).[3]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude amine by column chromatography or distillation.
The Fukuyama Amine Synthesis: A Key Application
A significant advantage of the nitrobenzenesulfonamide protecting groups is their application in the Fukuyama amine synthesis for the preparation of secondary amines. The acidic nature of the N-H bond in the nosyl-protected amine allows for efficient N-alkylation under Mitsunobu conditions or with an alkyl halide and a mild base.[2][6] Subsequent deprotection as described above yields the desired secondary amine.
Caption: Workflow of the Fukuyama amine synthesis using a Cl-Ns group.
Conclusion
The this compound protecting group, as an extension of the well-established nosyl family, presents a compelling and versatile alternative to traditional amine protecting groups. Its key strengths lie in the mildness of its cleavage conditions, which provides crucial orthogonality with acid- and hydrogenolysis-labile groups like Boc and Cbz. Furthermore, its ability to facilitate N-alkylation via the Fukuyama amine synthesis adds another layer of synthetic utility. While direct experimental data for the 2-chloro-4-nitro variant is less prevalent in the literature, the principles established for other nitrobenzenesulfonamides provide a strong foundation for its application. For researchers and drug development professionals tackling complex synthetic challenges, the exploration and adoption of the this compound protecting group could unlock new avenues for efficient and selective molecular construction.
References
- BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection. BenchChem.
- ResearchGate. (2025). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- ResearchGate. (n.d.). Fukuyama amine synthesis.
- Miyazaki, Y., et al. (2006). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Organic Letters, 8(19), 4275-4278.
- BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
- Cardullo, F., Donati, D., Merlo, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(18), 2827-2829.
- Chem-Station. (2014). Fukuyama Amine Synthesis.
Sources
A Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-4-nitrobenzenesulfonamide: A Guide for Process Optimization
Introduction
2-Chloro-4-nitrobenzenesulfonamide is a key chemical intermediate whose structural motifs are prevalent in various pharmacologically active compounds and dyestuffs.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in academic labs and professionals in process development and manufacturing. The selection of a synthetic pathway is a multi-faceted decision, balancing factors such as the cost of raw materials, reagent safety, reaction yield, and scalability.
This guide provides an in-depth, objective comparison of the two primary synthetic strategies for producing this compound. We will dissect each route, providing detailed experimental protocols, a quantitative comparison of performance metrics, and field-proven insights into the causality behind experimental choices. Our goal is to equip researchers and drug development professionals with the necessary data to make informed decisions for their specific applications, from bench-scale synthesis to industrial-scale production.
At a Glance: A High-Level Comparison of Synthetic Routes
Two principal methods dominate the synthesis of this compound: the direct chlorosulfonation of 2-chloronitrobenzene and a lesser-utilized route involving the diazotization of 2-chloro-4-nitroaniline. A top-level comparison reveals critical trade-offs between these approaches.
| Metric | Route 1: Chlorosulfonation | Route 2: Diazotization |
| Starting Material | 2-Chloronitrobenzene | 2-Chloro-4-nitroaniline |
| Key Reagents | Chlorosulfonic Acid, Ammonia | Sodium Nitrite, HCl, SO₂, Copper Catalyst, Ammonia |
| Number of Core Steps | 2 | 2 |
| Typical Overall Yield | Moderate to High | Moderate |
| Process Complexity | Moderate | High |
| Key Safety Concerns | Highly corrosive/reactive chlorosulfonic acid.[3] | Unstable diazonium salt intermediate, toxic SO₂ gas. |
| Scalability | Well-established for industrial scale. | Challenging due to diazonium salt instability. |
| Cost Profile | Lower raw material cost, but hazardous reagent handling may increase operational costs. | Higher raw material cost and more complex reagent train. |
Route 1: Chlorosulfonation of 2-Chloronitrobenzene
This is the most direct and industrially favored route. It proceeds in two main stages: the electrophilic aromatic substitution (chlorosulfonation) of 2-chloronitrobenzene to form the key intermediate, 2-chloro-4-nitrobenzenesulfonyl chloride, followed by amination to yield the final product.
Logical Workflow
Caption: Workflow for the synthesis via diazotization.
Scientific Rationale
This method leverages the unique reactivity of diazonium salts, which are versatile intermediates in aromatic chemistry. The primary aromatic amine is converted to a diazonium group (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid). [3]This group is an excellent leaving group (releasing N₂ gas) and can be substituted by a variety of nucleophiles. In this case, reaction with sulfur dioxide in the presence of a copper(I) catalyst facilitates the introduction of the sulfonyl chloride (-SO₂Cl) group.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-nitrobenzenesulfonyl chloride via Diazotization
This protocol is a representative procedure based on the principles of the Sandmeyer reaction for sulfonyl chloride synthesis. [3]
-
Dissolve 2-chloro-4-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in glacial acetic acid saturated with sulfur dioxide gas. Cool this solution to 5-10°C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Amination
The amination of the resulting 2-chloro-4-nitrobenzenesulfonyl chloride is performed as described in Step 2 of Route 1.
Cost-Benefit Analysis
-
Benefits:
-
Milder Conditions: This route avoids the use of highly corrosive chlorosulfonic acid and high reaction temperatures for the key sulfonylation step.
-
Alternative Starting Material: It provides a viable route when 2-chloronitrobenzene is unavailable or undesirable as a starting material.
-
-
Drawbacks:
-
Unstable Intermediate: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They must be prepared at low temperatures and used immediately in situ, which presents significant challenges for process control and safety on a large scale.
-
Hazardous Gas: Sulfur dioxide is a toxic and corrosive gas that requires careful handling.
-
Higher Cost Starting Material: 2-Chloro-4-nitroaniline is generally more expensive than 2-chloronitrobenzene.
-
Potentially Lower Yields: Diazotization reactions can be prone to side reactions, potentially leading to lower overall yields compared to the direct chlorosulfonation route.
-
Conclusion and Recommendation
The choice between these two synthetic routes is a classic example of balancing raw material costs, process safety, and operational complexity.
-
For large-scale industrial production, Route 1 (Chlorosulfonation of 2-Chloronitrobenzene) is unequivocally the superior choice. Despite the hazards associated with chlorosulfonic acid, the low cost of the starting material, high overall yield, and well-established scalability make it the most economically viable option. Industrial settings are equipped to handle the safety and waste management challenges associated with this process.
-
For laboratory-scale synthesis or situations where the specialized equipment for handling chlorosulfonic acid is unavailable, Route 2 (Diazotization of 2-Chloro-4-nitroaniline) presents a plausible, albeit more complex, alternative. The milder conditions are an advantage, but researchers must exercise extreme caution due to the instability of the diazonium salt intermediate. The higher cost of the starting material and potentially lower yields make it less attractive from a cost-benefit perspective, but it remains a valid chemical approach.
Ultimately, a thorough risk assessment and cost analysis based on available resources and production scale should guide the final decision.
References
-
Abbas, S. Y., El-Bayouki, K. A. M., & El-Sayed, M. M. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). Available at: [Link]
-
University of Huddersfield. (2010). The Synthesis of Functionalised Sulfonamides. University of Huddersfield Repository. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. RSC Publishing. Available at: [Link]
-
Baran, P. S. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Available at: [Link]
- Google Patents. (2015). Synthetic method of 2-aminophenol-4-sulfonamide. CN104592064A.
- Google Patents. (1988). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. DE3714611A1.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of sodium 2-chloro-5-nitrobenzene sulfinate. PrepChem. Available at: [Link]
- Google Patents. (2020). Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid. CN108997175B.
- Google Patents. (1991). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES. EP0447421B1.
-
Wikipedia. (n.d.). 2-Nitrochlorobenzene. Wikipedia. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloronitrobenzene. PrepChem. Available at: [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. Available at: [Link]
-
PLOS One. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One Journals. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PMC. Available at: [Link]
- Google Patents. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide. CN103570595A.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline. PrepChem. Available at: [Link]
- Google Patents. (2009). Preparation method for 2-chloro-4-nitroaniline. CN101343232B.
- Google Patents. (2019). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.
-
ResearchGate. (2025). Investigation of an Alternative Route to ZD3638 and Cost-Benefit Analysis Comparison of Raw Materials with the Previous Route. ResearchGate. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-chloro-4-nitrobenzenesulfonyl chloride. ChemSynthesis. Available at: [Link]
-
PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
Sources
A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers: An In-Depth Guide
This guide provides a comprehensive comparison of the three structural isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, focusing on the influence of the nitro group's position (ortho, meta, and para) on their molecular conformation, crystal packing, and intermolecular interactions. The insights presented herein are crucial for researchers in medicinal chemistry and materials science, where subtle structural variations can profoundly impact a compound's biological activity and physicochemical properties.
The rationale for this comparative analysis stems from the well-established significance of the sulfonamide functional group in drug design.[1][2] By systematically altering the position of the electron-withdrawing nitro group on the benzenesulfonamide ring, we can directly observe its effects on the overall molecular architecture. This guide synthesizes crystallographic data to provide a clear, evidence-based comparison.
Synthesis and Crystallization: A Foundational Overview
The synthesis of the N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers is a straightforward and well-documented process.[1][3] The general approach involves the reaction of the appropriately substituted nitrobenzenesulfonyl chloride with p-anisidine.
Caption: General synthetic workflow for N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.
The choice of solvent for crystallization is critical for obtaining high-quality single crystals suitable for X-ray diffraction. For instance, the para-isomer can be crystallized via solvent diffusion of heptane into an acetone solution, while the meta-isomer benefits from hexane diffusion into acetone, and the ortho-isomer from hexane diffusion into 1,2-dichloroethane.[1][3] These choices are guided by the differential solubility of the isomers, a direct consequence of their distinct crystal packing efficiencies.
Comparative Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these molecules. The resulting structures for the para (A), meta (B), and ortho (C) isomers reveal that while bond lengths and angles are largely similar, significant conformational differences arise from the rotation around the S-N bond.[1][2][3]
Table 1: Selected Bond Lengths (Å) and Angles (°) for the Isomers
| Parameter | para-Isomer (A) | meta-Isomer (B) | ortho-Isomer (C) | CSD Average* |
| Bond Lengths (Å) | ||||
| S1–C1 | 1.770 (3) | 1.7664 (12) | 1.7871 (12) | 1.766 (9) |
| S1–N1 | 1.646 (3) | 1.6450 (10) | 1.6426 (11) | 1.633 (9) |
| Bond Angles (°) | ||||
| O1–S1–O2 | 120.45 (14) | 120.66 (5) | 118.98 (6) | 117.9-120.5 |
| C1–S1–N1 | 107.4 (13) | 107.4 (13) | < 107.4 | 107.4 (13) |
| S1–N1–C7 | 116.9 (2) | 119.00 (8) | 115.49 (8) | 116.8-120.4 |
| Torsion Angles (°) | ||||
| C1–S1–N1–C7 | -58.6 (3) | +66.56 (3) | +41.78 (10) | -68.7 to +71.3 |
*CSD Average refers to the average values found in the Cambridge Structural Database for N-(4-methoxyphenyl)-sulfonamides.[1]
The most striking difference lies in the C1–S1–N1–C7 torsion angles, which dictate the relative orientation of the two phenyl rings.[1][3] The para-isomer exhibits a negative torsion angle, while the meta and ortho isomers show positive angles of different magnitudes.[3] This variation directly influences the overall shape of the molecules. Despite these different torsion angles, the angle between the two aromatic rings remains relatively similar across the three isomers: 30.51 (14)° in the para-isomer, 41.05 (5)° in the meta, and 41.06 (5)° in the ortho.[1]
Caption: Relationship between nitro group position, torsion angle, and solid-state structure.
Intermolecular Interactions and Crystal Packing
The positional isomerism of the nitro group significantly impacts the intermolecular interactions, leading to distinct crystal packing arrangements for each derivative.[1][2][3] These interactions are best visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal lattice.[4]
-
para-Isomer (A): The molecules are linked through N–H···O hydrogen bonds where a sulfonamide oxygen acts as the acceptor, forming a C(4) chain. These chains are further interconnected to form an infinite three-dimensional network.[1][3]
-
meta-Isomer (B): Similar to the para-isomer, this molecule also features N–H···O hydrogen bonds with a sulfonamide oxygen acceptor. However, the overall packing results in ladder-shaped sheets.[1][3]
-
ortho-Isomer (C): In a departure from the other two isomers, the intermolecular hydrogen bond acceptor in the ortho-isomer is the methoxy oxygen atom, forming C(7) chains.[1][2] This is a consequence of the steric hindrance and electronic effects of the ortho-nitro group. The crystal packing consists of fairly planar infinite sheets.[1][3]
These differences in hydrogen bonding and overall packing are a direct result of how the molecules arrange themselves to achieve maximum stability in the solid state, a factor driven by the different molecular shapes imposed by the nitro group's position.[1]
Spectroscopic Characterization
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques like FT-IR and NMR are invaluable for routine characterization and for studying the molecules in solution.
FT-IR Spectroscopy: The vibrational frequencies of the sulfonamide group are characteristic. The asymmetric and symmetric stretching vibrations of the SO2 group are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively.[5] The position of the nitro group can subtly influence the vibrational frequencies of the aromatic rings and the N-H bond due to its electron-withdrawing nature.[6]
NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of the aromatic protons are highly dependent on the position of the nitro group.[7] The protons on the nitro-substituted ring will exhibit distinct splitting patterns and chemical shifts for the ortho, meta, and para isomers. The proton of the sulfonamide N-H group typically appears as a singlet.[5] In ¹³C NMR, the carbons of the nitro-substituted ring will also show characteristic shifts.[5][8]
Conclusion
The structural analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives clearly demonstrates that the seemingly minor change of moving a nitro group around a benzene ring has profound consequences for the molecule's three-dimensional structure and its interactions in the solid state. The key differentiator is the C–S–N–C torsion angle, which alters the molecular shape and, consequently, the hydrogen bonding patterns and crystal packing. The para and meta isomers engage in hydrogen bonding via their sulfonamide oxygens, whereas the ortho isomer utilizes its methoxy oxygen.[1][2]
This guide underscores the importance of a multi-faceted analytical approach, combining synthesis, crystallization, X-ray diffraction, and spectroscopy, to fully understand the structure-property relationships in these and similar compounds. For researchers in drug development, these findings highlight how positional isomerism can be a critical parameter to consider when fine-tuning the solid-state properties and potential biological interactions of a lead compound.
References
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Crystals, 15(x), 673. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]
-
(PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives - ResearchGate. (2025). ResearchGate. [Link]
-
N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC - PubMed Central. (2014). National Center for Biotechnology Information. [Link]
-
Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]
-
N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S | CID 1379173. (n.d.). PubChem. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 64–69. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (2002). Organic Syntheses, 79, 251. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
-
(PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. (2020). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
The Sulfonamide Scaffold: A Privileged Motif and a Candidate for Bioisosteric Replacement in Drug Design
A Senior Application Scientist's Guide to Strategic Bioisosteric Replacement of the Sulfonamide Group
The sulfonamide functional group is a cornerstone of medicinal chemistry, gracing the structures of a multitude of FDA-approved drugs.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, participating in key hydrogen bonding interactions and serving as a bioisostere for other functional groups, notably the carboxylic acid.[2][3] However, the very properties that make it attractive can also present challenges in drug development, including issues with metabolic stability, potential for off-target effects, and hypersensitivity reactions in some cases.[4] This has led to a growing interest in the strategic bioisosteric replacement of the sulfonamide group to fine-tune the physicochemical and pharmacological properties of drug candidates.[5]
This guide provides a comprehensive comparison of common bioisosteric replacements for the sulfonamide group, supported by experimental data and detailed protocols for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to optimize their lead compounds by strategically modifying this privileged scaffold.
The Rationale for Replacing the Sulfonamide Group
Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a molecule while retaining its desired biological activity.[6] The primary motivations for replacing a sulfonamide group include:
-
Modulating Physicochemical Properties: Altering solubility, lipophilicity (LogP/LogD), and pKa to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhancing Metabolic Stability: The sulfonamide group can be susceptible to metabolic enzymes. Replacing it with a more stable isostere can increase the drug's half-life.[5]
-
Improving Selectivity and Potency: Fine-tuning the electronic and steric properties of the moiety can lead to enhanced binding affinity for the target and improved selectivity against off-targets.
-
Reducing Toxicity and Off-Target Effects: Mitigating risks associated with the sulfonamide group, such as hypersensitivity reactions or inhibition of carbonic anhydrases.[7]
-
Exploring Novel Chemical Space and Intellectual Property: Introducing novel bioisosteres can lead to the discovery of new chemical entities with unique pharmacological profiles and secure intellectual property.[5]
A Comparative Analysis of Common Sulfonamide Bioisosteres
The selection of an appropriate bioisostere is a critical decision in the drug design process. The following table provides a comparative overview of some of the most common replacements for the sulfonamide group, highlighting their key physicochemical properties.
| Bioisosteric Replacement | Structure | Key Physicochemical Properties & Considerations |
| Carboxylic Acid | -COOH | A classic non-classical bioisostere.[8] Typically more acidic (pKa ~4-5) than sulfonamides. Can improve aqueous solubility but may decrease cell permeability. Often used to mimic the hydrogen bonding interactions of the sulfonamide.[2] |
| Acylsulfonamide | -C(O)NHSO₂R | Generally more acidic than the parent sulfonamide, bringing the pKa closer to that of a carboxylic acid. This can enhance potency by improving interactions with the target. The acyl group provides an additional vector for modification.[9] |
| Sulfonimidamide | -S(O)(NR')NHR | A relatively new class of bioisosteres. The additional nitrogen atom offers a handle for further chemical modification. Can lead to decreased lipophilicity and increased solubility compared to the parent sulfonamide. The sulfur atom is chiral, introducing stereochemistry that can be explored for improved target engagement. |
| Sulfoximine | -S(O)(NR)R' | Another emerging bioisostere where one oxygen of a sulfone is replaced by a nitrogen group. The nitrogen can be a hydrogen bond donor or acceptor. The sulfur is also a chiral center. |
| Tetrazole | -CN₄H | A well-established carboxylic acid bioisostere that can also be considered as a replacement for the acidic N-H of a sulfonamide. It is metabolically stable and has a pKa similar to carboxylic acids. |
| Hydroxamic Acid | -C(O)NHOH | Can chelate metal ions in enzyme active sites. Generally more acidic than sulfonamides. |
| Squaric Acid | C₄O₂(OH)₂ | A highly acidic group that can act as a scaffold for presenting other functional groups. |
Experimental Evaluation of Sulfonamide Bioisosteres: A Step-by-Step Approach
A rigorous experimental evaluation is crucial to validate the benefits of a bioisosteric replacement. The following section outlines detailed protocols for key in vitro assays to compare the performance of a parent sulfonamide-containing compound with its bioisosteric replacements.
Experimental Workflow for Comparative Evaluation
The following diagram illustrates a typical workflow for the comparative evaluation of a sulfonamide-containing lead compound and its bioisosteric replacements.
Caption: A generalized workflow for the synthesis and comparative in vitro evaluation of a sulfonamide-containing lead compound and its bioisosteric replacements.
Detailed Experimental Protocols
Objective: To determine the kinetic solubility of the test compounds in an aqueous buffer, which is a critical parameter for predicting oral absorption.
Materials:
-
Test compounds (sulfonamide and bioisosteres) dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Plate shaker.
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance.
-
Compound Preparation: Prepare serial dilutions of the 10 mM DMSO stock solutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate in triplicate.
-
Solubility Measurement: Add 198 µL of PBS (pH 7.4) to each well.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[11]
-
Detection (Nephelometry): Measure the light scattering of the solutions in a nephelometric plate reader. The concentration at which a significant increase in scattering is observed is the kinetic solubility.
-
Detection (UV-Vis): Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound has maximum absorbance. Calculate the concentration based on a standard curve.
Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes, providing an indication of their susceptibility to phase I metabolism.
Materials:
-
Human liver microsomes (pooled).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compounds (10 mM in DMSO).
-
Ice-cold acetonitrile with an internal standard.
-
96-well plates.
-
Incubator/shaker at 37°C.
-
LC-MS/MS system for analysis.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Objective: To evaluate the intestinal permeability of the compounds using the Caco-2 cell monolayer model, which is an established in vitro model for predicting human drug absorption.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.
-
Test compounds (10 mM in DMSO).
-
Lucifer yellow (as a monolayer integrity marker).
-
LC-MS/MS system for analysis.
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (typically at 10 µM) and Lucifer yellow to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Analysis: Quantify the concentration of the test compound in the samples from the donor and receiver compartments using LC-MS/MS. Measure the fluorescence of Lucifer yellow to confirm monolayer integrity.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
Case Studies: Successful Bioisosteric Replacement of the Sulfonamide Group
The following case studies illustrate the successful application of sulfonamide bioisosteric replacement in drug discovery programs, with supporting quantitative data.
Case Study 1: Carbonic Anhydrase Inhibitors
The sulfonamide group is the archetypal zinc-binding group for inhibitors of carbonic anhydrases (CAs).[19] However, bioisosteric replacement has been explored to improve isoform selectivity.
| Compound | Bioisosteric Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Parent Sulfonamide | -SO₂NH₂ | >10000 | 12.1 | 25.4 | 5.7 |
| Sulfamate | -OSO₂NH₂ | 7800 | 8.9 | 28.3 | 4.9 |
| Sulfamide | -NHSO₂NH₂ | 9800 | 10.5 | 30.1 | 6.2 |
Data adapted from multiple sources for illustrative purposes.[20][21][22]
In this example, replacing the sulfonamide with a sulfamate or sulfamide group maintained potent inhibition of the target isoforms (hCA II, IX, and XII) while demonstrating the potential for modulating isoform selectivity.
Case Study 2: Angiotensin II Receptor Antagonists
In the development of angiotensin II receptor antagonists, replacement of a carboxylic acid with a sulfonamide bioisostere led to a significant improvement in potency.[8][23][24]
| Compound | Bioisosteric Group | IC₅₀ (nM) |
| Carboxylic Acid Analog | -COOH | 275 |
| Sulfonamide Analog | -SO₂NHR | 100 |
Data from Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180.[8][23][24]
This case highlights that a sulfonamide can be a superior bioisostere for a carboxylic acid in certain contexts, leading to a nearly three-fold increase in potency.[8][23][24]
Case Study 3: Anticancer Agents
The sulfonamide moiety is a common feature in many anticancer drugs.[3] Bioisosteric replacement can be used to improve their pharmacological profiles.
| Compound | Bioisosteric Group | Target | IC₅₀ (µM) |
| Lead Sulfonamide | -SO₂NH₂ | VEGFR-2 | 0.52 |
| Acylsulfonamide Analog | -C(O)NHSO₂R | VEGFR-2 | 0.18 |
Hypothetical data for illustrative purposes based on general trends in the literature.
In this hypothetical example, the introduction of an acylsulfonamide as a bioisostere for a simple sulfonamide results in a significant enhancement of inhibitory activity against the VEGFR-2 kinase.
Conclusion and Future Perspectives
The bioisosteric replacement of the sulfonamide group is a valuable and frequently employed strategy in modern drug discovery.[25] By carefully selecting an appropriate bioisostere, medicinal chemists can effectively address challenges related to a compound's ADME properties, potency, selectivity, and safety profile. The decision to replace a sulfonamide should be data-driven, relying on a comprehensive in vitro evaluation of key parameters as outlined in this guide.
The field of bioisosterism is continually evolving, with the introduction of novel functional groups that offer exciting new possibilities for drug design. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can expect to see even more innovative and successful applications of sulfonamide bioisosteric replacement in the quest for safer and more effective medicines.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- De Filippis, B., Agamennone, M., Ammazzalorso, A., & Amoroso, R. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 30(16), 4533.
- Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180.
- Ghandi, M., & D'Souza, M. J. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202400482.
- Qureshi, F., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 24, 435-453.
- Qureshi, F., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 24, 435-453.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. PubMed. Retrieved from [Link]
- Gant, T. G. (2020). Carbonic Anhydrase Inhibitors with Three-Tails: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6343-6355.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
- Park, B. K., & Naisbitt, D. J. (2012). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 105-125). Elsevier.
- De Vita, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12291.
- Legigan, T., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 12(10), 1735-1740.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
- Elsafi, M. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(10), 2289.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- Brizzo, F., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6985.
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
- Hell, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Ghandi, M., & D'Souza, M. J. (2023). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Chemistry & Biodiversity, e202300947.
-
University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5035-5039.
- Zakeri-Milani, P., et al. (2008). Optimisation of the caco-2 permeability assay using experimental design methodology. Pharmaceutical Research, 25(6), 1368-1375.
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
- Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 6(10), 1149-1165.
- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076.
- Arabi, A. A. (2017). Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(18), 2167-2180.
- Smirnov, A., et al. (2021). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 26(22), 6985.
- Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay.
- Karlgren, M. (2015). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Chloro-4-nitrobenzenesulfonamide
As a Senior Application Scientist, the commitment to safety and environmental stewardship is paramount in every aspect of laboratory work, extending from experimental design to the final disposition of chemical reagents. The proper disposal of 2-Chloro-4-nitrobenzenesulfonamide, a compound belonging to the chlorinated nitroaromatic and sulfonamide classes, is not merely a procedural task but a critical component of responsible research. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in regulatory compliance and scientific best practices.
Section 1: Hazard Assessment & Principle of Containment
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from structurally analogous compounds—such as 2-chloro-4-nitrobenzamide and other chlorinated nitroaromatics—provide a strong basis for a conservative risk assessment. These compounds are typically classified as irritants, potentially harmful if ingested or inhaled, and toxic to aquatic life.[1][2][3][4]
The guiding principle for managing this waste is "cradle-to-grave" responsibility, a cornerstone of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] This means the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[7]
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Potential Hazard Category | Description | Required PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Chemical-resistant gloves (e.g., Nitrile), lab coat, use in a chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][8] | ANSI-approved safety goggles or a face shield. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Use only in a well-ventilated area or chemical fume hood. |
| Aquatic Toxicity | Expected to be toxic to aquatic life with long-lasting effects. | Prevent release into the environment.[9] |
Section 2: Regulatory Imperatives: Navigating RCRA
The disposal of this compound is governed by federal and state hazardous waste regulations. Under the EPA's RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11] Given its chemical structure (a chlorinated, nitroaromatic compound), this substance must be presumed and managed as a hazardous waste until a formal waste determination proves otherwise.
As the waste generator, your facility is legally required to:
-
Determine if the waste is hazardous: This is the first and most critical step.[11]
-
Manage the waste from "cradle-to-grave": This includes proper on-site handling, storage, transport, and disposal.[5][6][7]
-
Comply with state-specific regulations: Many states have hazardous waste programs that are more stringent than federal requirements.[7][11]
Always consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable regulations.
Section 3: On-Site Waste Management Protocol
Proper handling within the laboratory is the foundation of a safe disposal pathway. Adherence to the following steps minimizes risk to personnel and the environment.
Step 3.1: Waste Segregation Immediately upon generation, waste this compound (whether in pure solid form, in solution, or as contaminated labware) must be segregated from all other waste streams.
-
DO NOT mix it with non-hazardous solid or liquid waste.[12]
-
Keep it separate from incompatible chemicals, such as strong oxidizing agents or bases, to prevent hazardous reactions.[4]
Step 3.2: Containerization Collect the waste in a designated container that meets the following criteria:
-
Compatibility: The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, or glass for certain solutions).[12][13]
-
Integrity: The container must be sturdy, leak-proof, and have a securely sealing cap.[12]
-
Condition: The exterior of the container must be kept clean and free of contamination.[13]
-
Fill Level: For liquid waste, do not fill containers beyond 75% capacity to allow for vapor expansion.[13]
Step 3.3: Labeling Proper labeling is a regulatory requirement and a critical safety communication tool. As soon as waste is added to the container, affix a completed EHS-provided Hazardous Waste Label. The label must include:
-
The words "Hazardous Waste".[14]
-
The full, unabbreviated chemical name: "this compound".
-
The approximate percentage of each chemical constituent if it is a mixture.[12]
-
The date accumulation began.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
Step 3.4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory staff. The container must remain sealed except when waste is being added.[12][14]
Section 4: The Disposal Pathway: From Lab to Final Disposition
The journey of the hazardous waste from your lab bench to its final destruction is a highly regulated process managed by your EHS department and licensed professionals. The following workflow illustrates the critical decision points and procedural flow.
Caption: Disposal Decision Workflow for this compound.
The preferred and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration at a licensed chemical destruction plant.[9][15] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Section 5: Emergency Procedures: Spill & Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including a respirator if dust or vapors are present, chemical-resistant gloves, and eye protection.[1][2]
-
Contain & Clean: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) and then shovel the contaminated material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][9]
By adhering to this comprehensive guide, researchers can ensure the safe management and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.
References
- Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
- N,N-bis(2-chloroethyl)-4-nitro-benzenesulfonamide - ChemicalBook. (2023, July 1).
- Resource Conservation and Recovery Act (RCRA) Overview | US EPA. (2025, September 5).
- Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources.
- Summary of the Resource Conservation and Recovery Act | US EPA. (2025, July 25).
- Hazardous Waste | Virginia DEQ.
- SAFETY DATA SHEET - 2-Chloro-4-nitrobenzamide. (2024, March 30).
- SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene. (2024, August 6).
- SAFETY DATA SHEET - 2-Chloro-5-nitrobenzenesulfonic acid dihydrate. (2023, June 21). Pfaltz & Bauer.
- 2-Nitrobenzenesulfonyl chloride - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 4-Nitrobenzenesulfonamide. (2024, January 23). Fisher Scientific.
- Hazardous Waste Disposal Guide - Dartmouth Policy Portal.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoic acid. (2025, December 18). Fisher Scientific.
- Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. deq.virginia.gov [deq.virginia.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Protective Measures for Handling 2-Chloro-4-nitrobenzenesulfonamide
A Guide for Laboratory Professionals
Handling 2-Chloro-4-nitrobenzenesulfonamide in a research and development setting demands a stringent adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the work environment. The procedural, step-by-step guidance is designed to directly answer specific operational questions, establishing a foundation of trust through value beyond the product itself.
Understanding the Risks
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed[1]. Inhalation may cause respiratory tract irritation, and it may be harmful if absorbed through the skin, potentially causing skin irritation[1]. Eye contact may also lead to irritation[1]. Furthermore, this compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1]. Therefore, understanding and mitigating these risks through proper personal protective equipment (PPE) and handling procedures is paramount.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound, based on established safety standards for hazardous chemicals[2][3].
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for perforations before use and change them frequently, or immediately if contamination is suspected, to prevent skin contact[4][5][6]. |
| Eye Protection | Chemical safety goggles | Must be worn to protect against splashes or dust particles. Standard safety glasses are insufficient; chemical splash goggles are required[2][4][7]. |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat made of a suitable material like polyethylene-coated polypropylene should be worn to protect the skin and personal clothing from contamination[3][4]. |
| Respiratory Protection | Fume Hood / Respirator | All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk[4]. For situations with a higher risk of aerosolization or spills, a NIOSH/MSHA-approved respirator may be necessary[2][8]. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Area Setup:
-
Ventilation Verification: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible[4].
-
Workspace Decontamination: The designated work area within the fume hood should be clean and free of unnecessary items to prevent cross-contamination.
-
Gather Materials: Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood before introducing the chemical.
2. Weighing and Handling the Compound:
-
Containment: All weighing and transfer operations involving this compound powder must be performed inside a certified chemical fume hood to control dust and vapors[9].
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools, such as a spatula, for transfers.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[10][11].
3. Experimental Use:
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) must be disposed of as hazardous waste[1]. Do not mix with general laboratory trash.
-
Containerization: Collect all chemical waste in a designated, clearly labeled, and sealed container. The container should be compatible with the chemical.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Adhere to all federal, state, and local environmental regulations[1].
-
Empty Containers: Dispose of empty containers as unused product, following the same hazardous waste disposal protocols[1].
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention[7][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[7][12].
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
-
MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Chem. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]
Sources
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


